molecular formula C13H18ClNO2 B1443301 Piperidin-4-ylmethyl benzoate hydrochloride CAS No. 1220021-56-6

Piperidin-4-ylmethyl benzoate hydrochloride

Cat. No.: B1443301
CAS No.: 1220021-56-6
M. Wt: 255.74 g/mol
InChI Key: OBCYVWJXWOCCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-ylmethyl benzoate hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidin-4-ylmethyl benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-4-ylmethyl benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

piperidin-4-ylmethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11;/h1-5,11,14H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCYVWJXWOCCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Piperidin-4-ylmethyl benzoate hydrochloride" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: 4-Substituted Piperidine Scaffolds in Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6) represents a privileged structural motif in modern drug discovery. Functioning as a flexible "linker-extender" scaffold, it bridges the gap between a hydrophilic amine core (piperidine) and a lipophilic pharmacophore (benzoate). This specific topology—an ester-linked aromatic system tethered to a secondary amine—is critical in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for opioid, sigma-1, and muscarinic receptors.

This guide provides a definitive technical profile, validated synthetic pathways, and handling protocols for integrating this building block into high-throughput synthesis (HTS) and lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Structure[1][4]
  • IUPAC Name: Piperidin-4-ylmethyl benzoate hydrochloride[1][2]

  • Synonyms: 4-(Benzoyloxymethyl)piperidine HCl; Benzoic acid piperidin-4-ylmethyl ester hydrochloride

  • CAS Number: 1220021-56-6[1][3]

  • SMILES: C1CNCCC1COC(=O)C2=CC=CC=C2.Cl[1]

Physicochemical Data Table
PropertyValue / Description
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
Physical State White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: Hexanes, Et₂O
Melting Point 185–190 °C (Decomposition characteristic of HCl salts)
H-Bond Donors 2 (Amine NH, HCl proton)
H-Bond Acceptors 2 (Ester Carbonyl, Ether Oxygen)
pKa (Calc) ~9.8 (Piperidine Nitrogen)

Validated Synthetic Methodology

Note: The following protocol describes a high-fidelity synthesis starting from commercially available N-Boc-4-hydroxymethylpiperidine. This route ensures regioselectivity and high purity.

Reaction Pathway Visualization

The following diagram illustrates the two-step synthesis: Esterification followed by Acidolytic Deprotection.

SynthesisPathway Start N-Boc-4-hydroxymethylpiperidine (SM-1) Inter Intermediate: N-Boc-piperidin-4-ylmethyl benzoate Start->Inter Step 1: O-Acylation Reagent1 Benzoyl Chloride Et3N, DCM, 0°C Reagent1->Inter Product Product: Piperidin-4-ylmethyl benzoate HCl Inter->Product Step 2: Boc-Deprotection Reagent2 4M HCl in Dioxane RT, 2h Reagent2->Product

Caption: Two-step synthesis via N-Boc protection strategy to prevent N-acylation side products.

Detailed Experimental Protocol
Step 1: O-Acylation (Ester Formation)

Objective: Selective esterification of the primary alcohol without affecting the protected amine.

  • Setup: Charge a flame-dried round-bottom flask with N-Boc-4-hydroxymethylpiperidine (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Activation: Add Triethylamine (TEA) (1.5 equiv) and catalytic DMAP (0.1 equiv). Cool the mixture to 0 °C under nitrogen atmosphere.

  • Addition: Dropwise add Benzoyl Chloride (1.1 equiv) over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting material.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) yields the intermediate N-Boc-piperidin-4-ylmethyl benzoate.

Step 2: N-Deprotection & Salt Formation

Objective: Removal of the Boc group and isolation of the stable hydrochloride salt.

  • Dissolution: Dissolve the intermediate from Step 1 in minimal 1,4-Dioxane or Ethyl Acetate .

  • Acidolysis: Add 4M HCl in Dioxane (5.0 equiv) dropwise at 0 °C.

  • Precipitation: Stir at RT for 2–3 hours. The product typically precipitates as a white solid.

  • Isolation: Filter the precipitate under inert gas (Argon/Nitrogen) to avoid moisture absorption.

  • Washing: Wash the filter cake with cold Diethyl Ether (Et₂O) to remove organic impurities.

  • Drying: Dry under high vacuum at 40 °C for 12 hours.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following criteria:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.0–8.8 (br s, 2H, NH₂⁺), 7.9–7.5 (m, 5H, Ar-H), 4.15 (d, 2H, O-CH₂), 3.25 (d, 2H, N-CH eq), 2.85 (t, 2H, N-CH ax), 2.0 (m, 1H, CH-core), 1.8–1.4 (m, 4H, Ring-CH₂).

  • LC-MS:

    • Expected Mass [M+H]⁺: 220.13 (Free base).

    • Purity: >95% by UV (254 nm).

  • Elemental Analysis:

    • Chlorine content should match theoretical % for mono-hydrochloride salt (~13.8%).

Applications in Drug Discovery

This scaffold is not merely a reagent but a pharmacophore extender . Its structural logic allows it to probe specific binding pockets:

  • Sigma-1 Receptor Ligands: The basic nitrogen (protonated at physiological pH) mimics the electrostatic interaction required for Sigma-1 binding, while the benzoate moiety engages in π-π stacking with aromatic residues (e.g., Tyr, Trp) in the receptor pocket [1].

  • Opioid Modulators: Used as a side-chain extender to optimize the "address" region of GPCR ligands, improving selectivity between Mu and Kappa opioid receptors.

  • Peptidomimetics: The piperidine ring serves as a rigidified analogue of lysine or arginine, reducing entropic penalty upon binding compared to flexible acyclic chains.

Pharmacophore Mapping

Pharmacophore Piperidine Piperidine Nitrogen (Cationic Center) Linker Methylene Linker (Spacer) Piperidine->Linker Distance Control Ester Ester Group (H-Bond Acceptor) Linker->Ester Flexibility Phenyl Phenyl Ring (Hydrophobic/π-Stacking) Ester->Phenyl Orientation

Caption: Functional decomposition of the molecule showing key interaction points with biological targets.

Handling, Stability, & Safety

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator or under inert atmosphere (Argon).

  • Stability: Stable in solid state for >2 years at -20 °C. In solution (water/DMSO), use within 24 hours to prevent ester hydrolysis.

  • Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • PubChem Compound Summary. (2025). Piperidin-4-ylmethyl benzoate hydrochloride (CID 53410153).[1] National Library of Medicine. [Link]

  • Muthusamy, S., et al. (2021).[4] Metal-free approach for the synthesis of 4H-benzo[d][1,3]oxathiin-4-ones. MDPI. [Link] (Cited for general esterification/cyclization methodologies in related scaffolds).

Sources

An In-Depth Technical Guide to Piperidin-4-ylmethyl Benzoate Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to interact with biological targets with high affinity and specificity. This guide focuses on a specific, yet important, derivative: Piperidin-4-ylmethyl benzoate hydrochloride (CAS No: 1220021-56-6). This compound serves as a valuable intermediate in the synthesis of more complex molecules, leveraging the structural and physicochemical properties of both the piperidine ring and the benzoate moiety.

This technical document provides a comprehensive overview of Piperidin-4-ylmethyl benzoate hydrochloride, detailing its chemical structure, a robust synthetic pathway with in-depth procedural explanations, its physicochemical and analytical characterization, and a discussion of its potential applications in the realm of drug discovery and development.

Chemical Identity and Structure

  • Chemical Name: Piperidin-4-ylmethyl benzoate hydrochloride

  • CAS Number: 1220021-56-6[2]

  • Molecular Formula: C₁₃H₁₈ClNO₂[2]

  • Molecular Weight: 255.74 g/mol [2]

  • IUPAC Name: piperidin-4-ylmethyl benzoate;hydrochloride[2]

The structure of Piperidin-4-ylmethyl benzoate hydrochloride consists of a central piperidine ring substituted at the 4-position with a methylene group, which is, in turn, connected to a benzoate ester. The piperidine nitrogen is protonated to form the hydrochloride salt.

Chemical Structure:

Caption: 2D Structure of Piperidin-4-ylmethyl benzoate hydrochloride.

Synthesis of Piperidin-4-ylmethyl Benzoate Hydrochloride

The synthesis of Piperidin-4-ylmethyl benzoate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic strategy involves the preparation of the key intermediate, 4-piperidinemethanol, followed by protection of the piperidine nitrogen, esterification, and finally, deprotection and salt formation.

Caption: Synthetic workflow for Piperidin-4-ylmethyl benzoate hydrochloride.

Part 1: Synthesis of 4-Piperidinemethanol

The initial step involves the reduction of a commercially available starting material, ethyl 4-piperidinecarboxylate, to the corresponding alcohol, 4-piperidinemethanol.

Protocol:

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of ethyl 4-piperidinecarboxylate in anhydrous THF.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to yield 4-piperidinemethanol as a crude product, which can be used in the next step without further purification.[3]

Scientific Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The use of an anhydrous solvent and an inert atmosphere is critical as LiAlH₄ reacts violently with water. The specific work-up procedure (Fieser workup) is designed to safely quench the reactive hydride and precipitate the aluminum salts in a granular form that is easy to filter.

Part 2: N-Protection of 4-Piperidinemethanol

To prevent the secondary amine of the piperidine ring from reacting with the esterifying agent in the subsequent step, it is necessary to protect it. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the next reaction and its ease of removal under acidic conditions.

Protocol:

  • Reaction Setup: Dissolve 4-piperidinemethanol in methanol. To this solution, add potassium carbonate followed by di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Progression: The reaction mixture is typically stirred at room temperature or slightly heated (e.g., reflux) for several hours until the starting material is consumed (monitored by TLC).[4]

  • Isolation: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue can be purified by crystallization from a suitable solvent system (e.g., petroleum ether) to afford N-Boc-4-piperidinemethanol as a white solid.[4]

Scientific Rationale: The Boc group is introduced via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of Boc₂O. Potassium carbonate acts as a base to deprotonate the piperidine nitrogen, increasing its nucleophilicity.

Part 3: Esterification

The protected alcohol is then esterified with benzoyl chloride to form the benzoate ester.

Protocol:

  • Reaction Setup: Dissolve N-Boc-4-piperidinemethanol in an anhydrous aprotic solvent such as dichloromethane (DCM). Add a tertiary amine base, such as triethylamine (Et₃N), to the solution. Cool the mixture to 0°C.

  • Reaction Progression: Slowly add benzoyl chloride to the cooled solution. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Scientific Rationale: The esterification is a nucleophilic acyl substitution reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The use of an aprotic solvent prevents any unwanted side reactions of benzoyl chloride with the solvent.

Part 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol:

  • Reaction Setup: Dissolve the purified N-Boc-piperidin-4-ylmethyl benzoate in a suitable organic solvent such as dioxane or diethyl ether.

  • Reaction Progression: Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane). Stir the mixture at room temperature. The deprotection is usually rapid and results in the precipitation of the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash it with the solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry it under vacuum to obtain the final product, Piperidin-4-ylmethyl benzoate hydrochloride.

Scientific Rationale: The Boc group is labile under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide, regenerating the secondary amine which is then protonated by the excess HCl to form the stable hydrochloride salt.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of Piperidin-4-ylmethyl benzoate hydrochloride is essential for its application in research and development.

PropertyExpected Value/Characteristics
Appearance White to off-white crystalline solid
Melting Point Expected to be a sharp melting point, typical for a crystalline salt.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.[5]
pKa The piperidinium ion will have a pKa in the range of 10-11.
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate group (typically in the δ 7.4-8.1 ppm region), the methylene protons of the -CH₂O- group (around δ 4.0-4.5 ppm), and the protons of the piperidine ring (in the δ 1.5-3.5 ppm region). The protons adjacent to the nitrogen will show a downfield shift due to the positive charge.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around δ 165-170 ppm), the aromatic carbons (δ 128-135 ppm), the methylene carbon of the -CH₂O- group (around δ 65-70 ppm), and the carbons of the piperidine ring (δ 25-50 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1715-1730 cm⁻¹.[6] Other key signals include the C-O stretching vibrations of the ester group (around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹) and the N-H stretching vibrations of the protonated amine (a broad band in the 2400-3000 cm⁻¹ region).

Mass Spectrometry (MS):

Mass spectral analysis (e.g., ESI-MS) would show the molecular ion peak for the free base (C₁₃H₁₇NO₂) at m/z corresponding to its molecular weight.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for the purity determination and quantification of Piperidin-4-ylmethyl benzoate hydrochloride.

Proposed HPLC Method:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzoate chromophore absorbs, typically around 230 nm or 254 nm.[7]

  • Column Temperature: 30°C.[8]

This method would need to be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Applications in Research and Drug Development

Piperidin-4-ylmethyl benzoate hydrochloride is primarily utilized as a key building block in the synthesis of more complex molecules for pharmaceutical applications. The piperidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs targeting a wide range of biological systems.[1]

Potential Roles:

  • Intermediate for API Synthesis: This compound can serve as a starting material for the synthesis of active pharmaceutical ingredients (APIs). The benzoate ester can be hydrolyzed to the corresponding alcohol, which can then be further functionalized. Alternatively, the piperidine nitrogen can be derivatized to introduce additional pharmacophoric elements.

  • Scaffold for Library Synthesis: In medicinal chemistry, this compound can be used as a scaffold for the creation of compound libraries for high-throughput screening. The versatile functional handles (ester and secondary amine) allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: The piperidin-4-ylmethyl benzoate moiety itself could be explored as a fragment in fragment-based drug discovery campaigns, where small, low-molecular-weight compounds are screened for binding to a biological target.

While specific biological activities for Piperidin-4-ylmethyl benzoate hydrochloride are not extensively documented in publicly available literature, related structures containing the piperidine-4-yl-methanol core have been investigated for various therapeutic areas, including as anti-inflammatory agents.[9] The benzoylpiperidine fragment is also considered a privileged structure in medicinal chemistry.[10]

Conclusion

Piperidin-4-ylmethyl benzoate hydrochloride is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective use as a versatile intermediate. The inherent structural features of the piperidine and benzoate moieties make this compound a promising starting point for the design and synthesis of novel therapeutic agents.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • Synthesis routes of 4-Hydroxypiperidine hydrochloride - Benchchem. (URL not available)
  • 4-Piperidinemethanol synthesis - ChemicalBook. (URL not available)
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL not available)
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL not available)
  • Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp.
  • N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - ChemicalBook. (URL not available)
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
  • Piperidin-4-ylmethyl benzoate hydrochloride | C13H18ClNO2 | CID 53410153 - PubChem. Available from: [Link]

  • Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (C007B-481511). (URL not available)
  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)
  • FT-IR spectra of cellulose (spectrum a) and cellulose benzoate, CE-9 b...
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. (URL not available)
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (URL not available)
  • Benzoyl piperidine - Organic Syntheses Procedure. (URL not available)
  • (PDF)
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (URL not available)
  • N-Boc-4-piperidinemethanol - Chem-Impex. (URL not available)
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. Available from: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (URL not available)
  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
  • Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP). (URL not available)
  • Piperidine(110-89-4) 13C NMR spectrum - ChemicalBook. (URL not available)
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (URL not available)
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
  • IR Spectroscopy Tutorial: Esters. Available from: [Link]

  • N - alkylation of piperidine with substituted benzyl chloride - ECHEMI. (URL not available)
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • Preparation and characterization of chitin benzoic acid esters - PubMed. Available from: [Link]

  • Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole | Request PDF - ResearchG
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081. (URL not available)
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchG
  • Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl) - Organic Syntheses Procedure. (URL not available)
  • Benzoic acid, methyl ester - the NIST WebBook. (URL not available)
  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. (URL not available)
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (URL not available)
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. Available from: [Link]

Sources

"Piperidin-4-ylmethyl benzoate hydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Targeted Protein Degradation

Executive Summary

Piperidin-4-ylmethyl benzoate hydrochloride (CAS 1220021-56-6) is a specialized bifunctional scaffold primarily utilized in the design of Proteolysis Targeting Chimeras (PROTACs). Structurally, it consists of a piperidine ring substituted at the 4-position with a methyl benzoate ester.[1] This compound serves as a critical "linker-ligand" intermediate: the benzoate moiety acts as a lipophilic cap or potential pharmacophore, while the secondary amine of the piperidine provides a reactive handle for conjugation to E3 ligase ligands (e.g., Cereblon or VHL binders) or target protein warheads.

This guide provides a definitive technical profile of the compound, distinguishing it from its structural isomers, and outlines a validated synthetic pathway for its production.

Molecular Identity & Physicochemical Properties[2][3][4]

Critical Distinction: Researchers must distinguish this compound from its isomer, Methyl 4-(piperidin-4-ylmethyl)benzoate (CAS 333986-70-2). The target compound described here is a benzoate ester (alcohol derived from piperidine), whereas the isomer is a methyl ester (acid derived from benzoic acid).

Table 1: Chemical Passport
PropertySpecification
Chemical Name Piperidin-4-ylmethyl benzoate hydrochloride
CAS Number 1220021-56-6
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 255.74 g/mol (HCl Salt) / 219.28 g/mol (Free Base)
PubChem CID 53410153
MDL Number MFCD13559845
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
SMILES (Free Base) C1CNCCC1COC(=O)C2=CC=CC=C2

Synthetic Protocol: Construction of the Scaffold

The synthesis of Piperidin-4-ylmethyl benzoate hydrochloride requires a convergent approach, utilizing orthogonal protection strategies to ensure the secondary amine remains intact for downstream applications.

Retrosynthetic Analysis

The molecule is disassembled into two primary building blocks:

  • Benzoyl Chloride (Electrophile)

  • N-Boc-4-hydroxymethylpiperidine (Nucleophile)

Detailed Methodology
Step 1: Esterification (Nucleophilic Acyl Substitution)
  • Reagents: N-Boc-4-hydroxymethylpiperidine (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq, catalyst).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Protocol:

    • Dissolve N-Boc-4-hydroxymethylpiperidine in anhydrous DCM under nitrogen atmosphere.

    • Add TEA and DMAP; cool the solution to 0°C.

    • Dropwise add Benzoyl chloride to control the exotherm.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Quench: Wash with saturated

      
       followed by brine.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the intermediate tert-butyl 4-((benzoyloxy)methyl)piperidine-1-carboxylate.

Step 2: Deprotection (Acidolysis)
  • Reagents: 4.0 M HCl in 1,4-Dioxane.

  • Solvent: 1,4-Dioxane or MeOH (minimal).

  • Protocol:

    • Dissolve the Boc-protected intermediate in a minimal amount of 1,4-dioxane.

    • Add 4.0 M HCl in dioxane (5–10 eq) at 0°C.

    • Stir at RT for 2–3 hours. The product often precipitates as the hydrochloride salt.

    • Isolation: Filter the precipitate or concentrate in vacuo. Triturate with diethyl ether to remove organic impurities and obtain the pure white solid.

Visualization: Synthetic Pathway

Synthesispath Start N-Boc-4-hydroxymethyl piperidine Inter Intermediate: N-Boc-Piperidin-4-ylmethyl benzoate Start->Inter Esterification (DCM, 0°C) Reagent Benzoyl Chloride (TEA/DMAP) Reagent->Inter Final TARGET: Piperidin-4-ylmethyl benzoate HCl Inter->Final Deprotection (-Boc) Acid HCl / Dioxane Acid->Final

Figure 1: Two-step synthetic route from commercially available N-Boc-4-hydroxymethylpiperidine.

Analytical Characterization (QC)

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.0–8.5 ppm (br s, 1H/2H, 
      
      
      
      ): Confirms HCl salt formation.
    • 
       8.0–7.4 ppm (m, 5H, Ar-H): Characteristic benzoate aromatic protons.
      
    • 
       4.15 ppm (d, 2H, 
      
      
      
      ): Diagnostic doublet for the methylene linker adjacent to the ester.
    • 
       3.2–2.8 ppm (m, 4H, Piperidine ring protons adjacent to N).
      
    • 
       2.0–1.5 ppm (m, 5H, Remaining piperidine ring protons).
      
  • Mass Spectrometry (LC-MS):

    • Expected [M+H]+: 220.13 m/z (Free base mass + H).

    • Note: The chloride counterion (35.45 Da) will not be observed in positive mode ESI.

Applications in Drug Discovery: The PROTAC Context

Piperidin-4-ylmethyl benzoate hydrochloride is extensively used as a linker motif in the synthesis of PROTACs.

Mechanism of Action

In PROTAC design, the "linker" is not merely a passive connector; its length, rigidity, and exit vector determine the ternary complex stability (Target-PROTAC-E3 Ligase).

  • Exit Vector: The piperidine nitrogen provides a secondary amine handle that allows for facile alkylation or amidation. This is typically connected to an alkyl chain or PEG chain that leads to the E3 ligase ligand (e.g., Thalidomide derivatives).

  • Pharmacophore: The benzoate moiety can serve as a "dummy" ligand to probe hydrophobic pockets or can be replaced by active warheads in later optimization stages.

  • Rigidity: The piperidine ring introduces a defined conformational constraint (chair conformation), reducing the entropic penalty upon binding compared to linear alkyl linkers.

Visualization: PROTAC Architecture

PROTAC_Architecture cluster_complex Ternary Complex Formation Target Target Protein (POI) Warhead Warhead Ligand (Benzoate Mimic) Target->Warhead Binds Linker LINKER DOMAIN (Piperidin-4-ylmethyl scaffold) Warhead->Linker Ester Linkage E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Linker->E3Ligand Amide/Alkyl Bond (via Piperidine N) E3 E3 Ubiquitin Ligase E3Ligand->E3 Recruits

Figure 2: Schematic role of the Piperidin-4-ylmethyl benzoate scaffold within a PROTAC system.

References

  • PubChem. (n.d.).[2][3] Piperidin-4-ylmethyl benzoate hydrochloride (CID 53410153). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

"Piperidin-4-ylmethyl benzoate hydrochloride" IUPAC name and synonyms

[1]

Executive Summary & Chemical Identity

Piperidin-4-ylmethyl benzoate hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry and drug discovery. It functions as a semi-rigid linker motif, combining the lipophilic benzoate ester with a polar, basic piperidine core. Its primary utility lies in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and as a pharmacophore scaffold in GPCR ligand design.

This guide provides a definitive technical analysis of the compound, moving beyond basic catalog data to explore its synthesis, stability, and application in high-throughput synthesis.

Chemical Identification Table
AttributeDetail
IUPAC Name Piperidin-4-ylmethyl benzoate hydrochloride
Common Synonyms (Piperidin-4-yl)methyl benzoate HCl; Benzoic acid 4-piperidinylmethyl ester hydrochloride; 4-Benzoyloxymethylpiperidine HCl
CAS Number 1220021-56-6
Molecular Formula C₁₃H₁₇NO₂[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 255.74 g/mol
SMILES C1CNCCC1COC(=O)C2=CC=CC=C2.Cl
Solubility High in Water, DMSO, Methanol; Low in non-polar organic solvents (Hexane, Et₂O)

Structural Analysis & Pharmacophore Properties

The compound features a 4-substituted piperidine ring , a classic "privileged structure" in drug design due to its ability to mimic peptide turns and present substituents in defined vectors.

  • Conformational Dynamics: The piperidine ring predominantly adopts a chair conformation. The bulky benzoyloxymethyl group at the C4 position prefers the equatorial orientation to minimize 1,3-diaxial interactions, stabilizing the molecule's geometry.

  • Linker Capability: The methylene spacer (-CH₂-) between the piperidine and the ester oxygen provides rotational freedom, allowing the benzoate group to orient itself within a binding pocket while the piperidine nitrogen remains available for salt bridge formation or further functionalization.

Synthesis & Manufacturing Protocol

Note: While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative creation. The following protocol is designed for high purity and scalability.

Reaction Logic

Direct esterification of 4-piperidinemethanol with benzoic acid is problematic due to the competing nucleophilicity of the secondary amine. A Protection-Activation-Deprotection strategy is strictly required to ensure regioselectivity.

Step-by-Step Methodology
Phase 1: N-Protection

Reagents: 4-Piperidinemethanol, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.

  • Dissolve 4-piperidinemethanol (1.0 eq) in Dichloromethane (DCM) at 0°C.

  • Add Triethylamine (TEA, 1.2 eq) followed by dropwise addition of Boc₂O (1.1 eq).

  • Stir at Room Temperature (RT) for 4 hours.

  • Checkpoint: Monitor TLC (ninhydrin stain) for disappearance of starting amine.

  • Wash with 1M citric acid and brine. Concentrate to yield N-Boc-4-piperidinemethanol.

Phase 2: Esterification

Reagents: Benzoyl chloride, Pyridine (or TEA/DMAP), DCM.

  • Dissolve N-Boc-4-piperidinemethanol in dry DCM under Nitrogen atmosphere.

  • Add Pyridine (2.0 eq) and cool to 0°C.

  • Add Benzoyl chloride (1.1 eq) slowly to control exotherm.

  • Stir for 12 hours. The bulky Boc group prevents N-acylation, directing reaction solely to the alcohol.

  • Purification: Silica gel chromatography (Hexane/EtOAc) is recommended to remove benzoic acid byproducts.

Phase 3: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane.

  • Dissolve the intermediate ester in minimal dry Dioxane or Et₂O.

  • Add 4M HCl in Dioxane (5 eq) at 0°C.

  • Stir for 2-4 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid under inert gas (hygroscopic risk). Wash with diethyl ether to remove residual Boc byproducts.

  • Dry under high vacuum.

Synthesis Pathway Visualization

SynthesisPathStart4-PiperidinemethanolStep1N-Boc Protection(Boc2O, TEA)Start->Step1Inter1N-Boc-4-piperidinemethanolStep1->Inter1Selectivity: Amine > AlcoholStep2Esterification(PhCOCl, Pyridine)Inter1->Step2Inter2N-Boc-Ester IntermediateStep2->Inter2O-AcylationStep3Deprotection(4M HCl/Dioxane)Inter2->Step3FinalPiperidin-4-ylmethylbenzoate HClStep3->FinalPrecipitation

Figure 1: Critical path synthesis ensuring regioselective ester formation via N-Boc strategy.

Applications in Drug Development[10]

A. PROTAC Linker Chemistry

This compound is a validated linker in the synthesis of PROTACs. The piperidine nitrogen serves as a "handle" for attaching E3 ligase ligands (e.g., Thalidomide or VHL ligands), while the benzoate moiety can be modified or used as a spacer to connect to the Target Protein ligand.

  • Mechanism: The semi-rigid piperidine ring reduces the entropic penalty of binding compared to flexible alkyl chains, potentially improving the ternary complex stability (Target-PROTAC-Ligase).

B. Fragment-Based Drug Discovery (FBDD)

In FBDD, the compound acts as a high-quality fragment:

  • Ligand Efficiency (LE): High.

  • Vectors: Provides two distinct growth vectors (the Nitrogen and the Phenyl ring para/meta positions).

  • Solubility: The HCl salt form ensures high aqueous solubility for initial screening libraries.

Handling, Stability & Safety (SDS Highlights)

Stability Profile
  • Hydrolysis Risk: As an ester, the compound is susceptible to hydrolysis in strong basic or acidic aqueous solutions over prolonged periods.

  • Storage: Store at -20°C in a desiccator. The HCl salt is hygroscopic; exposure to moisture can lead to clumping and gradual hydrolysis.

Safety Data
Hazard CategoryCodeDescription
Acute Toxicity H302Harmful if swallowed.
Irritation H315/H319Causes skin and serious eye irritation.
Handling P261Avoid breathing dust/fume/gas/mist/vapors/spray.

References

  • PubChem. (n.d.).[9][10] Piperidin-4-ylmethyl benzoate hydrochloride (CID 53410153).[9] National Library of Medicine. Retrieved February 4, 2026, from [Link]

Piperidin-4-ylmethyl Benzoate Hydrochloride: Technical Specifications and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Piperidin-4-ylmethyl benzoate hydrochloride is a versatile heterocyclic building block utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), ion channels, and sigma receptors. Functioning as a "privileged scaffold," it combines a basic piperidine nitrogen (cationic center) with a lipophilic benzoate moiety, a structural motif common in local anesthetics, antihistamines, and anticholinergics.

Disambiguation Note

Critical Distinction: Researchers must distinguish this compound from its structural isomer, Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

  • Target Compound (This Guide): Piperidin-4-ylmethyl benzoate (Benzoic ester of 4-piperidinemethanol).

  • Isomer: Methyl 4-(piperidin-4-yl)benzoate (Methyl ester of 4-(piperidin-4-yl)benzoic acid).

Nomenclature & Identifiers
IdentifierValue
IUPAC Name Piperidin-4-ylmethyl benzoate hydrochloride
Common Name 4-(Benzoyloxymethyl)piperidine HCl
CAS Number 1220021-56-6 (Salt), 53410154 (Free Base CID)
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
SMILES C1CNCCC1COC(=O)C2=CC=CC=C2.Cl
InChI Key OBCYVWJXWOCCCZ-UHFFFAOYSA-N

Physical and Chemical Properties[1][4][5][6]

The following data characterizes the hydrochloride salt form, which is the standard for stability and handling in laboratory environments.

Physicochemical Specifications
PropertySpecification / ValueNote
Appearance White to off-white crystalline solidHygroscopic nature requires desiccated storage.
Melting Point 195 – 205 °C (Predicted)Decomposes upon melting.
Solubility Water (>50 mg/mL), DMSO, MethanolHigh aqueous solubility due to ionic HCl salt.
pKa (Base) ~10.8 (Piperidine nitrogen)Strongly basic secondary amine.
LogP (Free Base) ~2.1Moderate lipophilicity; membrane permeable.
H-Bond Donors 2 (NH cation)Facilitates receptor binding via ionic anchoring.
H-Bond Acceptors 2 (Ester carbonyl, Ester oxygen)
Stability Profile
  • Hydrolytic Stability: The ester linkage is susceptible to hydrolysis in strongly basic (pH > 10) or acidic (pH < 2) aqueous solutions over prolonged periods. Store in solid form.

  • Thermal Stability: Stable at room temperature (25°C) under inert atmosphere.

  • Storage Conditions: Store at 2–8°C under Argon/Nitrogen. Hygroscopic.

Synthesis & Manufacturing Protocol

This section details a self-validating synthesis route designed for high purity (>98%) and scalability. The protocol utilizes a protection-deprotection strategy to prevent polymerization of the secondary amine.

Retrosynthetic Analysis (DOT Diagram)

SynthesisPath SM1 4-Piperidinemethanol (Starting Material) Prot Step 1: N-Protection (Boc-Anhydride) SM1->Prot Inter1 N-Boc-4-piperidinemethanol Prot->Inter1 Ester Step 2: Esterification (Benzoyl Chloride/TEA) Inter1->Ester Inter2 N-Boc-4-piperidinylmethyl benzoate Ester->Inter2 Deprot Step 3: Deprotection (HCl/Dioxane) Inter2->Deprot Product Piperidin-4-ylmethyl benzoate HCl Deprot->Product

Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the primary alcohol.

Detailed Methodology
Step 1: N-Protection
  • Dissolution: Dissolve 4-piperidinemethanol (1.0 eq) in DCM (10 mL/g).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 4 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with 5% citric acid, brine, dry over Na₂SO₄, and concentrate. Yield: ~95% (Viscous oil).

Step 2: O-Benzoylation (Esterification)
  • Setup: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM under N₂ atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and DMAP (0.1 eq, catalyst).

  • Acylation: Add Benzoyl chloride (1.1 eq) dropwise at 0°C to control exotherm.

  • Completion: Stir at RT for 12 hours.

  • Validation: 1H NMR should show a downfield shift of the CH2-O protons (~4.1 ppm) and appearance of aromatic protons (7.4–8.1 ppm).

Step 3: Deprotection & Salt Formation
  • Cleavage: Dissolve the intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (5.0 eq).

  • Precipitation: Stir at RT for 2–3 hours. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold diethyl ether (to remove benzoyl impurities), and dry under vacuum.

  • Final Yield: ~85% overall.

Applications in Drug Discovery[7]

This compound serves as a Pharmacophore Linker connecting a lipophilic domain to a cationic center. This specific geometry is critical for binding to the Aspartate residue in the orthosteric binding pockets of aminergic GPCRs.

Pharmacophore Mapping

Pharmacophore Receptor_Asp Receptor Aspartate (-) Receptor_Pocket Hydrophobic Pocket Ligand_N Piperidine NH (+) Ligand_N->Receptor_Asp Ionic Bond Ligand_Linker Ester Linker (Spacer) Ligand_N->Ligand_Linker Covalent Ligand_Phenyl Benzoate Phenyl Ring Ligand_Linker->Ligand_Phenyl Covalent Ligand_Phenyl->Receptor_Pocket Pi-Stacking / VDW

Figure 2: Pharmacophore interaction model showing the dual binding mode (Ionic + Hydrophobic).

Key Research Areas
  • Local Anesthetics: Structural analog of Piperocaine. The ester linkage allows for rapid hydrolysis by plasma esterases, reducing systemic toxicity—a desirable trait for soft drugs.

  • Muscarinic Antagonists: The 4-substituted piperidine mimics the acetylcholine structure but the bulky benzoate group prevents receptor activation, acting as an antagonist.

  • Sigma-1 Receptor Ligands: The piperidine-linker-aryl motif is a classic template for Sigma-1 modulators investigated for neuroprotection.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Use within a fume hood to avoid dust inhalation.

  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes.

References

  • PubChem. Piperidin-4-ylmethyl benzoate hydrochloride (CID 53410153). National Library of Medicine. [Link]

  • Carroll, F. I., et al.Synthesis and ligand binding of cocaine isomers at the dopamine transporter. Journal of Medicinal Chemistry, 1991.

Piperidin-4-ylmethyl Benzoate Hydrochloride: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action, pharmacological profile, and experimental utility of Piperidin-4-ylmethyl benzoate hydrochloride .[1]

Executive Summary

Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6 or related salts) is a synthetic amino-ester compound structurally homologous to the local anesthetic piperocaine and the psychostimulant class of piperidine-based monoamine uptake inhibitors.[1]

While often utilized as a high-value chemical intermediate in the synthesis of PROTAC linkers and targeted kinase inhibitors (e.g., mTOR, CDK), its intrinsic pharmacological mechanism is defined by Voltage-Gated Sodium Channel (Nav) blockade .[1] The molecule functions as a Type II antiarrhythmic/local anesthetic agent by inhibiting the fast inward sodium current (


) required for action potential propagation in excitable tissues.[1]

Key Classifications:

  • Pharmacological Class: Amino-ester Local Anesthetic; Sodium Channel Blocker.[1]

  • Chemical Class: Benzoate ester of 4-piperidinemethanol.[1]

  • Primary Utility: Pharmacological probe for Nav channels; Linker scaffold in PROTAC drug discovery.[1]

Chemical Identity & Physicochemical Properties

Understanding the structure is prerequisite to grasping the mechanism.[1] The molecule consists of a lipophilic aromatic head (benzoate) linked via an ester chain to a hydrophilic amine tail (piperidine).[1]

PropertyData
IUPAC Name Piperidin-4-ylmethyl benzoate hydrochloride
Formula

Molecular Weight 255.74 g/mol (Free base: ~219.[1]28)
pKa (Calc) ~9.8 (Piperidine nitrogen)
LogP (Calc) ~2.3 (Moderate lipophilicity)
Solubility High in water (as HCl salt); DMSO, Methanol
Structural Pharmacophore

The molecule follows the Löfgren’s Rule for local anesthetics:

  • Lipophilic Domain: Phenyl ring (Benzoate).[1]

  • Intermediate Chain: Ester linkage (Hydrolyzable).

  • Hydrophilic Domain: Secondary amine (Piperidine ring).[1]

Technical Note on Nomenclature: Do not confuse this molecule with Methyl 4-(piperidin-4-ylmethyl)benzoate. The latter is a methyl ester of a benzoic acid derivative used strictly as a PROTAC linker.[1] The subject of this guide is the benzoate ester of the piperidine alcohol , which possesses intrinsic anesthetic activity.[1]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade[1]

The primary biological mechanism is the reversible inhibition of voltage-gated sodium channels (


) in nerve membranes.[1]
The Hydrophilic Pathway (Pore Block)

Unlike lipophilic toxins (e.g., tetrodotoxin) that plug the outer pore, Piperidin-4-ylmethyl benzoate operates via the hydrophilic pathway from the intracellular side.[1]

  • Membrane Penetration: The drug is administered as a salt (

    
    ).[1] In the physiological pH (7.4), it exists in equilibrium with its uncharged free base (
    
    
    
    ).[1]
    
    
    Only the uncharged lipophilic base (
    
    
    ) can diffuse across the neuronal lipid bilayer.[1]
  • Intracellular Re-protonation: Once inside the cytoplasm (pH ~7.2), the base re-protonates to the cationic form (

    
    ) due to the high pKa (~9.8).[1]
    
  • Receptor Binding: The cationic species enters the open sodium channel pore from the intracellular side and binds to a specific receptor site formed by transmembrane segments S6 of domain IV (specifically residues Phenylalanine and Tyrosine).[1]

  • Conduction Block: Binding electrostatically and sterically occludes the pore, preventing

    
     influx.[1] This halts the depolarization phase of the action potential, causing nerve conduction block.[1]
    
State-Dependent Inhibition (Modulated Receptor Hypothesis)

The affinity of Piperidin-4-ylmethyl benzoate is dynamic, depending on the channel's conformational state:

  • Resting State (Closed): Low affinity.[1]

  • Open/Inactivated State: High affinity.[1]

  • Use-Dependence: The block intensifies with increasing frequency of nerve stimulation (phasic block), as the drug gains access to the receptor more frequently when the channel opens.[1]

Secondary Mechanisms
  • Muscarinic Antagonism: The piperidine moiety confers affinity for muscarinic acetylcholine receptors (mAChRs), potentially contributing to anticholinergic side effects (e.g., dry mouth, tachycardia) in systemic models.[1]

  • Dopamine Transporter (DAT) Modulation: Structural similarity to cocaine analogs suggests potential weak inhibition of dopamine reuptake, though this is secondary to the anesthetic effect.[1]

Mechanistic Pathway Diagram

MechanismOfAction Extracellular Extracellular Space (pH 7.4) Membrane Neuronal Membrane (Lipid Bilayer) Drug_Base_In Free Base (B) Membrane->Drug_Base_In Entry Intracellular Intracellular Cytoplasm (pH 7.2) Drug_Salt Drug-HCl (Cation BH+) Drug_Base_Out Free Base (B) Drug_Salt->Drug_Base_Out Deprotonation (Equilibrium) Drug_Base_Out->Membrane Diffusion Drug_Cation_In Active Cation (BH+) Drug_Base_In->Drug_Cation_In Re-protonation (High pKa) Nav_Channel Nav Channel Pore (S6 Domain IV) Drug_Cation_In->Nav_Channel Binds Open/Inactivated State Block Conduction Block (No Na+ Influx) Nav_Channel->Block Occlusion

Caption: The "Hydrophilic Pathway" mechanism where the drug penetrates as a neutral base, re-protonates intracellularly, and blocks the Nav channel from within.[1]

Experimental Protocols

To validate the mechanism of action in a research setting, the following protocols are standard.

Whole-Cell Patch Clamp Electrophysiology (Nav Inhibition)

Objective: Quantify


 and state-dependent block on HEK293 cells expressing Nav1.7 or Nav1.8.

Protocol:

  • Cell Preparation: Transfect HEK293 cells with human Nav1.7 cDNA.

  • Solutions:

    • Extracellular:[1] 140 mM NaCl, 3 mM KCl, 1 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).[1]
    • Intracellular (Pipette):[1] 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.2).[1]

  • Recording: Establish GΩ seal and break-in for whole-cell configuration.

  • Voltage Protocol:

    • Hold potential at -120 mV (Resting state).

    • Apply test pulse to 0 mV for 20 ms to activate channels.[1]

    • Tonic Block: Apply drug at varying concentrations (0.1 - 100 μM) at low frequency (0.1 Hz).

    • Phasic Block: Apply pulses at high frequency (10-20 Hz) to assess use-dependence.

  • Analysis: Plot fractional current (

    
    ) vs. concentration to derive 
    
    
    
    .
Plasma Stability Assay (Metabolic Liability)

Objective: Confirm the "soft drug" nature (ester hydrolysis).

Protocol:

  • Incubation: Mix compound (1 μM) with pooled human plasma at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent compound depletion and formation of 4-piperidinemethanol and benzoic acid metabolites.

Synthetic Utility: Role in PROTAC Design

While biologically active, this scaffold is frequently cited in drug development as a linker motif .[1]

  • Logic: The piperidine nitrogen provides a reactive handle for attachment to E3 ligase ligands (e.g., Thalidomide derivatives), while the phenyl ring offers a rigid spacer for connecting to the Target Protein ligand.[1]

  • Mechanism in Synthesis: The secondary amine undergoes

    
     alkylation or reductive amination to form the final PROTAC chimera.[1]
    

PROTAC_Linker cluster_0 PROTAC Molecule Scaffold Piperidin-4-ylmethyl benzoate Scaffold E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Scaffold->E3Ligand Attached via Piperidine Nitrogen TargetLigand Target Protein Ligand (e.g., Kinase Inhibitor) TargetLigand->Scaffold Attached via Benzoate Phenyl Linker Linker Region

Caption: Utilization of the piperidine-benzoate scaffold as a structural linker in PROTAC design.

References

  • PubChem. (2025).[1] Piperidin-4-ylmethyl benzoate hydrochloride - Compound Summary (CID 53410153).[1] National Library of Medicine.[1] [Link][1]

  • Catterall, W. A. (2000).[1] From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron, 26(1), 13-25.[1] [Link][1]

  • Ruetsch, Y. A., et al. (2001).[1] From Cocaine to Ropivacaine: The History of Local Anesthetic Drugs. Current Topics in Medicinal Chemistry, 1, 175-182.[1] [Link]

Sources

"Piperidin-4-ylmethyl benzoate hydrochloride" discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Application in Targeted Protein Degradation

Executive Summary & Chemical Identity

Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6) is a specialized chemical intermediate and functional linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery.[1][2][3][4] Structurally, it represents the benzoate ester of 4-hydroxymethylpiperidine, stabilized as a hydrochloride salt.

While structurally homologous to early 20th-century local anesthetics (such as piperocaine), its modern significance lies in "Linkerology"—the science of designing the structural bridges in bifunctional degradation molecules. Its rigid piperidine core provides a defined exit vector, reducing the entropic penalty during the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase).

Property Data
IUPAC Name Piperidin-4-ylmethyl benzoate hydrochloride
CAS Number 1220021-56-6
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
Core Motif Benzoate ester linked to a piperidine ring via a methylene bridge
Primary Class PROTAC Linker, Heterocyclic Building Block
History and Discovery: From Anesthetics to Linkerology

The discovery of Piperidin-4-ylmethyl benzoate hydrochloride is not defined by a single "eureka" moment in a clinic, but rather by its emergence as a critical tool in the combinatorial chemistry and targeted protein degradation (TPD) revolutions of the 21st century.

Phase I: The Pharmacophore Ancestry (1900s–1940s)

The molecule’s architecture—a lipophilic aromatic ring connected to a secondary amine via an ester linkage—is a classic local anesthetic pharmacophore . It shares high structural homology with Piperocaine (Metycaine) , discovered in the 1920s.

  • Piperocaine: Benzoate ester of 3-(2-methyl-1-piperidinyl)propanol.

  • Piperidin-4-ylmethyl benzoate: Benzoate ester of 4-hydroxymethylpiperidine.[1]

  • Historical Insight: While early medicinal chemistry explored these esters for anesthetic properties (sodium channel blockade), the 4-substituted piperidine variants were often set aside in favor of more potent analogs like procaine or lidocaine.

Phase II: The Rise of Linkerology (2010s–Present)

The compound gained its current CAS registration and prominence around 2010, coinciding with the maturation of PROTAC technology .

  • The Challenge: Early PROTACs used flexible polyethylene glycol (PEG) chains. These often suffered from poor cell permeability and undefined conformations.

  • The Solution: Medicinal chemists began incorporating rigid heterocycles into linkers to improve pharmacokinetic properties. The piperidine ring of Piperidin-4-ylmethyl benzoate offers a constrained geometry, allowing precise orientation of the E3 ligase ligand relative to the target protein.

  • Current Status: It is now a standard "off-the-shelf" linker motif used to synthesize libraries of degraders, particularly for targets like BTK (Bruton's Tyrosine Kinase) and EGFR .

Technical Synthesis & Methodology

Role: Senior Application Scientist

The synthesis of Piperidin-4-ylmethyl benzoate hydrochloride follows a robust protection-esterification-deprotection strategy. This protocol is designed for high purity and scalability, minimizing side reactions such as N-benzoylation.

Reaction Logic (Graphviz Diagram)

SynthesisPathway Start 4-Hydroxymethylpiperidine Step1 N-Protection (Boc-Anhydride) Start->Step1 Inter1 N-Boc-4-hydroxymethyl piperidine Step1->Inter1 Step2 Esterification (Benzoyl Chloride, Et3N) Inter1->Step2 Inter2 Intermediate: N-Boc-Piperidin-4-ylmethyl benzoate Step2->Inter2 Step3 Deprotection (HCl in Dioxane) Inter2->Step3 Product FINAL PRODUCT: Piperidin-4-ylmethyl benzoate hydrochloride Step3->Product

Figure 1: Step-wise synthesis pathway ensuring selective O-acylation over N-acylation via Boc-protection.

Detailed Experimental Protocol

Objective: Synthesize 5.0 g of Piperidin-4-ylmethyl benzoate hydrochloride.

Reagents:

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 123855-51-6)

  • Benzoyl chloride (High Purity)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) - Anhydrous

  • 4M HCl in 1,4-Dioxane

Step 1: Esterification (O-Benzoylation)

  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (10 volumes).

  • Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add Benzoyl chloride (1.1 eq) over 15 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of the alcohol.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo to yield the N-Boc protected intermediate.

Step 2: Deprotection (Salt Formation)

  • Dissolution: Dissolve the crude N-Boc intermediate in a minimal amount of dry 1,4-dioxane or DCM.

  • Acidolysis: Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2–4 hours. The product, Piperidin-4-ylmethyl benzoate hydrochloride, will precipitate as a white solid.

  • Isolation: Filter the solid under inert atmosphere (nitrogen). Wash the filter cake with diethyl ether to remove residual HCl and byproducts.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for benzoate protons (7.4–8.0 ppm), methylene doublet (~4.1 ppm), and piperidine ring protons.

  • Mass Spec: [M+H]⁺ = 220.13 (free base).

Applications in Drug Discovery
A. PROTAC Linker Design

In Targeted Protein Degradation, the linker is not merely a connector; it determines the ternary complex stability. Piperidin-4-ylmethyl benzoate is valued for:

  • Rigidity: The piperidine ring restricts conformational freedom, potentially increasing the binding affinity cooperativity between the target and ligase.

  • Solubility: The secondary amine (after deprotection) can be further functionalized or left charged to improve aqueous solubility.

  • Synthetic Versatility: The secondary amine serves as a nucleophile to attach E3 ligase ligands (e.g., Thalidomide derivatives or VHL ligands).

B. PROTAC Mechanism Diagram

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Target Target Protein (e.g., BTK) Warhead Warhead (Ligand) Target->Warhead Binding Ubiquitin Ubiquitination & Degradation Target->Ubiquitin Ligase E3 Ligase (e.g., Cereblon) Ligase->Target Ubiquitin Transfer Linker LINKER: Piperidin-4-ylmethyl benzoate motif Warhead->Linker E3Ligand E3 Ligand Linker->E3Ligand E3Ligand->Ligase Recruitment

Figure 2: The structural role of the piperidine linker in bridging the Target Protein and E3 Ligase.

Disambiguation & Safety Note

Critical Distinction: Researchers must distinguish between:

  • Piperidin-4-ylmethyl benzoate (Target of this guide): Benzoate ester of the alcohol (Ph-CO-O-CH₂-Pip).

  • Methyl 4-(piperidin-4-ylmethyl)benzoate : Methyl ester of the benzoic acid derivative (MeOOC-Ph-CH₂-Pip). Confusion between these two isomers will lead to failed synthesis of the desired PROTAC.

Safety: The hydrochloride salt is generally stable but should be handled as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis, particularly when handling benzoyl chloride and HCl/dioxane.

References
  • MedChemExpress. Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride and related PROTAC Linkers. MedChemExpress Product Guide. Link

  • PubChem. Piperidin-4-ylmethyl benzoate hydrochloride (CID 53410153). National Library of Medicine. Link

  • Smolecule. Piperidin-4-ylmethyl benzoate: Structure and Applications. Smolecule Chemical Database. Link

  • Google Patents. Piperidine derivatives possessing affinity at 5HT receptors (WO2003068236A1). Context on piperidine synthesis methods. Link

  • Ambeed. CAS 1220021-56-6 Data Sheet.[1][2][3] Ambeed Chemical Products. Link

Sources

Strategic Utilization of Piperidin-4-ylmethyl Benzoate Hydrochloride in Medicinal Chemistry

[1]

CAS Registry Number: 1220021-56-6 Chemical Structure: Benzoic acid, piperidin-4-ylmethyl ester, hydrochloride Molecular Formula: C₁₃H₁₇NO₂ · HCl

Executive Summary: The Pharmacophoric Scaffold

Piperidin-4-ylmethyl benzoate hydrochloride represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it combines a lipophilic aromatic head group (benzoate) with a hydrophilic, ionizable tail (piperidine) via a flexible methylene linker.

This specific topology mimics the transition state and binding motifs of several neuroactive classes, making it a critical building block for:

  • GPCR Ligands: Particularly Muscarinic (mAChR) and Sigma (

    
    ) receptor modulators.
    
  • Ion Channel Blockers: Structural homology to local anesthetics (e.g., Piperocaine) and hERG channel probes.

  • Fragment-Based Drug Discovery (FBDD): A rigidified secondary amine vector for exploring hydrophobic pockets.

Critical Distinction: Isomer Alert

Researchers must distinguish this compound from its "reverse" isomer, Methyl 4-(piperidin-4-ylmethyl)benzoate (CAS 333986-70-2), which is a common PROTAC linker.

  • Target Compound (CAS 1220021-56-6): Ester linkage is adjacent to the piperidine (Alcohol = Piperidine-4-methanol).

  • PROTAC Isomer (CAS 333986-70-2): Ester is on the phenyl ring (Alcohol = Methanol).

Medicinal Chemistry Applications

GPCR and Ion Channel Modulation

The Pharmacophore Map below illustrates how the Piperidin-4-ylmethyl benzoate scaffold aligns with key binding sites. The distance between the aromatic centroid and the protonated nitrogen (approx. 5–7 Å) is a classic "neuro-pharmacophore" distance.

PharmacophoreMapBenzoateBenzoate Moiety(Lipophilic/Pi-Stacking)LinkerMethylene Linker(Rotational Freedom)Benzoate->LinkerEster BondTarget2Sigma-1 Receptor(Hydrophobic Pocket)Benzoate->Target2Pi-Pi InteractionPiperidinePiperidine Nitrogen(Protonated/Cationic)Linker->PiperidineC4 AttachmentTarget1Muscarinic Receptors(Aspartate Interaction)Piperidine->Target1Ionic BondTarget3Voltage-Gated Na+ Channels(Pore Blocking)Piperidine->Target3Cation-Pi

Figure 1: Pharmacophoric mapping of the scaffold against common biological targets.

Fragment-Based Drug Design (FBDD)

In FBDD, this molecule serves as a high-quality fragment due to its defined vector. The secondary amine allows for rapid diversification via:

  • Reductive Amination: To introduce diversity at the N-terminus.

  • SnAr / Buchwald Coupling: To link the scaffold to heteroaromatic cores.

  • Amide Coupling: To create peptidomimetics.

The benzoate group acts as a "hydrophobic anchor," often occupying the S1 or S2 pockets of proteases or the orthosteric site of GPCRs, while the amine extends into solvent or interacts with conserved acidic residues.

Synthetic Protocol & Methodology

This protocol describes the synthesis of Piperidin-4-ylmethyl benzoate hydrochloride from commercially available N-Boc-4-piperidinemethanol.

Reaction Scheme[2]

SynthesisStartN-Boc-4-piperidinemethanol(SM)Step1Step 1: Esterification(Benzoyl Chloride, Et3N, DCM)Start->Step1InterIntermediate:N-Boc-4-piperidinylmethyl benzoateStep1->InterStep2Step 2: Deprotection(4M HCl in Dioxane)Inter->Step2FinalProduct:Piperidin-4-ylmethyl benzoate HClStep2->Final

Figure 2: Synthetic route for CAS 1220021-56-6.

Detailed Experimental Procedure

Step 1: Esterification

  • Preparation: In a flame-dried round-bottom flask, dissolve N-Boc-4-piperidinemethanol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Addition: Add Triethylamine (Et₃N, 1.5 equiv) and cool the solution to 0°C under Nitrogen atmosphere.

  • Acylation: Dropwise add Benzoyl Chloride (1.1 equiv). A white precipitate (Et₃N·HCl) will form.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) yields the N-Boc intermediate.

Step 2: Deprotection & Salt Formation

  • Dissolution: Dissolve the N-Boc intermediate in minimal 1,4-Dioxane or DCM.

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv) at 0°C.

  • Stirring: Stir at RT for 2–4 hours. The product often precipitates as a white solid.

  • Isolation:

    • If precipitate forms: Filter and wash with cold diethyl ether.

    • If no precipitate: Concentrate to dryness and triturate with Et₂O/Hexanes.

  • Drying: Dry under high vacuum to remove traces of HCl and dioxane.

Validation Criteria (Self-Validating System):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the Boc singlet (~1.4 ppm) and the appearance of broad exchangeable protons (NH₂⁺) at ~8.5–9.0 ppm.

  • Shift: The methylene protons (-CH₂-O-) typically shift downfield (~4.1 ppm) upon esterification compared to the starting alcohol.

Physicochemical Properties & Handling

PropertyValue / DescriptionRelevance
Physical State White to Off-white SolidEasy handling for weighing/dispensing.
Solubility Water, DMSO, MethanolSoluble in polar solvents; ideal for biological assays.
Stability Hygroscopic (HCl salt)Store in desiccator; ester bond susceptible to hydrolysis at pH > 8.
pKa (Calc) ~9.5 (Piperidine N)Predominantly protonated at physiological pH (7.4).

Handling Precaution: As an ester, avoid prolonged exposure to strong bases (NaOH, LiOH) during workups of subsequent coupling reactions to prevent hydrolysis of the benzoate group.

References

  • Compound Identity & CAS: Piperidin-4-ylmethyl benzoate hydrochloride.[1][2] CAS No. 1220021-56-6.[1][3][4] ChemicalBook & SciFinder Databases.

  • Synthetic Methodology (General Piperidine Esters): Preparation of methyl 4-(piperidin-4-ylmethyl)benzoate (HCl) (Analogous chemistry). WO2024173646A1.

  • Pharmacophore Context (Local Anesthetics): Ruetsch, Y. A., et al. "From cocaine to ropivacaine: the history of local anesthetic drugs." Current Topics in Medicinal Chemistry 1.3 (2001): 175-182.

  • GPCR Ligand Design: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008. (Chapter on Privileged Structures).

Technical Deep Dive: Piperidin-4-ylmethyl Benzoate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and handling of Piperidin-4-ylmethyl benzoate hydrochloride in drug discovery.

Executive Summary & Structural Disambiguation

Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6 ) is a specialized building block utilized in the synthesis of GPCR ligands, kinase inhibitors, and PROTAC linkers.[1] It functions as a lipophilic, flexible scaffold offering a secondary amine handle for diversification.

Critical Disambiguation

In chemical sourcing and patent literature, this compound is frequently confused with its structural isomers. It is imperative to distinguish it from "Methyl 4-(piperidin-4-ylmethyl)benzoate," which reverses the ester linkage.

CompoundPiperidin-4-ylmethyl benzoate HCl (Target)Methyl 4-(piperidin-4-ylmethyl)benzoate HCl (Isomer)
Structure Benzoic acid ester of 4-piperidinemethanolMethyl ester of 4-(piperidinylmethyl)benzoic acid
Linkage Piperidine-CH2-O-CO-PhPiperidine-CH2-Ph-CO-OMe
Role Lipophilic Tail / PharmacophoreCarboxylic Acid Precursor / Linker
CAS 1220021-56-6 333986-70-2

Chemical Space & Properties

This compound complies with "Fragment-Based Drug Discovery" (FBDD) principles, serving as a high-quality starting point for library expansion.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 255.74 g/mol (Free Base) | ~291.8 g/mol (HCl Salt)

  • LogP (Predicted): ~2.4 (Moderate lipophilicity, good for membrane permeability)

  • pKa (Piperidine N): ~10.8 (Dominantly protonated at physiological pH)

  • H-Bond Donors/Acceptors: 1 / 3

Functional Utility
  • Secondary Amine (

    
    ):  The primary "growth vector." It is highly nucleophilic and ready for 
    
    
    
    alkylation, reductive amination, or amide coupling.
  • Benzoate Ester: Acts as a stable lipophilic moiety capable of

    
    -
    
    
    
    stacking interactions within receptor pockets (e.g., GPCR hydrophobic crevices). In some contexts, it serves as a prodrug motif for the corresponding alcohol.

Applications in Drug Design[3][4][5]

A. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the piperidine ring is a privileged scaffold for linkers. The benzoate group in this molecule often serves as a "masked" attachment point or a structural spacer that modulates the linker's rigidity and lipophilicity.

  • Mechanism: The secondary amine is coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the benzoate side can be hydrolyzed or modified to attach the Target Protein ligand.

B. GPCR Ligands (Opioid & Muscarinic)

The 4-substituted piperidine motif is ubiquitous in GPCR chemistry (e.g., Fentanyl, Haloperidol derivatives).

  • Role: The basic nitrogen interacts with the conserved Aspartate residue in the GPCR transmembrane domain (TM3). The benzyl ester tail extends into the hydrophobic accessory pocket, providing subtype selectivity.

  • Case Study: Intermediates of this type appear in the synthesis of STING inhibitors (WO2022015977A1) and mTOR inhibitors (WO2018089433A1), where the amine is derivatized with complex heteroaromatics.

Synthetic Pathways & Causality

The synthesis must avoid self-polymerization (intermolecular N-acylation). Therefore, a protection-deprotection strategy is strictly required.

Pathway Diagram (Graphviz)

Synthesispath Start 4-Piperidinemethanol Step1 N-Protection (Boc2O / TEA) Start->Step1 Inter1 N-Boc-4-piperidinemethanol Step1->Inter1 Step2 O-Benzoylation (BzCl / Pyridine) Inter1->Step2 Inter2 N-Boc-Piperidin-4-ylmethyl benzoate Step2->Inter2 Step2->Inter2 Prevents N-acylation Step3 Deprotection (4M HCl / Dioxane) Inter2->Step3 Final Piperidin-4-ylmethyl benzoate HCl (CAS: 1220021-56-6) Step3->Final Step3->Final Salt formation

Caption: Step-wise synthesis ensuring regioselectivity via N-Boc protection.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This protocol validates the structure by ensuring O-acylation occurs only after N-protection.

Reagents: N-Boc-4-hydroxymethylpiperidine (1.0 eq), Benzoyl Chloride (1.2 eq), Pyridine (3.0 eq), DCM (Solvent).

  • Preparation: Dissolve N-Boc-4-hydroxymethylpiperidine in anhydrous DCM at

    
    .
    
  • Acylation: Add Pyridine followed by the slow addition of Benzoyl Chloride. The basic environment neutralizes the HCl byproduct, driving the reaction forward.

    • Why: Direct reaction without Boc would lead to a mixture of N-benzoyl and O-benzoyl products.

  • Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir for 2 hours. Precipitate with diethyl ether.

  • Yield: The product precipitates as a white hydrochloride salt.

Protocol B: Reductive Amination (Library Synthesis)

Standard procedure for coupling this building block to aldehydes.

Reagents: Piperidin-4-ylmethyl benzoate HCl (1.0 eq), Aryl Aldehyde (1.1 eq),


 (1.5 eq), DIPEA (1.0 eq), DCE (Solvent).
  • Free Basing (In Situ): Add the HCl salt and DIPEA to DCE. Stir for 10 mins to liberate the free amine.

    • Caution: Do not use strong bases (NaOH) or heat, as the benzoate ester is susceptible to hydrolysis.

  • Imine Formation: Add the aldehyde. Stir for 30-60 mins.

  • Reduction: Add

    
    . Stir overnight at RT.
    
  • Validation: Monitor via LCMS. The mass shift should be

    
     (loss of oxygen).
    

References

  • PubChem. Piperidin-4-ylmethyl benzoate hydrochloride (CID 53410153). National Library of Medicine. [Link]

  • Google Patents.WO2022015977A1 - Compounds and compositions for treating conditions associated with STING activity.
  • Google Patents.WO2018089433A1 - Phenyl mTORC inhibitors and uses thereof.

Sources

"Piperidin-4-ylmethyl benzoate hydrochloride" literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and application of Piperidin-4-ylmethyl benzoate hydrochloride , a critical pharmacophore and building block in medicinal chemistry.

Pharmacophore Analysis, Synthesis Protocols, and Drug Discovery Applications

Executive Summary

Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6 / PubChem CID: 53410153) is a specialized chemical intermediate comprising a piperidine secondary amine linked via a methylene bridge to a benzoate ester.[1] Structurally, it represents a "reversed" ester scaffold compared to phenylpiperidine analgesics, aligning more closely with the Lipophilic Tail—Linker—Amine Head topology found in local anesthetics (e.g., piperocaine) and muscarinic receptor ligands.

This guide provides a rigorous technical breakdown of its chemical profile, a validated synthesis route for the hydrochloride salt, and its utility in Structure-Activity Relationship (SAR) studies targeting GPCRs and ion channels.

CRITICAL NOMENCLATURE WARNING: Do not confuse this compound with Methyl 4-(piperidin-4-ylmethyl)benzoate (C14H19NO2).

  • Target Compound: Benzoic acid ester of 4-piperidinemethanol (Ph-CO-O-CH2-Pip).

  • Common Isomer: Methyl ester of 4-(piperidinylmethyl)benzoic acid (MeOOC-Ph-CH2-Pip).

  • Verification: Always verify the presence of the benzoate ester linkage (C-O-C=O-Ph) versus the methyl ester (Ph-CO-O-Me).

Chemical Identity & Physical Properties[2][3]

The hydrochloride salt form is preferred for handling due to the hygroscopic nature and oxidative instability of the free secondary amine.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name Piperidin-4-ylmethyl benzoate hydrochloride
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
Exact Mass 255.1026 Da
CAS Number 1220021-56-6 (Representative)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O
pKa (Calc) ~9.8 (Piperidine nitrogen)
H-Bond Donors/Acceptors 2 / 2
SMILES C1CNCCC1COC(=O)C2=CC=CC=C2.Cl

Validated Synthesis Protocol

The synthesis requires a protection-deprotection strategy to ensure selective O-acylation without forming the N-benzoyl amide byproduct.

Reaction Logic[7]
  • Protection: The secondary amine of 4-piperidinemethanol is protected with a tert-butyloxycarbonyl (Boc) group to eliminate nucleophilicity at the nitrogen.

  • Esterification: The free primary alcohol reacts with benzoyl chloride under basic conditions.

  • Deprotection/Salt Formation: Acidic cleavage of the Boc group yields the hydrochloride salt directly.

Diagram: Synthesis Pathway

Synthesispath Start 4-Piperidinemethanol (Starting Material) Step1 N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 N-Boc-4-piperidinemethanol Step1->Inter1 Yield: >90% Step2 O-Benzoylation (PhCOCl, Pyridine, 0°C) Inter1->Step2 Inter2 N-Boc-Piperidin-4-ylmethyl benzoate Step2->Inter2 Ester Formation Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Piperidin-4-ylmethyl benzoate HCl (Final Product) Step3->Final Precipitation

Caption: Step-wise synthesis flow from 4-piperidinemethanol to the hydrochloride salt.

Detailed Methodology

Step 1: N-Boc Protection

  • Reagents: 4-Piperidinemethanol (1.0 eq), Di-tert-butyl dicarbonate (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Protocol: Dissolve amine in DCM at 0°C. Add TEA, then dropwise add Boc₂O in DCM. Stir at RT for 4 hours. Wash with 1M citric acid and brine. Dry over MgSO₄.

Step 2: O-Benzoylation

  • Reagents: N-Boc-4-piperidinemethanol (1.0 eq), Benzoyl chloride (1.1 eq), Pyridine (2.0 eq) or TEA/DMAP (cat).

  • Protocol: Dissolve intermediate in anhydrous DCM. Cool to 0°C. Add Pyridine. Add Benzoyl chloride dropwise (exothermic). Stir 12h at RT.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. The ester is stable, but avoid strong base which may hydrolyze it.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Protocol: Dissolve the N-Boc ester in minimal dry dioxane or Et₂O. Add 4M HCl/Dioxane (5 eq) at 0°C. Stir 2-4 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid under inert atmosphere (N₂). Wash with cold Et₂O to remove residual Boc byproducts. Dry under vacuum.

Applications in Drug Discovery[2][10][11][12][13][14]

This scaffold serves as a versatile "molecular ruler" and pharmacophore in two primary areas:

A. GPCR Ligand Design (Muscarinic & Sigma Receptors)

The Piperidin-4-ylmethyl benzoate motif mimics the acetylcholine structure but with a rigidified linker.

  • Mechanism: The protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine (cation-pi interaction with receptor aromatic residues).

  • The "Benzoate Pocket": The phenyl ring occupies the hydrophobic accessory pocket common in GPCRs like the Muscarinic M1/M4 receptors.

  • SAR Utility: Researchers use this scaffold to test the optimal chain length between the basic nitrogen and the aromatic ring.

B. Local Anesthetic Development

Structurally analogous to Piperocaine and Meprylcaine , this compound acts as a sodium channel blocker probe.

  • Topology: Lipophilic Head (Benzoate) — Linker (Methylene) — Hydrophilic Tail (Piperidine).

  • Metabolic Stability: The ester linkage is susceptible to plasma esterases, making this a candidate for "soft drug" design where rapid systemic clearance is desired to minimize toxicity.

Diagram: Pharmacophore Mapping

Pharmacophore Lipophilic Lipophilic Domain (Phenyl Ring) Linker Ester Linker (Metabolic Lability) Lipophilic->Linker Pi-Stacking Potential Receptor Receptor Binding Pocket (GPCR / Na+ Channel) Lipophilic->Receptor Hydrophobic Pocket Spacer Spacer (Methylene) Linker->Spacer Hydrophilic Cationic Head (Piperidine Nitrogen) Spacer->Hydrophilic Distance: ~5-6 Å Hydrophilic->Receptor Aspartate Residue (Ionic Bond)

Caption: Structural mapping of the molecule against standard GPCR/Ion Channel binding sites.

Analytical & Handling Protocols

Quality Control (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 9.0-9.5 (br s, 1H/2H, NH₂⁺) – Ammonium proton.

    • δ 7.9-8.0 (d, 2H) – Ortho protons of benzoate.

    • δ 7.6 (t, 1H) – Para proton.

    • δ 7.5 (t, 2H) – Meta protons.

    • δ 4.1-4.2 (d, 2H) – O-CH₂-Piperidine (Diagnostic shift due to ester).

    • δ 3.2-3.4 (m, 2H) – Piperidine C2/C6 equatorial.

    • δ 2.8-3.0 (m, 2H) – Piperidine C2/C6 axial.

Storage & Stability[14]
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Hydrolysis Risk: The ester bond is sensitive to moisture over long periods. Store at -20°C under Argon for long-term retention.

  • Safety: Irritant to eyes and respiratory system.[2] Use standard PPE (Gloves, Goggles, Fume Hood).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53410153, Piperidin-4-ylmethyl benzoate hydrochloride. Retrieved from [Link]

  • J. Med. Chem. (2018). Design and Synthesis of Piperidine-Based Scaffolds for GPCR Ligands. (General reference for piperidine pharmacophores in medicinal chemistry).
  • Sigma-Aldrich / Merck. (2025). Safety Data Sheet: Piperidine Derivatives. (Standard safety protocols for piperidine HCl salts).

Sources

A-Technical-Guide-to-the-Safety-and-Toxicity-Assessment-of-Piperidin-4-ylmethyl-benzoate-hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is a technical guide intended for researchers, scientists, and drug development professionals. The information provided herein is for informational purposes only. "Piperidin-4-ylmethyl benzoate hydrochloride" is a compound with limited publicly available safety and toxicity data. Therefore, this guide outlines a standard, systematic approach for the evaluation of a novel chemical entity, using this compound as a case study. All experimental work should be conducted in compliance with applicable regulations and institutional guidelines.

Introduction

Piperidin-4-ylmethyl benzoate hydrochloride (CAS No. 333986-70-2) is a chemical entity containing a piperidine ring and a benzoate ester moiety.[1] While its specific applications are not widely documented in peer-reviewed literature, its structural motifs are common in medicinal chemistry. Given the potential for human exposure during research and development, a thorough and systematic evaluation of its safety and toxicity is paramount.

Publicly available information is largely limited to supplier safety data sheets (SDS), which indicate standard warnings for substances that have not undergone extensive toxicological profiling. These warnings typically include hazards such as skin, eye, and respiratory irritation.[2][3][4] This guide provides a comprehensive, technically-grounded framework for moving beyond these preliminary warnings to establish a robust safety profile for a novel compound like Piperidin-4-ylmethyl benzoate hydrochloride, in line with international regulatory expectations.[5][6][7]

The approach detailed follows a tiered, logical progression, starting with computational assessments and moving through in vitro and in vivo methodologies. This strategy is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Part 1: Initial Assessment - Physicochemical Properties and In Silico Toxicology

Before embarking on laboratory-based testing, a significant amount of information can be gleaned from the molecule's structure and physicochemical properties. This initial phase is critical for guiding subsequent experimental designs.

Physicochemical Characterization

Understanding the compound's fundamental properties is a prerequisite for any toxicological assessment. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyIllustrative Value/InformationSignificance in Toxicology
Molecular Formula C13H18ClNO2Defines the elemental composition.
Molecular Weight 255.74 g/mol [3]Influences diffusion and transport across biological membranes.
Appearance Off-white to light brown solid[4]Basic physical state identification.
Solubility To be determined (e.g., in water, DMSO)Critical for preparing accurate dosing solutions for in vitro and in vivo studies. Poor solubility can lead to experimental artifacts.
LogP (Octanol-Water Partition Coefficient) To be determinedPredicts lipophilicity, which affects membrane permeability and potential for bioaccumulation.
pKa To be determinedDetermines the ionization state at physiological pH, which impacts solubility, receptor binding, and cell penetration.
In Silico Toxicological Prediction

Computational toxicology leverages computer models to predict the potential toxicity of chemicals based on their structure.[8][9] These methods are invaluable for early-stage hazard identification and can help prioritize which experimental assays are most critical.

Methodology: Quantitative Structure-Activity Relationship (QSAR) models are the primary tools used.[10] Software platforms like Derek Nexus, Toxtree, or the OECD QSAR Toolbox can be used to screen the chemical structure of Piperidin-4-ylmethyl benzoate hydrochloride against databases of known toxicants.[9] These tools identify structural alerts—molecular substructures known to be associated with specific toxicities.

Potential Endpoints for Prediction:

  • Genotoxicity: Screening for structural alerts associated with mutagenicity (e.g., aromatic amines, electrophilic centers).

  • Carcinogenicity: Identifying fragments linked to cancer in rodent bioassays.

  • Skin Sensitization: Assessing the potential to act as a hapten.

  • hERG Channel Inhibition: The piperidine moiety, common in many drugs, warrants an assessment for potential cardiac toxicity.[11]

  • Metabolite Prediction: Identifying potential metabolites that may be more or less toxic than the parent compound.

The results from these in silico assessments provide a hypothesis-driven basis for the subsequent in vitro and in vivo testing strategy.[10][12]

Part 2: In Vitro Toxicity Assessment

In vitro assays are the next critical step, providing quantitative data on specific toxicological endpoints without the use of whole animals. This phase is essential for determining genotoxic potential and assessing effects on specific cell types or biological pathways.

Genotoxicity Testing Battery

A standard battery of genotoxicity tests is required by regulatory agencies to assess the potential for a compound to cause genetic damage, which can lead to cancer or heritable defects.[5]

Causality: The Ames test is a foundational screen for point mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine (his) or tryptophan (trp) operon, respectively. These mutations render the bacteria unable to synthesize the essential amino acid, preventing their growth on a minimal medium. A mutagenic compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow. The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Experimental Protocol (Ames Test):

  • Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

  • Dose Range Finding: Perform an initial cytotoxicity test to determine the appropriate concentration range of Piperidin-4-ylmethyl benzoate hydrochloride. The highest concentration should show some toxicity but not kill all the bacteria.

  • Main Experiment (Plate Incorporation Method): a. Prepare triplicate plates for each concentration, a vehicle control (e.g., DMSO), and a known positive control. b. To molten top agar, add the bacterial culture, the test compound at the desired concentration, and either S9 mix (for metabolic activation) or a buffer (for no activation). c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertants and/or a reproducible increase of at least two-fold over the vehicle control.

Causality: This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).[13][14][15] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Experimental Protocol (Micronucleus Assay):

  • Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes, TK6, or Chinese Hamster Ovary (CHO) cells.[13]

  • Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay (e.g., assessing relative cell count or population doubling). The top concentration should induce approximately 50-60% cytotoxicity.

  • Treatment: a. Culture cells and expose them to various concentrations of the test compound, a vehicle control, and positive controls (for clastogenicity and aneugenicity). b. Conduct treatments with and without S9 metabolic activation. c. Treatment duration is typically 3-6 hours with S9, and a longer period (e.g., 24 hours) without S9.

  • Harvest and Staining: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one division. Harvest the cells, fix them, and stain the DNA (e.g., with Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 bi-nucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Cardiovascular Safety - hERG Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias.[11] The hERG channel is crucial for the repolarization phase of the cardiac action potential.[16] Blocking this channel can prolong the QT interval, leading to a potentially fatal condition called Torsades de Pointes.[17] Early screening for hERG liability is a critical step in drug safety assessment.[18]

Experimental Protocol (Automated Patch Clamp):

  • Assay System: Use an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch) with a cell line stably expressing the hERG channel (e.g., HEK293 cells).[17]

  • Compound Preparation: Prepare a dilution series of Piperidin-4-ylmethyl benzoate hydrochloride.

  • Electrophysiology: a. Cells are captured, and a whole-cell patch clamp configuration is established. b. A specific voltage protocol is applied to elicit the hERG current. c. After establishing a stable baseline current, the compound is applied at increasing concentrations.

  • Data Analysis: The peak tail current is measured at each concentration. The percentage of inhibition relative to the vehicle control is calculated. An IC50 value (the concentration causing 50% inhibition) is determined by fitting the data to a concentration-response curve.

Part 3: In Vivo Acute Toxicity Assessment

If the in vitro results do not reveal significant liabilities, a preliminary in vivo study is conducted to understand the compound's effects in a whole organism. The primary goal is to determine the acute toxicity and identify a potential dose range for future studies.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Causality: This method is a refined approach to determining the median lethal dose (LD50) that significantly reduces the number of animals required compared to traditional methods.[19][20] It provides an estimate of acute oral toxicity and allows for the observation of clinical signs of toxicity.[21]

Experimental Protocol (OECD 425):

  • Species Selection: The rat is the preferred species. A single sex (usually female, as they are often slightly more sensitive) is used.

  • Limit Test: If the compound is expected to have low toxicity, a limit test is performed first.[22] A single animal is dosed at 2000 mg/kg (or 5000 mg/kg if required by specific regulations). The outcome determines the next step.

  • Main Test Procedure: a. Animals are dosed sequentially, one at a time, typically at 48-hour intervals.[22] b. The first animal receives a dose that is the best initial estimate of the LD50. c. If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2x). d. If the animal dies, the dose for the next animal is decreased by the same factor.[20]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, autonomic activity), and body weight changes for at least 14 days.

  • Stopping Criteria: The test is stopped when one of the predefined criteria is met (e.g., after a certain number of reversals in outcome).

  • Data Analysis: The LD50 is calculated using a specialized software program (e.g., AOT425StatPgm) which uses the maximum likelihood method.[19] All observed signs of toxicity, timing of death, and necropsy findings are reported.

Part 4: Data Integration and Risk Assessment

The culmination of this tiered approach is the integration of all data to form a comprehensive risk assessment.

Test Type Endpoint Illustrative Result for Hypothetical Compound Interpretation & Next Steps
In Silico Genotoxicity AlertsNo structural alerts for mutagenicity.Low priority for follow-up on mutagenic mechanisms.
Ames Test MutagenicityNegative in all strains, with and without S9 activation.No evidence of mutagenic potential in this assay.
Micronucleus Test Clastogenicity/AneugenicityNegative up to cytotoxic concentrations.No evidence of chromosomal damage in vitro.
hERG Assay CardiotoxicityIC50 > 30 µMLow risk of hERG-mediated cardiotoxicity at anticipated therapeutic concentrations.
Acute Oral Toxicity LD50 (Rat)LD50 > 2000 mg/kgClassified as low acute toxicity (GHS Category 5 or unclassified). Supports further non-clinical development.

Based on this illustrative data set, Piperidin-4-ylmethyl benzoate hydrochloride would be considered to have a favorable preliminary safety profile. There is no evidence of genotoxicity or hERG liability, and it exhibits low acute oral toxicity. This would provide a strong rationale for proceeding with further studies, such as repeat-dose toxicity studies, as required by regulatory guidelines like ICH M3(R2) to support clinical trials.[5][6][23]

Visualizations

Diagram 1: Tiered Toxicity Testing Workflow

G cluster_0 Phase 1: In Silico / Computational cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing cluster_3 Phase 4: Assessment InSilico In Silico Assessment (QSAR, Structural Alerts) Ames Ames Test (OECD 471) Mutagenicity InSilico->Ames Prioritize Assays Micronucleus Micronucleus Test (OECD 487) Clastogenicity InSilico->Micronucleus hERG hERG Assay Cardiotoxicity InSilico->hERG AcuteTox Acute Oral Toxicity (OECD 425) Ames->AcuteTox If In Vitro Profile is Acceptable RiskAssessment Risk Assessment & Decision to Proceed Ames->RiskAssessment Micronucleus->AcuteTox If In Vitro Profile is Acceptable Micronucleus->RiskAssessment hERG->AcuteTox If In Vitro Profile is Acceptable hERG->RiskAssessment AcuteTox->RiskAssessment

Caption: A tiered workflow for assessing the toxicity of a novel chemical entity.

Diagram 2: Ames Test Decision Logic

G Start Start Ames Test (OECD 471) DoseRange Dose Range Finding (Cytotoxicity) Start->DoseRange MainExp Main Experiment (+/- S9 Activation) DoseRange->MainExp Count Count Revertant Colonies MainExp->Count Analysis Analyze Data: Fold-Increase & Dose-Response Count->Analysis Positive Positive Result: Potential Mutagen Analysis->Positive Significant Increase Negative Negative Result: Not Mutagenic in this Assay Analysis->Negative No Significant Increase

Caption: Decision logic for the Bacterial Reverse Mutation (Ames) Test.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved February 4, 2026, from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved February 4, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved February 4, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved February 4, 2026, from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved February 4, 2026, from [Link]

  • European Medicines Agency. (2009, June 11). ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. Retrieved February 4, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved February 4, 2026, from [Link]

  • FDA. (2019, October 17). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved February 4, 2026, from [Link]

  • FDA. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Questions and Answers. Retrieved February 4, 2026, from [Link]

  • IVAMI. (n.d.). Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). Retrieved February 4, 2026, from [Link]

  • J&K Scientific. (n.d.). Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride | 333986-70-2. Retrieved February 4, 2026, from [Link]

  • Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved February 4, 2026, from [Link]

  • News-Medical. (2020, March 10). What is In Silico Toxicology?. Retrieved February 4, 2026, from [Link]

  • OECD. (1998, September 21). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. Retrieved February 4, 2026, from [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). In silico toxicology tools, steps to generate prediction models, and categories of prediction models. Retrieved February 4, 2026, from [Link]

  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved February 4, 2026, from [Link]

  • Slideshare. (n.d.). Acute oral Toxicity Up-Down Procedure 425 guideline. Retrieved February 4, 2026, from [Link]

  • U.S. EPA. (n.d.). Acute Oral Toxicity Up-And-Down-Procedure. Retrieved February 4, 2026, from [Link]

  • Valasani, K. R., & Vangavaragu, J. R. (2020). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC - NIH. Retrieved February 4, 2026, from [Link]

  • Vilar, G., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. PubMed. Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Solubility and Stability Profiling of Piperidin-4-ylmethyl Benzoate Hydrochloride

[1]

Executive Technical Summary

Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6 / CID: 53410153) represents a specialized pharmacophore often utilized as a fragment in fragment-based drug discovery (FBDD) or as a linker-intermediate in the synthesis of GPCR ligands.[1]

Structurally, it consists of a piperidine ring connected via a methylene bridge to a benzoate ester.[1] The hydrochloride salt form is critical for handling, providing crystallinity and aqueous solubility that the free base lacks.[1] However, the presence of the ester linkage introduces a specific vulnerability to hydrolytic degradation, while the secondary amine presents reactivity considerations for formulation.[1]

This guide provides a rigorous framework for evaluating the solubility and stability of this compound, moving beyond generic data to mechanistic understanding and self-validating experimental protocols.

Physicochemical Identity & Theoretical Profile[1]

Before initiating wet-lab experiments, we must establish the theoretical baseline to guide solvent selection and chromatographic methods.[1]

Structural Analysis[1]
  • IUPAC Name: Piperidin-4-ylmethyl benzoate; hydrochloride[1][2][3]

  • SMILES: C1CNCCC1COC(=O)C2=CC=CC=C2.Cl[1]

  • Molecular Weight: 255.74 g/mol [1][2][4][5]

  • Key Functional Groups:

    • Secondary Amine (Piperidine): Protonation site (pKa ≈ 10–11).[1] In the HCl salt form, this is positively charged, driving aqueous solubility.[1]

    • Ester Linkage: The metabolic and chemical "soft spot," susceptible to hydrolysis.[1]

    • Phenyl Ring:[1] Chromophore responsible for UV absorption (typically

      
       ~230 nm and ~270-280 nm).[1]
      
Predicted Properties (In Silico)
PropertyValue (Predicted)Implication for Development
pKa (Base) ~10.8 (Piperidine N)Compound is fully ionized at physiological pH (7.[1]4) and acidic pH.[1]
LogP (Free Base) ~2.3Moderate lipophilicity; permeable but requires ionization for solubility.[1]
LogD (pH 7.4) ~ -0.5 to 0.5Ionization significantly reduces apparent lipophilicity.[1]
PSA (Polar Surface Area) ~38 ŲGood membrane permeability potential.[1]

Solubility Assessment

The solubility of the hydrochloride salt is dominated by the lattice energy of the crystal versus the solvation energy of the ions.[1]

Solubility Profile
  • Aqueous Media: High solubility (>10 mg/mL) expected in water and acidic buffers due to the ionic nature of the piperidinium chloride.[1]

  • Organic Solvents:

    • High: DMSO, Methanol, Ethanol (Polar protic/aprotic).[1]

    • Low: Dichloromethane, Ethyl Acetate (The salt lattice resists non-polar solvation).[1]

    • Insoluble: Hexanes, Heptane.[1]

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Standardized method for definitive solubility data.[1]

Materials:

  • Compound: Piperidin-4-ylmethyl benzoate HCl.[1][2][3][5][6]

  • Media: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), Water, DMSO.[1]

  • Equipment: HPLC-UV, Orbital Shaker, 0.45 µm PTFE/Nylon filters.[1]

Workflow:

  • Saturation: Add excess solid compound (~20 mg) to 1 mL of each medium in borosilicate glass vials.

  • Equilibration: Agitate at 25°C ± 2°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter (saturate filter with 200 µL filtrate first to prevent adsorption).

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC.

  • pH Check: Measure the pH of the supernatant; the dissolved salt may significantly alter the buffer pH.[1]

Stability & Degradation Mechanisms[1]

The stability of Piperidin-4-ylmethyl benzoate HCl is governed by the ester hydrolysis pathway.[1] This reaction is catalyzed by both acid and base, but the kinetics differ significantly.[1]

Degradation Pathway Analysis

The primary degradation products are Benzoic Acid and 4-Piperidinemethanol .[1]

DegradationPathwayParentPiperidin-4-ylmethylbenzoate HClInterTetrahedralIntermediateParent->Inter+ H2O (Slow)Prod1Benzoic AcidInter->Prod1Acid/BaseCatalysisProd24-PiperidinemethanolInter->Prod2

Figure 1: Hydrolytic degradation pathway of the ester linkage yielding the parent acid and alcohol.[1]

Stability Matrix
Stress ConditionExpected StabilityRationale
Solid State (RT) HighHCl salts generally stabilize the crystal lattice, preventing hydrolysis if kept dry.[1]
Aqueous (Acidic) ModerateProtonation of the carbonyl oxygen activates it for nucleophilic attack by water, but the positive charge on the piperidine may provide some electrostatic repulsion.[1]
Aqueous (Basic) LowHydroxide (OH⁻) is a strong nucleophile; rapid saponification of the ester will occur.[1]
Oxidation (H₂O₂) ModerateThe secondary amine is susceptible to N-oxidation (N-oxide formation).[1]
Photostability ModerateThe benzoate ring absorbs UV; potential for photo-Fries rearrangement or radical processes if exposed to high-intensity light.[1]
Protocol: Forced Degradation (Stress Testing)

Purpose: Validate analytical methods and determine storage limits.[1]

Experimental Design: Prepare a 1 mg/mL stock solution in Water/Acetonitrile (50:50).

  • Acid Hydrolysis: Mix stock with 1N HCl (1:1). Heat at 60°C for 4 hours.

  • Base Hydrolysis: Mix stock with 0.1N NaOH (1:1). Monitor immediately at RT (reaction may be very fast). Neutralize before injection.[1]

  • Oxidative Stress: Mix stock with 3% H₂O₂.[1] Incubate at RT for 24 hours.

  • Thermal Stress (Solid): Place solid in open vial at 60°C for 7 days.

  • Control: Untreated sample stored at 4°C.

Analysis: Analyze via HPLC-UV (Gradient elution, C18 column).

  • Acceptance Criteria: Mass balance > 95% (Sum of parent + impurities).[1]

Handling & Storage Specifications

Based on the physicochemical profile, the following storage conditions are mandatory to maintain compound integrity >98% purity.

  • Hygroscopicity: HCl salts are often hygroscopic.[1] Moisture uptake will initiate hydrolysis of the ester in the solid state.[1]

  • Temperature: Store at -20°C for long-term; 2-8°C for active use.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the amine.[1]

  • Container: Amber glass vials with PTFE-lined caps (prevents UV exposure and leaching).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53410153, Piperidin-4-ylmethyl benzoate hydrochloride.[1] Retrieved from [Link][1]

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[1] Pharmaceutical Development and Technology.[1] (Foundational text on ester hydrolysis kinetics).

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Reference for HCl salt properties).

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory standard for stability protocols).[1]

Methodological & Application

Synthesis of "Piperidin-4-ylmethyl benzoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable, high-fidelity synthesis of Piperidin-4-ylmethyl benzoate hydrochloride . This compound serves as a critical pharmacophore in the development of muscarinic antagonists, GPCR ligands, and enzyme inhibitors.

The protocol deviates from direct esterification strategies, which suffer from chemoselectivity issues (N-acylation vs. O-acylation).[1] Instead, it employs a Protection-Functionalization-Deprotection logic.[1] This route ensures regioselectivity, simplifies purification to a filtration-based workup, and delivers the final product as a stable, crystalline hydrochloride salt ready for biological assay.[1]

Chemical Context & Retrosynthetic Logic

The Challenge: The starting material, 4-piperidinemethanol (CAS 6457-49-4), contains two nucleophilic sites: a secondary amine and a primary alcohol.[1]

  • Direct Reaction: Reacting 4-piperidinemethanol directly with benzoyl chloride results in preferential attack by the amine, yielding the amide (N-benzoyl) rather than the desired ester.[1]

  • The Solution: We must temporarily mask the nitrogen nucleophile using a tert-butyloxycarbonyl (Boc) group.[1] This renders the nitrogen unreactive, allowing selective O-acylation of the alcohol.[1]

Synthetic Pathway:

  • N-Protection: 4-piperidinemethanol

    
     N-Boc-4-piperidinemethanol.[1][2]
    
  • O-Acylation: N-Boc-4-piperidinemethanol + Benzoyl Chloride

    
     N-Boc-piperidin-4-ylmethyl benzoate.[1]
    
  • Deprotection/Salt Formation: Acidic cleavage of Boc

    
     Piperidin-4-ylmethyl benzoate HCl.[1]
    

SyntheticStrategy Start 4-Piperidinemethanol (Nucleophilic Amine & Alcohol) Step1 Step 1: N-Boc Protection (Masks Amine) Start->Step1 Boc2O, TEA Step2 Step 2: O-Benzoylation (Selective Ester Formation) Step1->Step2 PhCOCl, TEA Step3 Step 3: HCl Deprotection (Cleaves Boc & Forms Salt) Step2->Step3 4M HCl/Dioxane Final Target: Piperidin-4-ylmethyl benzoate HCl Step3->Final Precipitation

Figure 1: Strategic workflow ensuring chemoselectivity.

Detailed Protocols

Phase 1: Chemoselective N-Protection

Objective: Synthesize tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol).

ReagentEquiv.[1][3][4][5]Role
4-Piperidinemethanol1.0Substrate
Di-tert-butyl dicarbonate (

)
1.1Protecting Group Source
Triethylamine (TEA)1.5Base (Scavenger)
Dichloromethane (DCM)SolventReaction Medium

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinemethanol (10.0 g, 86.8 mmol) in DCM (100 mL).

  • Base Addition: Add Triethylamine (18.2 mL, 130 mmol). Cool the solution to 0°C using an ice bath to control the exotherm of the subsequent step.

  • Protection: Slowly add a solution of

    
      (20.8 g, 95.5 mmol) in DCM (20 mL) dropwise over 30 minutes.
    
    • Expert Insight: Slow addition prevents thermal runaway and ensures the Boc group reacts cleanly with the amine.[1]

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 4 hours. Monitor by TLC (5% MeOH in DCM; Stain: Ninhydrin).[1] The starting amine spot (polar, stays at baseline) should disappear.[1]

  • Workup: Wash the organic layer with 1M Citric Acid (2 x 50 mL) to remove excess amine/TEA, followed by sat.

    
     (50 mL) and Brine (50 mL).[1]
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Yield Expectation: >95% as a viscous colorless oil or white solid.[1]

Phase 2: O-Acylation (Esterification)

Objective: Synthesize tert-butyl 4-((benzoyloxy)methyl)piperidine-1-carboxylate.

ReagentEquiv.[1][3][4][5]Role
N-Boc-4-piperidinemethanol1.0Substrate
Benzoyl Chloride1.2Acylating Agent
Triethylamine (TEA)2.0HCl Scavenger
DMAP0.1Nucleophilic Catalyst
DCM (Anhydrous)SolventReaction Medium

Protocol:

  • Setup: Dissolve the N-Boc intermediate from Phase 1 (1.0 equiv) in anhydrous DCM (10 mL/g) under an inert atmosphere (

    
     or Ar).
    
  • Catalysis: Add TEA (2.0 equiv) and DMAP (0.1 equiv). Cool to 0°C.[1][4]

    • Expert Insight: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the reaction of the sterically hindered primary alcohol.[1]

  • Addition: Add Benzoyl Chloride (1.2 equiv) dropwise. The solution may turn slightly yellow or cloudy due to triethylamine hydrochloride salt formation.[1]

  • Reaction: Warm to RT and stir for 3–6 hours. Monitor by TLC (20% EtOAc in Hexanes; UV active).[1]

  • Quench & Workup: Quench with water (10 mL). Separate layers. Wash organic phase with 1M HCl (to remove TEA/DMAP), sat.[1]

    
     (to remove benzoic acid), and Brine.[1]
    
  • Purification: Dry (

    
    ) and concentrate. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient), though the crude is often sufficiently pure (>90%) for the next step.[1]
    
Phase 3: Deprotection & Salt Formation

Objective: Synthesize Piperidin-4-ylmethyl benzoate hydrochloride.

Critical Mechanism: The tert-butyl carbamate is acid-labile.[1] Using anhydrous HCl in dioxane cleaves the Boc group to release isobutylene and


, while simultaneously protonating the piperidine nitrogen to form the insoluble hydrochloride salt.[1]

Protocol:

  • Dissolution: Dissolve the Ester Intermediate (from Phase 2) in a minimal amount of anhydrous 1,4-dioxane or Diethyl Ether.

    • Warning: Do NOT use water or alcohols.[1] Water can hydrolyze the ester; alcohols can undergo transesterification under acidic conditions.[1]

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv) dropwise at RT.

  • Observation: Gas evolution (

    
    /Isobutylene) will occur.[1] A white precipitate (the product) should begin to form within 15–30 minutes.[1]
    
  • Completion: Stir for 2–4 hours.

  • Isolation: Dilute the suspension with excess Diethyl Ether (to maximize precipitation). Filter the white solid under vacuum or nitrogen pressure.[1]

  • Washing: Wash the filter cake extensively with Diethyl Ether to remove organic impurities and residual HCl.[1]

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours.

Process Workflow & Troubleshooting

WorkflowLogic Start Start: Phase 2 Product (N-Boc Ester) Decision1 Is Solvent Anhydrous? Start->Decision1 Action1 Add 4M HCl/Dioxane Decision1->Action1 Yes Fail1 Risk: Ester Hydrolysis (Benzoic Acid impurity) Decision1->Fail1 No (Water present) Check1 Precipitate Formed? Action1->Check1 Success Filter & Wash (Target HCl Salt) Check1->Success Yes Fix1 Add Et2O or Hexane to induce precipitation Check1->Fix1 No Fix1->Success

Figure 2: Critical decision tree for the deprotection step.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Phase 1) Incomplete reaction or water in solvent.[1]Use dry DCM; ensure

is fresh (it hydrolyzes over time).[1]
Product is Oil (Phase 3) Hygroscopic salt or residual solvent.[1]Triturate the oil with anhydrous diethyl ether or pentane until it solidifies.[1]
Ester Hydrolysis Water present during deprotection.[1]Ensure HCl/Dioxane is anhydrous.[1][6] Avoid aqueous workup in the final step.[1]

Analytical Validation

To certify the product identity (Piperidin-4-ylmethyl benzoate hydrochloride), the following data should be obtained:

  • 1H NMR (

    
     or DMSO-
    
    
    
    ):
    • 
       ~8.0–7.5 ppm (m, 5H, Aromatic protons).[1]
      
    • 
       ~4.2 ppm (d, 2H, 
      
      
      
      ).[1]
    • 
       ~3.3 & 2.9 ppm (m, 4H, Piperidine ring protons adjacent to N).[1]
      
    • Absence of singlet at ~1.4 ppm (Loss of Boc group).[1]

  • Mass Spectrometry (ESI+):

    • Observe parent ion

      
      .[1][4] Calculated for 
      
      
      
      : 220.13 m/z (Free base mass).[1]
  • HPLC Purity: >98% (254 nm).

References

  • Sigma-Aldrich. 4-Piperidinemethanol Product Page & Specifications.[1][2]Link[1]

  • Han, G. et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[1] International Journal of Peptide Research and Therapeutics, 2001.[1] Link

  • ChemicalBook. N-Boc-4-piperidinemethanol Synthesis and Properties.Link[1]

  • Common Organic Chemistry. Standard Protocols for Boc Deprotection using HCl.Link[1]

Sources

Technical Application Note: Synthesis, Handling, and Utility of Piperidin-4-ylmethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6) is a specialized heterocyclic building block utilized in the synthesis of muscarinic antagonists, antihistamines, and increasingly as a linker motif in PROTAC (Proteolysis Targeting Chimera) design.[1]

Chemically, it is the benzoate ester of 4-piperidinemethanol. Its utility stems from the orthogonality of its functional groups: the ester moiety provides a lipophilic aromatic anchor, while the secondary amine remains available for further derivatization (e.g., reductive amination, alkylation, or amide coupling).

Critical Distinction: Do not confuse this compound with Methyl 4-(piperidin-4-ylmethyl)benzoate (CAS 333986-70-2). The latter is a methyl ester of a benzoic acid derivative, whereas the subject of this protocol is a benzoate ester of a piperidine alcohol.

Chemical Specifications
PropertySpecification
IUPAC Name Piperidin-4-ylmethyl benzoate hydrochloride
CAS Number 1220021-56-6
Molecular Formula C₁₃H₁₇NO₂[1][2][3] · HCl
Molecular Weight 255.74 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O
Hygroscopicity Moderate (Store under desiccant)

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesize high-purity Piperidin-4-ylmethyl benzoate HCl starting from 4-piperidinemethanol. Rationale: Direct esterification of 4-piperidinemethanol with benzoyl chloride is inadvisable because the secondary amine is more nucleophilic than the primary alcohol, leading to N-benzoylation (amide formation). Therefore, a Protection-Esterification-Deprotection strategy is required.

Workflow Visualization

SynthesisWorkflow Start 4-Piperidinemethanol Step1 Step 1: N-Boc Protection (Boc2O, DCM) Start->Step1 Inter1 N-Boc-4-piperidinemethanol Step1->Inter1 Step2 Step 2: O-Benzoylation (BzCl, Et3N, DMAP) Inter1->Step2 Inter2 N-Boc-piperidin-4-ylmethyl benzoate Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Piperidin-4-ylmethyl benzoate HCl Step3->Final

Caption: Figure 1. Three-step synthetic pathway ensuring regioselective ester formation.

Step 1: N-Boc Protection
  • Reagents: Dissolve 4-piperidinemethanol (10.0 g, 86.8 mmol) in Dichloromethane (DCM) (100 mL).

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (19.9 g, 91.1 mmol, 1.05 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 4 hours. Monitor by TLC (stain with Ninhydrin; amine spot disappears).

  • Workup: Wash with 5% citric acid (to remove unreacted amine), then brine. Dry over MgSO₄ and concentrate.

  • Yield: ~18.0 g (>95%) of N-Boc-4-piperidinemethanol as a viscous oil/solid.

Step 2: O-Benzoylation
  • Setup: Dissolve N-Boc-4-piperidinemethanol (10.0 g, 46.4 mmol) in anhydrous DCM (150 mL) under Nitrogen atmosphere. Add Triethylamine (Et₃N) (9.7 mL, 69.6 mmol, 1.5 eq) and DMAP (560 mg, 4.6 mmol, 0.1 eq).

  • Acylation: Cool to 0°C. Add Benzoyl Chloride (5.9 mL, 51.0 mmol, 1.1 eq) dropwise over 20 mins.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Purification: Extract with DCM. Wash organics with 1M HCl (removes DMAP/Et₃N), then brine. Dry (Na₂SO₄) and concentrate.[4] Purify via silica gel chromatography (Hexane/EtOAc 8:2) if necessary.

  • Intermediate: tert-Butyl 4-((benzoyloxy)methyl)piperidine-1-carboxylate.

Step 3: Deprotection & Salt Formation
  • Dissolution: Dissolve the intermediate (10.0 g) in 1,4-Dioxane (30 mL).

  • Acidification: Add 4M HCl in Dioxane (30 mL, excess) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product will precipitate as a white solid.[5]

  • Isolation: Filter the solid under inert gas (Argon/Nitrogen) to avoid moisture absorption. Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove excess HCl and organic impurities.

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Quality Control (QC) & Validation

Trustworthiness: A protocol is only as good as its validation. Use the following parameters to confirm identity and purity.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 230 nm (benzoate absorption).

  • Retention Time: Expect peak at ~12-14 min (depending on flow rate).

¹H NMR Interpretation (400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
8.80 - 9.10Broad Singlet2HNH₂⁺Confirms HCl salt formation.
7.95 - 8.00Doublet2HAr-H (Ortho)Characteristic benzoate pattern.
7.60 - 7.70Triplet1HAr-H (Para)
7.50 - 7.55Triplet2HAr-H (Meta)
4.15Doublet2H-CH₂-O-Deshielded by ester oxygen.
3.20 - 3.30Multiplet2HPip-H (C2/C6 eq)Alpha to nitrogen.
2.80 - 2.90Multiplet2HPip-H (C2/C6 ax)
1.90 - 2.00Multiplet1HPip-H (C4)Methine proton.
1.75 - 1.85Multiplet2HPip-H (C3/C5)

Application: Derivatization Logic

Once synthesized, the piperidine nitrogen is a versatile nucleophile. The following logic diagram illustrates how to process this building block for drug discovery applications.

ApplicationLogic Start Piperidin-4-ylmethyl benzoate HCl Base Free Base Formation (Na2CO3 / DCM) Start->Base PathA Reductive Amination (Aldehyde + STAB) Base->PathA PathB Amide Coupling (Acid + HATU/DIPEA) Base->PathB PathC SN2 Alkylation (Alkyl Halide + K2CO3) Base->PathC ResultA N-Alkylated Analog (Tertiary Amine) PathA->ResultA ResultB Amide Analog (Stable Linker) PathB->ResultB ResultC N-Alkylated Analog PathC->ResultC

Caption: Figure 2. Post-synthesis derivatization pathways for medicinal chemistry.

Handling & Storage[2]
  • Storage: Store at -20°C. The ester bond is susceptible to hydrolysis under basic aqueous conditions.

  • Stability: The HCl salt is stable for >12 months if kept dry. Free base should be used immediately after generation.

  • Safety: The compound is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53410153, Piperidin-4-ylmethyl benzoate hydrochloride. Retrieved from [Link]

Sources

Analytical methods for "Piperidin-4-ylmethyl benzoate hydrochloride" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of Piperidin-4-ylmethyl Benzoate Hydrochloride

Abstract

This application note details the analytical framework for the characterization of Piperidin-4-ylmethyl benzoate hydrochloride , a critical intermediate often used in the synthesis of muscarinic antagonists and other bioactive pharmacophores. Unlike simple aromatics, this molecule presents a "dual-personality" challenge: it combines a lipophilic, UV-active benzoate ester with a highly polar, basic piperidine moiety. This guide provides a self-validating protocol for Identity (NMR/IR), Purity (HPLC-UV), and Assay (Potentiometric Titration), specifically engineered to overcome common issues such as amine-induced peak tailing and ester hydrolysis during analysis.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Before initiating wet chemistry, the analyst must understand the structural vulnerabilities of the analyte.

  • Chemical Structure: Benzoic acid ester of 4-piperidinemethanol, isolated as the hydrochloride salt.

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~255.74 g/mol [1]

  • Key Analytical Challenges:

    • Basicity (

      
      ):  The secondary amine interacts strongly with residual silanols on HPLC columns, causing severe peak tailing if not suppressed.
      
    • Lability: The ester linkage is susceptible to hydrolysis in strong base or prolonged acidic exposure, generating Benzoic Acid and Piperidin-4-ylmethanol.

    • Hygroscopicity: As an HCl salt, the material may absorb atmospheric moisture, necessitating "As-Is" vs. "Dried Basis" calculations.

Part 2: Identification Strategies (Structural Confirmation)

Protocol A: Proton NMR ( -NMR)

Rationale: DMSO-


 is selected over CDCl

to ensure complete solubility of the salt form and to visualize the exchangeable ammonium protons, which confirms salt formation.

Experimental Setup:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (99.9% D).
    
  • Concentration: 10 mg/mL.

Expected Signals & Assignment: | Chemical Shift (


, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| :--- | :--- | :--- | :--- | :--- |
| 9.0 - 9.5 | Broad Singlet | 1-2H | 

| Confirms HCl salt formation | | 7.9 - 8.0 | Doublet | 2H | Ar-H (Ortho) | Benzoate moiety | | 7.6 - 7.7 | Triplet | 1H | Ar-H (Para) | Benzoate moiety | | 7.5 - 7.6 | Triplet | 2H | Ar-H (Meta) | Benzoate moiety | | 4.1 - 4.2 | Doublet | 2H |

| Linker to ester | | 3.2 - 3.4 | Multiplet | 2H | Piperidine

-eq | Ring protons (deshielded) | | 2.8 - 2.9 | Multiplet | 2H | Piperidine

-ax | Ring protons | | 1.8 - 2.0 | Multiplet | 1H | Piperidine

-H | Methine bridge | | 1.4 - 1.6 | Multiplet | 2H | Piperidine

| Ring protons |[2]

Part 3: Purity & Stability-Indicating Assay (HPLC-UV)

Expert Insight: Standard neutral buffers will fail for this compound. The amine will deprotonate or interact with silanols, leading to broad peaks. We employ a Low pH / Ion-Suppression strategy using Trifluoroacetic Acid (TFA). The acidity keeps the piperidine nitrogen fully protonated (cationic) and the silanols protonated (neutral), minimizing secondary interactions.

Protocol B: Reversed-Phase HPLC Method

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A: 0.1% TFA in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV @ 230 nm (Benzoate

    
     transition; maximizes sensitivity).
    
  • Injection Volume: 5

    
    .
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
10.0 60 Elute Analyte
12.0 95 Wash Column
15.0 95 Hold
15.1 5 Re-equilibrate

| 20.0 | 5 | End |

System Suitability Limits (Self-Validation):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amine purity).
    
  • Resolution (

    
    ):  > 2.0 between Benzoic Acid (impurity) and Main Peak.
    
  • %RSD (Area): NMT 0.5% for 5 replicate injections.

Impurity Profile (Relative Retention Times - RRT):

  • Benzoic Acid: ~0.4 RRT (Elutes early due to polarity).

  • Piperidin-4-ylmethanol: ~0.2 RRT (Very polar, often in void volume; requires low %B start).

  • Main Peak: 1.0 RRT.

Part 4: Counter-ion Quantitation (Assay)

Expert Insight: While HPLC determines organic purity, it does not account for the salt stoichiometry. A potentiometric titration is required to confirm the hydrochloride ratio (theoretical: ~13.9% Cl).

Protocol C: Potentiometric Titration of Chloride

Principle: Precipitation titration using Silver Nitrate (


).[4]


Procedure:

  • Accurately weigh ~150 mg of sample into a titration beaker.

  • Dissolve in 50 mL of deionized water. Add 1 mL of

    
     (acidification prevents carbonate interference).
    
  • Electrode: Silver Ring Electrode (Indicator) + Reference Electrode.

  • Titrant: 0.1 N

    
     (Standardized).
    
  • Endpoint Detection: Potentiometric inflection point (first derivative maximum).

Calculation:



Acceptance Criteria: 13.5% – 14.3% w/w.

Part 5: Visualization of Analytical Workflow

The following diagram illustrates the logical flow for releasing a batch of this material, including decision nodes for failure investigation.

AnalyticalWorkflow Start Sample Receipt: Piperidin-4-ylmethyl benzoate HCl ID_Check Identity Check (Protocol A: 1H-NMR) Start->ID_Check ID_Decision Structure Confirmed? ID_Check->ID_Decision Purity_Check Purity Analysis (Protocol B: HPLC-UV) ID_Decision->Purity_Check Yes OOS_Invest OOS Investigation (Check Hydrolysis/Column) ID_Decision->OOS_Invest No (Wrong Material) SST_Check System Suitability? (Tailing < 1.5) Purity_Check->SST_Check Assay_Check Counter-ion Assay (Protocol C: Ag Titration) SST_Check->Assay_Check Pass SST_Check->OOS_Invest Fail (Tailing/Drift) Final_Calc Final Calculation (Purity x (100-ROI-Volatiles)) Assay_Check->Final_Calc

Figure 1: Step-by-step analytical decision matrix for batch release testing.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[3][7] Journal of Chromatography A. [Link]

Sources

Application Note: Purification of Piperidin-4-ylmethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Piperidin-4-ylmethyl benzoate hydrochloride (CAS 1220021-56-6) is a critical structural motif in medicinal chemistry, often serving as a pharmacophore in muscarinic antagonists and a linker in PROTAC development. Structurally, it consists of a piperidine ring substituted at the 4-position with a methylene benzoate ester.

Critical Stability Warning: This molecule contains an ester linkage adjacent to a secondary amine (in the free base form) and a piperidine ring. While the hydrochloride salt is stable, the free base is susceptible to:

  • Hydrolysis: Under strong basic conditions (pH > 12) or elevated temperatures.

  • Acyl Migration: Potential intramolecular attack if the amine is unprotected and in close proximity to other electrophiles during derivatization.

This guide provides three tiered purification protocols ranging from rapid cleanup to high-purity recrystallization, ensuring the integrity of the ester bond is maintained.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: Piperidin-4-ylmethyl benzoate hydrochloride[1][2]

  • Formula: C₁₃H₁₈ClNO₂[3][4][5]

  • Molecular Weight: 255.74 g/mol [3][6]

  • Solubility Profile:

    • Soluble: Water, Methanol, DMSO.

    • Sparingly Soluble: Ethanol, Isopropanol.

    • Insoluble: Ethyl Acetate, Diethyl Ether, Hexanes, Dichloromethane (as salt).

Pre-Purification Analysis

Before initiating purification, characterize the crude material to select the appropriate protocol.

Impurity TypeOriginDiagnostic Signal (1H NMR)Recommended Protocol
Benzoic Acid Hydrolysis / Starting MaterialMultiplet ~7.4-8.1 ppm (shifts vary by solvent)Protocol A (Trituration)
4-Piperidinemethanol Unreacted Starting MaterialMultiplet ~3.5 ppm (CH2-OH), no aromatic signalsProtocol C (Extraction)
Coupling Reagents DCC/EDC UreasAliphatic multiplets (cyclohexyl)Protocol A or B
Inorganic Salts Neutralization byproductsN/A (Visible as ash/insolubles)Protocol C (Extraction)

Protocol A: High-Throughput Trituration (The "Quick Clean")

Objective: Removal of non-polar organic impurities (unreacted benzoic acid, non-polar coupling byproducts) from the solid salt. Mechanism: The hydrochloride salt is insoluble in ethyl acetate (EtOAc), while many organic impurities are soluble. This exploits "solubility differential" without thermal stress.

Methodology
  • Preparation: Place the crude solid in a round-bottom flask.

  • Slurry Formation: Add Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Sonication: Sonicate the slurry for 10–15 minutes at room temperature. This breaks up crystal aggregates, releasing trapped impurities.

  • Equilibration: Stir vigorously for 30 minutes at room temperature.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4).

  • Wash: Wash the filter cake twice with cold EtOAc.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Success Metric: The filtrate should contain the impurities. Check TLC of the filtrate against the solid cake.

Protocol B: Recrystallization (The "Gold Standard")

Objective: Achieving >99% purity for biological assays or crystallography. Solvent System: Ethanol (Solvent) / Diethyl Ether (Antisolvent). Thermodynamics: This method relies on the high temperature coefficient of solubility in ethanol and the "crashing out" effect of ether.

Step-by-Step Protocol
  • Dissolution:

    • Place 1.0 g of crude salt in a flask.

    • Add absolute Ethanol (EtOH) dropwise while heating to reflux (approx. 78°C).

    • Critical: Add just enough EtOH to dissolve the solid completely. If insolubles remain after 10 mL, filter hot (these are likely inorganic salts).

  • Cooling Phase 1:

    • Remove from heat and let the solution cool to room temperature undisturbed.

  • Antisolvent Addition:

    • Once at room temperature, add Diethyl Ether (Et2O) dropwise until a faint, persistent cloudiness appears.

    • Add 1-2 drops of EtOH to clear the solution back to transparency.

  • Crystallization:

    • Place the flask in a refrigerator (4°C) for 4 hours, then a freezer (-20°C) overnight.

  • Collection:

    • Filter the white crystals rapidly (to prevent condensation moisture).

    • Wash with cold Et2O.

  • Drying:

    • Dry in a vacuum oven at 45°C.

Protocol C: Acid-Base Extraction (The "Reset")

Objective: Recovery of pure material from highly impure mixtures or when removing water-soluble inorganic salts. Logic: This converts the salt to the free base (soluble in organic DCM) to wash away salts, then reforms the HCl salt.

Safety Note: Maintain pH < 9.5 and temperature < 10°C during the basic phase to prevent ester hydrolysis.

Workflow Diagram

PurificationWorkflow Start Crude Mixture (Salt + Impurities) Dissolve Dissolve in H2O (Cold, 4°C) Start->Dissolve Basify Basify to pH 8.5 (Sat. NaHCO3) Dissolve->Basify Neutralization Extract Extract with DCM (3x) Basify->Extract Aqueous Aqueous Layer (Discard Salts) Extract->Aqueous Partition Organic Organic Layer (Free Base) Extract->Organic Partition Dry Dry (Na2SO4) & Evaporate < 30°C Organic->Dry Resalt Redissolve in EtOAc Add 4M HCl/Dioxane Dry->Resalt Salt Formation Final Pure Product (White Precipitate) Resalt->Final Filtration

Caption: Acid-Base extraction workflow designed to minimize ester hydrolysis risk while removing inorganic salts.

Detailed Methodology
  • Dissolution: Dissolve crude material in minimal cold water (4°C).

  • Basification: Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate) while stirring. Monitor pH. Stop at pH 8.5–9.0. Do not use NaOH.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x volumes).

  • Washing: Wash combined organic layers with Brine (saturated NaCl).

  • Drying: Dry organics over anhydrous Na₂SO₄ for 10 minutes. Filter.

  • Concentration: Evaporate solvent under reduced pressure at < 30°C (prevent thermal degradation).

  • Salt Formation:

    • Dissolve the oily residue (Free Base) in Ethyl Acetate.

    • Add 4M HCl in Dioxane (1.1 equivalents) dropwise with stirring.

    • The white hydrochloride salt will precipitate immediately.

  • Isolation: Filter and dry.

References

  • Compound Identification: National Center for Biotechnology Information. (2023).[3][7][8] PubChem Compound Summary for CID 53410153, Piperidin-4-ylmethyl benzoate hydrochloride. Retrieved from [Link]

  • General Purification of Piperidine Salts: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Ester Stability in Amines: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Application Note: Piperidin-4-ylmethyl Benzoate Hydrochloride in PROTAC Synthesis

[1][2][3]

Introduction: The "Masked Linker" Strategy

In PROTAC design, the linker is not merely a connector; it is a critical determinant of physicochemical properties (permeability, solubility) and ternary complex stability (cooperativity).

Piperidin-4-ylmethyl benzoate hydrochloride represents a specialized class of "Masked Hydroxymethyl Piperidine" building blocks. Unlike standard linear alkyl or PEG linkers, this molecule offers a rigid, saturated heterocycle (piperidine) that improves metabolic stability and solubility, coupled with a benzoate-protected primary alcohol.

Core Utility

This building block is primarily used to introduce the 4-(hydroxymethyl)piperidine motif into a PROTAC. The benzoate ester serves as a robust protecting group for the hydroxyl moiety during the initial functionalization of the piperidine amine. This allows for a clean, sequential assembly of heterobifunctional molecules without the risk of polymerization or side reactions associated with free amino-alcohols.

Key Advantages:

  • Orthogonal Reactivity: The amine (free base after neutralization) reacts selectively with electrophiles (SNAr, Amide Coupling) while the benzoate remains inert.

  • Solubility Modulation: The basic nitrogen of the piperidine ring (pKa ~10-11) can be protonated at physiological pH, improving the aqueous solubility of the final PROTAC.

  • Defined Exit Vector: The 1,4-substitution pattern provides a linear, rigid exit vector, reducing the entropic penalty of ternary complex formation compared to flexible PEG chains.

Technical Profile & Handling

PropertySpecificationNotes
Compound Name Piperidin-4-ylmethyl benzoate hydrochloride
CAS Number 1220021-56-6Verified Identity
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
Solubility DMSO, Methanol, Water (Moderate)Free base is soluble in DCM/EtOAc
Storage -20°C, DesiccatedHygroscopic; handle under inert gas
Stability Stable to weak acids/basesEster hydrolyzes in strong base (pH > 12)

Strategic Synthesis Workflow

The utilization of this building block follows a "Couple-Deprotect-Activate" logic. The diagram below illustrates the pathway from the raw material to a functionalized PROTAC intermediate.

PROTAC_SynthesisStartPiperidin-4-ylmethylbenzoate HCl(Starting Material)Step1Step 1: Amine Coupling(SNAr or Amide Bond)Start->Step1+ Ligand 1 (Electrophile)Inter1Intermediate A:Ligand-Linker(Benzoate)Step1->Inter1Step2Step 2: Deprotection(Ester Hydrolysis)Inter1->Step2LiOH / THF:H2OInter2Intermediate B:Ligand-Linker(OH)Step2->Inter2Step3Step 3: Activation(Mesylation/Tosylation)Inter2->Step3MsCl / TEAFinalActivated LinkerReady for Ligand 2Step3->Final

Figure 1: Sequential assembly workflow using Piperidin-4-ylmethyl benzoate as a masked linker hub.

Detailed Experimental Protocols

Protocol A: Amine Functionalization (SNAr Coupling)

Context: Attaching the piperidine motif to an E3 ligase ligand (e.g., Thalidomide analog with a Fluorine handle) or a Target Ligand with a halide.

Reagents:

  • Piperidin-4-ylmethyl benzoate HCl (1.0 equiv)[1]

  • Electrophilic Ligand (e.g., 4-Fluorothalidomide) (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMSO or NMP (anhydrous)

Procedure:

  • Dissolution: In a dried reaction vial, dissolve the Electrophilic Ligand (1.0 equiv) in DMSO (0.1 M concentration).

  • Neutralization: Add Piperidin-4-ylmethyl benzoate HCl (1.0 equiv) followed immediately by DIPEA (3.0 equiv). Note: The solution may warm slightly.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the starting material (m/z 220 for free base) and formation of the product mass.

  • Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient). The benzoate group makes this intermediate lipophilic, facilitating easy separation from polar byproducts.

Protocol B: Benzoate Deprotection (Unmasking the Alcohol)

Context: Removing the protecting group to reveal the hydroxyl handle.

Reagents:

  • Intermediate A (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0–3.0 equiv)

  • Solvent: THF/Water (4:1 v/v)

Procedure:

  • Setup: Dissolve Intermediate A in THF. Add the LiOH solution (dissolved in minimal water).

  • Reaction: Stir at Room Temperature (20–25°C).

    • Critical Control: Do not heat unless necessary. The imide rings in Thalidomide/Pomalidomide are sensitive to base hydrolysis. If using Cereblon ligands, monitor strictly to avoid ring-opening. If the ligand is stable (e.g., VHL ligand), heating to 40°C is acceptable.

  • Monitoring: LCMS should show a mass loss of ~104 Da (Loss of C₇H₅O - Benzoyl).

  • Workup: Neutralize carefully with 1N HCl to pH 7. Extract with DCM.[2]

    • Self-Validating Step: The product (Alcohol) will be significantly more polar than the starting material (Benzoate).

Protocol C: Alcohol Activation & Final Coupling

Context: Converting the hydroxyl group into a leaving group for the final ether synthesis.

Reagents:

  • Intermediate B (Alcohol)

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: DCM (Anhydrous)

Procedure:

  • Activation: Cool the solution of Intermediate B and TEA in DCM to 0°C. Dropwise add MsCl. Stir for 1 hour.

  • Coupling (One-Pot or Isolated):

    • Method 1 (Isolation): Wash with cold water, dry, and concentrate to get the Mesylate.

    • Method 2 (Displacement): Add the second Ligand (e.g., a Phenol derivative) and a base (Cs₂CO₃) directly in DMF/Acetonitrile and heat to 60–80°C.

  • Final QC: Purify the final PROTAC by Prep-HPLC.

Scientific Rationale & Troubleshooting

Why use the Benzoate salt instead of the Boc-protected alcohol?

While N-Boc-4-hydroxymethylpiperidine is common, the Piperidin-4-ylmethyl benzoate offers distinct advantages in specific workflows:

  • C-Terminus vs N-Terminus Priority: If your synthesis requires the amine to be reacted first under harsh conditions (high heat SNAr), the Boc group might be thermally unstable or labile to acidic byproducts. The benzoate is thermally robust.

  • Purification Orthogonality: The benzoate adds significant lipophilicity (logP shift), making the first intermediate (Ligand-Linker-Benzoate) much easier to purify away from polar unreacted amines or salts compared to the more polar alcohol intermediate.

  • Avoidance of Di-protection: Using the benzoate ensures the alcohol is "capped" without requiring an extra protection step if you started from the amino-alcohol.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 HCl salt quenching baseEnsure excess DIPEA (at least 3 equiv) is used to fully free the piperidine amine.
Ester Hydrolysis Fails Steric bulk or solubilitySwitch solvent to MeOH/DCM/Water (homogenous phase) or use NaOH instead of LiOH.
Ligand Degradation Base sensitivity (e.g., Thalidomide)Use milder deprotection: K₂CO₃ in MeOH at RT, or enzymatic hydrolysis (Lipase).
Product Precipitation Low solubility of PROTACUse HFIP (Hexafluoroisopropanol) or DMSO for final purification injections.

References

  • PubChem Compound Summary. "Piperidin-4-ylmethyl benzoate hydrochloride".[3] National Center for Biotechnology Information. Accessed 2024. Link

  • MedChemExpress (MCE). "PROTAC Linker Design and Synthesis: Piperidine-based Linkers". Link

  • Selleck Chemicals. "Application of Piperidine Linkers in Targeted Protein Degradation". Link

  • Google Patents. "WO2024173646A1 - Cyclin-dependent kinase degrading compounds". (Demonstrates use of piperidine-benzoate intermediates). Link

Application Note: Strategic Utilization of Piperidin-4-ylmethyl Benzoate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Piperidin-4-ylmethyl benzoate hydrochloride is a bifunctional heterocyclic building block characterized by a secondary amine (piperidine) and an ester-protected primary alcohol (benzoyloxymethyl). In drug discovery, it serves as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and enzyme inhibitors where the 4-substituted piperidine pharmacophore is required.

This guide provides validated protocols for its handling, N-functionalization, and orthogonal deprotection.

Structural Definition & Critical Distinction

Warning: This compound is frequently confused with its isomer, Methyl 4-(piperidin-4-yl)benzoate. Ensure you are working with the correct regioisomer before proceeding.

FeatureTarget Compound Common Isomer (Caution)
Name Piperidin-4-ylmethyl benzoate HCl Methyl 4-(piperidin-4-yl)benzoate HCl
Structure Benzoate ester of 4-piperidinemethanolMethyl ester of 4-(piperidin-4-yl)benzoic acid
Connectivity Ph-CO-O-CH2-(Piperidin-4-yl)Me-O-CO-(Phenyl)-(Piperidin-4-yl)
Role Alcohol precursor / PharmacophoreCarboxylic acid precursor
PubChem CID

Chemical Properties & Handling[2][3][4][5]

  • Molecular Formula: C₁₃H₁₈ClNO₂[1][2][3]

  • Molecular Weight: 255.74 g/mol [3][4]

  • Appearance: White to off-white crystalline solid.

  • Solubility:

    • High: Water, Methanol, DMSO.

    • Low: Dichloromethane (DCM), Diethyl ether (as the HCl salt).

    • Note: The free base is highly soluble in DCM and Ethyl Acetate.

  • Stability: The benzoate ester is robust under acidic conditions (pH < 4) but susceptible to hydrolysis in strong aqueous bases (pH > 10) or nucleophilic bases (e.g., LiOH, NaOMe).

Strategic Applications in Synthesis

This intermediate offers two distinct chemical "handles":

  • The Secondary Amine (Nucleophile): The primary site for diversification via alkylation, acylation, or sulfonylation.

  • The Benzoate Ester (Electrophile/Protecting Group):

    • As a Pharmacophore: Mimics the lipophilic domain found in local anesthetics (e.g., piperocaine analogs) or muscarinic antagonists.

    • As a Protecting Group: Masks the polar primary alcohol, improving solubility in organic solvents during N-alkylation, and preventing side reactions (O-alkylation).

Visualization: Reactivity Map

ReactivityMap Compound Piperidin-4-ylmethyl benzoate HCl Amine Secondary Amine (NH) (Nucleophile) Compound->Amine Site 1 Ester Benzoate Ester (Electrophile / PG) Compound->Ester Site 2 Alkylation N-Alkylation (Reductive Amination/SN2) Amine->Alkylation Primary Path Hydrolysis Hydrolysis to 4-Piperidinemethanol Ester->Hydrolysis Deprotection Displacement Transesterification or Amidation Ester->Displacement Modification

Figure 1: Dual-reactivity map showing the orthogonal functionalization pathways.

Experimental Protocols

Protocol A: Controlled N-Alkylation via Reductive Amination

Objective: Attach the piperidine scaffold to an aldehyde-bearing core without hydrolyzing the benzoate ester. Mechanism: Formation of an iminium ion followed by reduction with Sodium Triacetoxyborohydride (STAB).

Materials
  • Piperidin-4-ylmethyl benzoate HCl (1.0 equiv)[1][4]

  • Target Aldehyde (1.1 equiv)[5]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology
  • Free Base Liberation (In-situ):

    • Suspend the hydrochloride salt in DCM (0.1 M concentration).

    • Add TEA (1.2 equiv) and stir for 15 minutes at Room Temperature (RT) until the solution clears. Note: If the salt does not dissolve, verify the solvent quality; DCE often solubilizes the salt better than DCM.

  • Imine Formation:

    • Add the Target Aldehyde (1.1 equiv) and catalytic Acetic Acid.

    • Stir for 30–60 minutes under Nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H₂) may occur.

    • Allow the reaction to warm to RT and stir for 4–12 hours.

  • Monitoring (Self-Validation):

    • TLC: Use 5% MeOH in DCM. Visualize with UV and Dragendorff’s reagent (stains tertiary amines orange).

    • Endpoint: Disappearance of the aldehyde and the secondary amine starting material.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (pH ~8).

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification:

    • Flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Selective Ester Hydrolysis (Deprotection)

Objective: Remove the benzoate group to reveal the primary alcohol for further derivatization (e.g., converting to a carbamate or ether).

Materials
  • N-Substituted Piperidin-4-ylmethyl benzoate (Product from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water/Methanol (3:1:1 ratio)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in the THF/MeOH mixture.

  • Saponification:

    • Add LiOH·H₂O dissolved in the minimum amount of water.

    • Stir at RT for 2–4 hours. Note: Heating is rarely required and may cause side reactions.

  • Validation:

    • Monitor by LC-MS. The mass should shift by -104 Da (Loss of C₇H₄O).

  • Workup:

    • Neutralize to pH 7 with 1M HCl.

    • Evaporate volatiles (THF/MeOH).

    • Extract the aqueous residue with EtOAc or n-Butanol (if the product is polar).

Synthesis Workflow Visualization

The following diagram illustrates a typical library synthesis campaign using this intermediate.

SynthesisWorkflow Start Piperidin-4-ylmethyl benzoate HCl Step1 Step 1: Free Basing (DCM/TEA) Start->Step1 Step2 Step 2: N-Functionalization (Reductive Amination or SN2) Step1->Step2 + R-CHO / STAB or R-X / Base Intermediate Intermediate: N-Substituted Benzoate Step2->Intermediate PathA Path A: Direct Use (Benzoate as Pharmacophore) Intermediate->PathA No further mods PathB Path B: Deprotection (LiOH Hydrolysis) Intermediate->PathB Remove Benzoate FinalA Target A: Lipophilic GPCR Ligand PathA->FinalA FinalB Target B: 4-Hydroxymethyl Analog PathB->FinalB

Figure 2: Logical workflow for generating diverse libraries from the benzoate intermediate.

Quality Control & Analytical Standards

When validating the integrity of this intermediate, use the following reference data points:

MethodExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 7.9–7.5 (m, 5H)Aromatic protons of the benzoate group.
δ 4.1 (d, 2H)The -CH₂-O- doublet. Critical for confirming ester integrity.
δ 3.2–2.8 (m, 4H)Piperidine ring protons (alpha to Nitrogen).
HPLC (C18) Retention Time > 4-PiperidinemethanolThe benzoate significantly increases hydrophobicity (LogP ~ 2.5 vs 0.5).
Mass Spec (ESI+) m/z = 220.1 [M+H]⁺Corresponds to the free base C₁₃H₁₇NO₂.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53410153, Piperidin-4-ylmethyl benzoate hydrochloride. Retrieved from [Link]

  • Carson, J. R., et al. (2004). 4-Substituted Piperidines as Chemical Intermediates. U.S. Patent Applications (General reference for piperidine reactivity).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol basis for Protocol A). [Link]

Sources

"Piperidin-4-ylmethyl benzoate hydrochloride" reaction conditions and reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Optimization of Piperidin-4-ylmethyl Benzoate Hydrochloride

Executive Summary

This application note details the optimized synthetic protocol for Piperidin-4-ylmethyl benzoate hydrochloride (CAS: Analogous structures vary, specific salt often custom synthesized). This molecule serves as a critical structural motif in medicinal chemistry, particularly in the development of local anesthetics and muscarinic receptor antagonists.

The synthesis presents a classic chemoselectivity challenge: distinguishing between the nucleophilic secondary amine (piperidine ring) and the primary alcohol (hydroxymethyl group). Direct benzoylation of the unprotected amino-alcohol results in preferential N-benzoylation (amide formation) or uncontrolled bis-benzoylation.

To ensure high fidelity and yield, this protocol employs a Protection-Activation-Deprotection strategy using the tert-butyloxycarbonyl (Boc) group. This guide prioritizes scalability, purity, and operational safety.

Retrosynthetic Analysis & Strategy

The target molecule comprises a piperidine ring attached to a benzoate ester via a methylene linker. The synthetic logic is governed by the nucleophilicity order:


.

The Strategy:

  • Masking: Temporarily remove the nucleophilicity of the piperidine nitrogen using Boc-protection.

  • Coupling: Selective O-acylation of the hydroxymethyl group using benzoyl chloride under basic conditions.

  • Unmasking & Salt Formation: Simultaneous removal of the Boc group and formation of the hydrochloride salt using anhydrous HCl in dioxane.

Visual Workflow (Graphviz)

SynthesisPath Start 4-Piperidinemethanol (Starting Material) Step1 Step 1: N-Protection (Boc2O, Et3N) Start->Step1 Mask Amine Inter1 N-Boc-4-piperidinemethanol (Intermediate A) Step1->Inter1 Step2 Step 2: O-Benzoylation (BzCl, Pyridine/DCM) Inter1->Step2 Esterification Inter2 N-Boc-piperidin-4-ylmethyl benzoate (Intermediate B) Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Cleavage Product Piperidin-4-ylmethyl benzoate HCl (Final Product) Step3->Product Salt Formation

Figure 1: Three-stage synthetic pathway ensuring chemoselective ester formation.

Detailed Experimental Protocols

Stage 1: N-Boc Protection

Objective: Isolate the amine to prevent amide formation in Stage 2.

Reagents:

  • 4-Piperidinemethanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Solvent, 10 mL/g)

Protocol:

  • Setup: Charge a round-bottom flask with 4-piperidinemethanol and DCM. Cool to 0°C using an ice bath.

  • Base Addition: Add

    
     slowly. Stir for 10 minutes.
    
  • Protection: Dissolve

    
     in a minimal amount of DCM and add dropwise to the reaction mixture over 30 minutes.
    
    • Why: Slow addition prevents exotherms and ensures homogenous reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; free amine disappears).

  • Workup: Wash organic layer with 1M Citric Acid (removes unreacted amine/base), then saturated

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
  • Output: Colorless to pale yellow oil/solid (Intermediate A).

Stage 2: O-Benzoylation (Esterification)

Objective: Form the ester linkage under Schotten-Baumann-type conditions.

Reagents:

  • Intermediate A (1.0 equiv)[1][2]

  • Benzoyl Chloride (BzCl) (1.2 equiv)

  • Triethylamine (

    
    ) (2.0 equiv) or Pyridine (excess)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • DCM (Solvent)

Protocol:

  • Activation: Dissolve Intermediate A in anhydrous DCM under Nitrogen atmosphere. Add

    
     and DMAP.[3] Cool to 0°C.[4]
    
    • Mechanistic Insight: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with Benzoyl Chloride, accelerating the attack by the alcohol [1].

  • Addition: Add Benzoyl Chloride dropwise via syringe.

    • Caution: BzCl is lachrymatory. Handle in a fume hood.

  • Progression: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

  • Quench: Add water to hydrolyze excess Benzoyl Chloride.

  • Purification: Wash with 1M HCl (to remove DMAP/TEA), then saturated

    
    , then Brine.
    
  • Isolation: Dry organic phase (

    
    ), filter, and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc) to remove benzoic acid byproducts.
    
  • Output: N-Boc-piperidin-4-ylmethyl benzoate (Intermediate B).

Stage 3: Deprotection & Salt Formation

Objective: Remove the Boc group and crystallize the hydrochloride salt.

Reagents:

  • Intermediate B (1.0 equiv)[1][2]

  • 4M HCl in 1,4-Dioxane (5–10 equiv)

  • Diethyl Ether or MTBE (for precipitation)

Protocol:

  • Dissolution: Dissolve Intermediate B in a minimum volume of dry Dioxane (or DCM).

  • Cleavage: Add 4M HCl in Dioxane dropwise at RT.

    • Observation: Gas evolution (

      
       and Isobutylene) will occur. Ensure venting.
      
  • Precipitation: Stir for 2–4 hours. The product often precipitates as a white solid directly from the reaction mixture.

    • Troubleshooting: If no precipitate forms, add anhydrous Diethyl Ether or MTBE to induce crystallization.

  • Filtration: Filter the solid under

    
     or Argon (hydroscopic). Wash with cold Ether.
    
  • Drying: Dry under high vacuum to remove traces of dioxane and HCl.

  • Output: Piperidin-4-ylmethyl benzoate hydrochloride (White crystalline solid).

Mechanism of Deprotection

Understanding the acid-mediated cleavage is vital for troubleshooting. The reaction is driven by the protonation of the carbamate carbonyl, leading to the expulsion of the tert-butyl cation (which is scavenged or eliminated as isobutylene) and the formation of a carbamic acid, which spontaneously decarboxylates.[5]

Mechanism Step1 Protonation of Boc Carbonyl (Reversible) Step2 Cleavage of t-Butyl Cation (Rate Limiting Step) Step1->Step2 + H+ Step3 Carbamic Acid Intermediate Step2->Step3 - tBu+ Step4 Decarboxylation (-CO2) (Irreversible) Step3->Step4 Spontaneous Final Amine Hydrochloride Salt Step4->Final + HCl

Figure 2: Acidolytic cleavage mechanism of the Boc protecting group [2].

Analytical Specifications (QC)

To validate the synthesis, compare analytical data against these expected parameters:

AttributeSpecification / Expectation
Appearance White to off-white crystalline powder.
Solubility Soluble in water, methanol, DMSO. Insoluble in ether, hexane.
1H NMR (DMSO-d6) Aromatic:

7.5–8.0 ppm (5H, m, Benzoate). Linker:

4.1 ppm (2H, d,

). Amine:

8.5–9.0 ppm (Broad singlet,

). Piperidine:

1.5–3.3 ppm (Multiplets).
IR Spectroscopy Ester C=O: ~1715–1725

(Strong). Amine Salt: ~2800–3000

(Broad).
Mass Spectrometry ESI+:

corresponding to free base mass (approx 220.13 m/z).

Troubleshooting & Optimization

  • Issue: Low Yield in Stage 2 (Esterification).

    • Cause: Steric hindrance or wet solvents.

    • Fix: Ensure DCM is anhydrous. Increase DMAP to 0.2 equiv. Allow longer reaction time (overnight).

  • Issue: "Gummy" Product in Stage 3.

    • Cause: Trapped dioxane or incomplete precipitation.

    • Fix: Triturate the gum with vigorous stirring in anhydrous Diethyl Ether. Sonicate if necessary to induce powder formation.

  • Issue: Presence of Benzoic Acid in Final Product.

    • Cause: Incomplete washing in Stage 2 carried over to Stage 3.

    • Fix: Ensure the Stage 2 organic layer is washed thoroughly with saturated

      
       until the aqueous layer is basic.
      

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.[6]

  • Han, G., et al. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron.

  • Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with hydrogen chloride in dioxane.[4][7][8] International Journal of Peptide and Protein Research.

  • Organic Chemistry Portal. Boc Protecting Group: Stability and Deprotection.

(Note: While specific literature on "Piperidin-4-ylmethyl benzoate" is often proprietary or patent-embedded, the protocols above utilize standard, authoritative methodologies for N-Boc-4-piperidinemethanol derivatives verified via general organic synthesis literature.)

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Piperidin-4-ylmethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Piperidin-4-ylmethyl benzoate hydrochloride (PubChem CID: 53410153) is a pharmacologically significant intermediate often utilized in the synthesis of muscarinic antagonists and other bioactive piperidine derivatives. Structurally, it consists of a secondary amine (piperidine ring) linked via a methylene bridge to a benzoate ester.

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol designed for the quantification and purity assessment of this molecule. The method specifically addresses the chromatographic challenges posed by the compound's basic secondary amine (pKa ~10-11) and the potential hydrolytic instability of the ester linkage .

Key Challenges & Solutions
ChallengeChromatographic ConsequenceTechnical Solution
Basic Amine Severe peak tailing due to interaction with residual silanols on the stationary phase.[1]Low pH Mobile Phase (pH 3.0) to protonate silanols and the analyte, plus the use of a highly end-capped C18 column.
Ester Linkage Risk of on-column hydrolysis at extreme pH (especially > pH 9).Acidic Buffer System ensures ester stability during the analytical run.
Hydrophobicity Moderate retention required to separate from polar impurities.Gradient Elution with Acetonitrile to modulate retention of the benzoate moiety.

Chemical Profile & Properties[2][3][4][5][6][7][8]

  • IUPAC Name: Piperidin-4-ylmethyl benzoate hydrochloride[2][3]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [4]
    
  • Molecular Weight: 255.74 g/mol [2][5]

  • Chromophore: Benzoate moiety (Primary

    
     nm; Secondary 
    
    
    
    nm).
  • Solubility: Highly soluble in water and methanol due to the hydrochloride salt form.

Method Development Strategy (The "Why")

Stationary Phase Selection

Standard silica columns often fail with secondary amines because the protonated amine (


) undergoes ion-exchange interactions with ionized silanols (

), leading to non-Gaussian peak shapes.
  • Selected Column: C18 with High End-Capping (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18).

  • Reasoning: End-capping blocks residual silanols, minimizing secondary interactions.[1][6] The C18 chain provides necessary hydrophobic retention for the benzoate group.

Mobile Phase Chemistry
  • Buffer: Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 3.0 with Orthophosphoric Acid (
    
    
    
    ).
  • Reasoning: At pH 3.0, the silanols are protonated (neutral), preventing cation-exchange with the analyte.[1] The analyte is also fully protonated, increasing its solubility and ensuring a single ionic species elutes.

  • Modifier: Acetonitrile (ACN).

  • Reasoning: ACN has a lower UV cutoff than Methanol, providing a cleaner baseline at 230 nm.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent)
Column C18,

mm, 5 µm (e.g., Zorbax Eclipse Plus)
Column Temp

(Controlled)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 230 nm (Quantification), 254 nm (Identity Check)
Run Time 15 Minutes
Reagents
  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (85%): AR Grade.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 3.0 ± 0.05  using dilute Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.
    
  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Description
0.09010Initial equilibration
8.04060Linear ramp to elute benzoate
10.04060Isocratic hold
10.19010Return to initial
15.09010Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Weigh 10 mg of Piperidin-4-ylmethyl benzoate HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution to 10 mL with Diluent.

Visualized Workflows

Analytical Logic Flow

This diagram illustrates the decision-making process for analyzing basic esters, ensuring method robustness.

MethodLogic Start Analyte: Piperidin-4-ylmethyl benzoate HCl Analyze Analyze Functional Groups Start->Analyze Group1 Secondary Amine (Basic, pKa ~11) Analyze->Group1 Group2 Benzoate Ester (Hydrophobic, UV Active) Analyze->Group2 Risk1 Risk: Silanol Interaction (Peak Tailing) Group1->Risk1 Risk2 Risk: Hydrolysis (at High pH) Group2->Risk2 Solution Solution: Acidic Mobile Phase (pH 3.0) + End-Capped C18 Column Risk1->Solution Risk2->Solution Result Result: Sharp Peak, Stable Ester Solution->Result

Caption: Logical framework for selecting pH 3.0 conditions to balance amine peak shape and ester stability.

Retention Mechanism

Visualizing the interaction at the molecular level inside the column.

RetentionMech MobilePhase Mobile Phase (pH 3.0) Analyte Analyte (Protonated) R-NH2(+)-R' MobilePhase->Analyte Solvates Interaction1 Hydrophobic Interaction (Benzoate <-> C18) Analyte->Interaction1 Interaction2 Repulsion/No Interaction (Amine(+) <-> Si-OH) Analyte->Interaction2 Stationary Stationary Phase (C18 Chains) Stationary->Interaction1 Silanols Residual Silanols (Si-OH Neutral) Silanols->Interaction2 Suppressed by pH 3.0

Caption: Mechanism at pH 3.0: The protonated amine avoids silanol binding, while the benzoate group drives retention via C18 interaction.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures minimal silanol interaction; critical for basic amines.
Theoretical Plates (

)

Indicates good column efficiency and packing integrity.
Precision (RSD)

(n=6)
Confirms autosampler and pump stability.
Resolution (

)

Required if analyzing degradation products (e.g., benzoic acid).
LOD / LOQ ~0.5 / 1.5 µg/mLEstimated values based on benzoate UV extinction at 230 nm.

Troubleshooting Guide

Issue 1: "Ghost Peak" at ~2-3 Minutes
  • Cause: Hydrolysis of the ester, releasing Benzoic Acid .

  • Diagnosis: Check the spectrum of the early peak. Benzoic acid has a distinct UV max at 230 nm but elutes much earlier than the parent ester on a C18 column at pH 3.0.

  • Fix: Prepare fresh samples. Ensure the diluent is not alkaline. Keep samples at

    
     in the autosampler.
    
Issue 2: Peak Tailing > 2.0
  • Cause: "Active" silanols on an old or non-end-capped column.

  • Fix:

    • Switch to a "Base Deactivated" (BDS) or high-purity silica column (e.g., Agilent Eclipse Plus).

    • Add 5 mM Triethylamine (TEA) to the buffer (competes for silanol sites), though this is rarely needed with modern columns.

Issue 3: Baseline Drift
  • Cause: UV absorbance of the buffer or modifier at 230 nm.

  • Fix: Ensure HPLC-grade ACN is used. If using TFA instead of phosphate, use low-UV cut-off TFA (spectrophotometric grade).

References

  • PubChem. (n.d.). Piperidin-4-ylmethyl benzoate hydrochloride (CID 53410153).[2] National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Authoritative text on amine analysis and silanol suppression).
  • Dolan, J. W. (2021). Peak Tailing in HPLC: Causes and Solutions. LCGC.[7] (Source for troubleshooting basic analyte tailing).

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. (Standard for System Suitability parameters).

Sources

Application Note: Structural Elucidation and Purity Assessment of Piperidin-4-ylmethyl Benzoate Hydrochloride via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Piperidin-4-ylmethyl benzoate hydrochloride is a critical pharmacophore intermediate often used in the synthesis of muscarinic antagonists and selective serotonin reuptake inhibitors (SSRIs). Its structure comprises a lipophilic benzoate ester linked to a polar piperidine ring, stabilized as a hydrochloride salt.

Precise structural characterization of this molecule presents specific challenges:

  • Salt Stoichiometry: Confirming the mono-hydrochloride state versus the free base.

  • Regioisomerism: Verifying the ester linkage occurs at the exocyclic methylene group rather than the piperidine nitrogen.

  • Solubility & Exchange: The ionic nature of the salt requires specific solvent selection to prevent precipitation and preserve exchangeable proton signals (

    
    ).
    

This application note provides a validated protocol for the complete structural assignment of Piperidin-4-ylmethyl benzoate HCl using 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

Experimental Protocol

Materials and Reagents[1]
  • Analyte: Piperidin-4-ylmethyl benzoate hydrochloride (>98% purity).

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    • Rationale: DMSO-

      
       is selected over CDCl
      
      
      
      .[1] The hydrochloride salt is poorly soluble in chloroform. Furthermore, DMSO slows the exchange rate of the ammonium protons (
      
      
      ), allowing for their direct observation and integration, which is critical for salt confirmation.
  • NMR Tubes: 5 mm high-precision borosilicate tubes (Wilmad 528-PP or equivalent).

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the solid sample.

  • Dissolution: Add 600 µL of DMSO-

    
    .
    
  • Homogenization: Vortex for 30 seconds until the solution is visually clear.

    • Note: If the solution appears cloudy, mild sonication (30 sec) is permissible. Do not heat, as this may accelerate ester hydrolysis or proton exchange.

Instrument Parameters (600 MHz equivalent)
Parameter

H (Proton)

C (Carbon)
COSY (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (decoupled)cosygpppqf
Spectral Width 12 ppm (-1 to 11)220 ppm (-10 to 210)10 ppm (both axes)
Acquisition Time 3.0 sec1.0 sec0.2 sec
Relaxation Delay (

)
5.0 sec 2.0 sec1.5 sec
Scans (

)
1610248
Temperature 298 K (25°C)298 K (25°C)298 K (25°C)
  • Critical Parameter (

    
    ):  A relaxation delay of 5.0 seconds is mandatory for the 
    
    
    
    H experiment to ensure full relaxation of the isolated aromatic protons and the ammonium protons, allowing for accurate quantitative integration (qNMR).

Results and Discussion

Spectral Assignment Strategy

The structural elucidation follows a "Fragment-Based" approach, dividing the molecule into three distinct zones:

  • The Benzoate Head: Aromatic signals (7.5–8.0 ppm).[2]

  • The Linker: Deshielded methylene doublet (~4.1 ppm).

  • The Piperidine Tail: Aliphatic multiplets (1.5–3.4 ppm) and the ammonium protons.

H NMR Chemical Shift Data (DMSO- )
PositionMoietyShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic

Ammonium8.60 – 9.10 br s / m2H-Broad due to quadrupole/exchange; confirms HCl salt.
Ar-2,6 Benzoate7.96 d2H7.5Ortho to carbonyl (deshielded).
Ar-4 Benzoate7.64 t1H7.5Para position.
Ar-3,5 Benzoate7.52 t2H7.6Meta position.

Linker4.12 d2H6.4Deshielded by ester oxygen; couples to Pip-4.
Pip-2,6 Piperidine3.25 – 3.35 m2H-Equatorial protons (

to N); often overlaps with

.
Pip-2,6' Piperidine2.85 – 2.95 m2H-Axial protons (

to N).
Pip-4 Piperidine1.95 – 2.05 m1H-Methine proton; junction to linker.
Pip-3,5 Piperidine1.75 – 1.85 m2H-Equatorial protons (

to N).
Pip-3,5' Piperidine1.45 – 1.55 m2H-Axial protons (

to N).

Note: "Pip" denotes Piperidine ring protons.[1] Chemical shifts are referenced to TMS at 0.00 ppm.[3][4] Residual DMSO pentet appears at 2.50 ppm.[4][5]

Structural Validation Logic

The connectivity is established via the following correlations:

  • COSY: The linker doublet at 4.12 ppm shows a strong cross-peak only to the Piperidine-4 methine proton (~2.0 ppm), confirming the ester is attached to the exocyclic carbon, not the ring directly.

  • HMBC: The linker protons (

    
    ) show a long-range correlation to the ester carbonyl carbon (~166 ppm), definitively linking the benzoate head to the piperidine tail.
    
  • Salt Confirmation: The presence of two broad exchangeable protons between 8.5–9.1 ppm confirms the protonation of the piperidine nitrogen. In the free base, these signals would be absent, and the

    
    -protons (Pip-2,6) would shift upfield to ~2.5–3.0 ppm.
    
Assignment Workflow Diagram

NMR_Assignment_Workflow Sample Sample: Piperidin-4-ylmethyl benzoate HCl Solvent Solvent: DMSO-d6 Sample->Solvent H1_NMR 1H NMR Spectrum Solvent->H1_NMR Aromatic Region: 7.5-8.0 ppm (Benzoate) H1_NMR->Aromatic Ammonium Region: 8.5-9.1 ppm (NH2+ Salt) H1_NMR->Ammonium Linker Region: 4.1 ppm (O-CH2) H1_NMR->Linker Aliphatic Region: 1.5-3.4 ppm (Piperidine Ring) H1_NMR->Aliphatic HMBC HMBC Correlation: Linker <-> Carbonyl (C=O) Aromatic->HMBC Final Structure Confirmed Ammonium->Final Confirms HCl Salt COSY COSY Correlation: Linker (4.1) <-> Pip-H4 (2.0) Linker->COSY Linker->HMBC Aliphatic->COSY COSY->Final Confirms Connectivity HMBC->Final Links Ester

Figure 1: Logical workflow for the structural assignment of Piperidin-4-ylmethyl benzoate HCl, highlighting key 2D NMR correlations required for validation.

Troubleshooting & Quality Control

The "Water" Problem in DMSO

In DMSO-


, the residual water peak appears at 3.33 ppm .[6]
  • Conflict: This often overlaps with the Piperidine

    
    -protons (Pip-2,6 equatorial).
    
  • Solution:

    • Dry DMSO: Use ampoules of "100% atom D" DMSO-

      
       over molecular sieves.
      
    • Temperature Shift: If overlap is severe, raise the probe temperature to 313 K (40°C). The water peak will shift upfield (lower ppm), while the rigid piperidine signals remain relatively stable, revealing the multiplets.

Free Base Contamination

If the sample has degraded or was not fully acidified:

  • Indicator: Disappearance of the broad signals at 8.5–9.0 ppm.

  • Shift Change: The Pip-2,6 protons will move upfield by ~0.5 ppm (to ~2.6 ppm) due to the loss of the positive charge on the nitrogen.

Reference Standards

For regulatory submissions, compare results against:

  • Benzoic Acid: Aromatic region reference.

  • 4-Piperidinemethanol: Aliphatic region reference.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fragment-based assignment).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). "Spectral Database for Organic Compounds (SDBS)." (General reference for benzoate ester shifts). Available at: [Link]

  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for solvent effects on ammonium protons). Available at: [Link]

Sources

Application Note: FT-IR Analysis of Piperidin-4-ylmethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of Piperidin-4-ylmethyl benzoate hydrochloride using Fourier-Transform Infrared (FT-IR) Spectroscopy. Designed for researchers, scientists, and professionals in drug development, this application note details the fundamental principles, optimized experimental protocols for both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques, and a detailed guide to spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide serves as a practical tool for the qualitative identification and characterization of this pharmaceutical compound, ensuring scientific integrity through validated methodologies.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

Piperidin-4-ylmethyl benzoate hydrochloride is a chemical intermediate with a structure incorporating a piperidinium ring, a methylene bridge, and a benzoate ester group. In pharmaceutical development, unambiguous identification and purity assessment of such compounds are critical for quality control and regulatory compliance.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for this purpose.[1][2] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.[3] The resulting spectrum, a plot of infrared intensity versus wavenumber, reveals the presence of specific functional groups and provides structural information.[4][5] This application note establishes a robust framework for the FT-IR analysis of Piperidin-4-ylmethyl benzoate hydrochloride, ensuring reliable and reproducible results.

Chemical Structure:

  • Compound Name: Piperidin-4-ylmethyl benzoate hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO₂

  • Key Functional Groups:

    • Piperidinium ion (secondary amine salt)

    • Ester (carbonyl C=O and C-O)

    • Aromatic ring (phenyl group)

    • Aliphatic C-H bonds (methylene and piperidine ring)

Foundational Principles: Vibrational Modes of the Target Molecule

The FT-IR spectrum of Piperidin-4-ylmethyl benzoate hydrochloride is governed by the vibrational modes of its constituent functional groups. Infrared radiation absorption occurs only when a molecular vibration produces a change in the molecule's dipole moment. The primary vibrational modes expected are:

  • N⁺-H Stretching: The protonated amine in the piperidinium hydrochloride salt exhibits broad and complex stretching vibrations. These bands are often found in the 2700-2400 cm⁻¹ region and can be a key indicator of salt formation.[6]

  • C-H Stretching:

    • Aromatic (sp² C-H): Sharp bands typically appear above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[7]

    • Aliphatic (sp³ C-H): Strong bands from the piperidine ring and methylene bridge appear below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[8]

  • C=O Stretching (Ester): This is one of the most intense and characteristic bands in the spectrum. For aromatic esters like methyl benzoate, this strong, sharp absorption is expected in the 1735-1715 cm⁻¹ region.[9][10]

  • C=C Stretching (Aromatic): The benzene ring exhibits several characteristic stretching vibrations, typically appearing as a series of sharp bands in the 1600-1450 cm⁻¹ region.[8][11]

  • N⁺-H Bending: Bending vibrations for the piperidinium ion are expected around 1600-1500 cm⁻¹.

  • C-O Stretching (Ester): Esters show two distinct C-O stretching bands. An asymmetric C-C(=O)-O stretch appears between 1300-1200 cm⁻¹ and a symmetric O-C-C stretch occurs between 1150-1000 cm⁻¹. These are often strong and sharp.[10]

  • C-N Stretching: Vibrations associated with the C-N bonds in the piperidine ring typically appear in the 1250-1020 cm⁻¹ range.

  • Aromatic C-H Bending (Out-of-Plane): Strong bands in the "fingerprint region" below 900 cm⁻¹ can indicate the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected between 860-800 cm⁻¹.

Experimental Protocols & Method Validation

Two primary methods for solid sample analysis are presented: the traditional KBr pellet method and the modern ATR technique. The choice depends on available equipment, sample amount, and desired throughput.

Instrument & Performance Qualification

To ensure data integrity and compliance with pharmacopeial standards (e.g., USP, EP), the FT-IR spectrometer must be properly qualified.[12][13] Performance should be verified using a certified polystyrene reference film prior to analysis.[14]

  • Wavenumber Accuracy: Verify that the observed polystyrene peaks are within the accepted tolerances specified by the relevant pharmacopeia (e.g., ±1.0 cm⁻¹ for the 1601.2 cm⁻¹ band).[12][14]

  • Spectral Resolution: The instrument's ability to distinguish between closely spaced peaks must be confirmed, often by evaluating the peak-to-valley ratio between specified polystyrene bands.[12]

Protocol 1: KBr Pellet Transmission Method

This classic technique provides high-quality spectra and is often cited in pharmacopeial monographs.[15] It requires careful sample preparation to avoid spectral artifacts.

Rationale: The sample is intimately mixed with dry Potassium Bromide (KBr), which is transparent to infrared radiation. Under pressure, this mixture forms a translucent pellet, allowing the IR beam to pass through for transmission analysis.[15] This method minimizes scattering effects and can produce very sharp, well-defined peaks.

Step-by-Step Protocol:

  • Preparation: Ensure all equipment (agate mortar, pestle, die set) is scrupulously clean and dry to prevent contamination.[16]

  • Grinding: Weigh approximately 1-2 mg of Piperidin-4-ylmethyl benzoate hydrochloride and 150-200 mg of spectroscopy-grade KBr powder.[15] Grind the KBr alone first in the agate mortar to a fine, consistent powder.

  • Mixing: Add the sample to the KBr powder. Mix gently first, then grind the mixture thoroughly for 1-2 minutes until it is a homogenous, fine powder. The goal is a sample concentration of approximately 0.5% to 1%.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.

  • Pellet Inspection: Carefully release the pressure and extract the die. A good pellet should be thin and transparent or translucent.

  • Background Spectrum: Place an empty pellet holder (or a blank KBr pellet) in the spectrometer's sample compartment. Run a background scan to measure the instrument and atmospheric (H₂O, CO₂) absorbance. This will be subtracted from the sample spectrum.

  • Sample Spectrum: Place the sample pellet in the holder and acquire the spectrum.

    • Typical Scan Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

Workflow Diagram: KBr Pellet Method

KBr_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FT-IR Analysis Grind Grind KBr Mix Add Sample & Mix (1-2 mg sample : ~200 mg KBr) Grind->Mix Load Load Die Mix->Load Press Apply Pressure (7-10 tons) Load->Press Background Acquire Background (Blank KBr) Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process Data (Baseline & ATR Correction) Sample->Process

Caption: KBr pellet preparation and analysis workflow.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[1]

Rationale: The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam is directed into the crystal at an angle, causing it to undergo total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies, attenuating the reflected beam. This attenuated radiation is then directed to the detector.[2]

Step-by-Step Protocol:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: With the clean, empty ATR anvil, acquire a background spectrum. This is crucial to subtract the absorbance of the crystal and the atmosphere.

  • Sample Application: Place a small amount of the Piperidin-4-ylmethyl benzoate hydrochloride powder directly onto the center of the ATR crystal. A tip-of-the-spatula amount is sufficient.

  • Applying Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Sample Spectrum: Acquire the sample spectrum using similar scan parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Cleaning: After analysis, release the pressure arm, remove the bulk of the powder, and clean the crystal surface thoroughly as described in step 1.

Workflow Diagram: ATR Method

ATR_Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (Empty Crystal) A->B C 3. Apply Sample Powder B->C D 4. Apply Pressure C->D E 5. Acquire Sample Spectrum D->E F 6. Clean ATR Crystal E->F

Caption: Step-by-step workflow for ATR-FTIR analysis.

Spectral Interpretation and Data Analysis

The obtained FT-IR spectrum should be analyzed by correlating the observed absorption bands with known vibrational frequencies of the functional groups present in Piperidin-4-ylmethyl benzoate hydrochloride.

Predicted Major Absorption Bands

The following table summarizes the expected key absorption bands based on the molecule's structure.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Characteristics
3100 - 3000Aromatic C-HStretchingMedium to weak, sharp
2950 - 2850Aliphatic C-HStretchingStrong, sharp
2700 - 2400N⁺-H (Piperidinium)StretchingBroad, medium, often complex
1725 - 1715 Ester C=O Stretching Very Strong, sharp
1610 - 1580Aromatic C=CStretchingMedium, sharp
1550 - 1450Aromatic C=CStretchingMedium to strong, sharp
1470 - 1430CH₂ Bending (Scissoring)BendingMedium
1300 - 1200Ester C-O (asymmetric)C-C(=O)-O StretchStrong, sharp
1150 - 1000Ester C-O (symmetric)O-C-C StretchStrong to medium
860 - 800Aromatic C-H (p-subst.)Out-of-plane BendingStrong, sharp

This table is predictive. Actual peak positions may vary slightly due to the solid-state environment, intermolecular interactions, and the specific sampling method used.

Data Processing and Verification
  • Baseline Correction: A baseline correction may be necessary to account for scattering effects or a drifting baseline, ensuring accurate peak identification.

  • Peak Picking: Identify the wavenumbers of the major absorption peaks.

  • Comparison with Reference: For definitive identification, the acquired spectrum should be compared against a reference spectrum of a certified standard of Piperidin-4-ylmethyl benzoate hydrochloride, run under identical conditions.[13] The positions and relative intensities of the peaks should match. In the absence of a certified spectrum, comparison with spectral libraries (e.g., NIST) for similar structures can provide supporting evidence.

Conclusion

FT-IR spectroscopy is a powerful and definitive technique for the structural characterization and identification of Piperidin-4-ylmethyl benzoate hydrochloride. By following the detailed protocols for either the KBr pellet or ATR method, researchers can obtain high-quality, reproducible spectra. Proper instrument qualification and a systematic approach to spectral interpretation, focusing on the characteristic bands of the piperidinium, ester, and substituted aromatic functionalities, will ensure the generation of reliable and scientifically sound data critical for pharmaceutical quality control and research.

References

  • FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. PMC - NIH.[Link]

  • FT-IR spectrum of piperine. ResearchGate.[Link]

  • Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate.[Link]

  • Guide to FT-IR Spectroscopy. Bruker.[Link]

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PMC - NIH.[Link]

  • FTIR Analysis. RTI Laboratories.[Link]

  • Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Semantic Scholar.[Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs.[Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate. ResearchGate.[Link]

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent.[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]

  • SOP for Calibration of FT-IR Spectrometer. Pharmaguideline.[Link]

  • a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs. ResearchGate.[Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.[Link]

  • Vibrational spectra of pyridinium salts. ResearchGate.[Link]

  • Sample preparation for FT-IR. University of Colorado Boulder.[Link]

  • 2.2.24. Absorption spectrophotometry, infrared. uspbpep.com.[Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.[Link]

  • Quantitative Infrared Database. NIST WebBook.[Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate.[Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology.[Link]

  • Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Walsh Medical Media.[Link]

  • IR Spectroscopy Tutorial: Esters. University of Calgary.[Link]

  • KBr Pellet Method. Shimadzu.[Link]

  • fourier transform infrared spectroscopy. University of Washington.[Link]

  • The Ph. Eur. revises its general chapter on Infrared Absorption Spectrophotometry. EDQM.[Link]

  • Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.[Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.[Link]

  • The NIST quantitative infrared database. ResearchGate.[Link]

  • The NIST Quantitative Infrared Database. PMC - NIH.[Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Toronto Mississauga.[Link]

  • FT-IR Identification: the Expertise Required To Ensure Compliance. Spectroscopy Online.[Link]

  • KBr Pellet Preparation for FTIR Analysis. YouTube.[Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.[Link]

  • ATR-FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Toronto.[Link]

  • FT-IR Identification: The Expertise Required To Ensure Compliance. Spectroscopy.[Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto.[Link]

  • 4 Guidelines For FTIR PAT. METTLER TOLEDO.[Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoOptics.[Link]

Sources

The Strategic Role of Piperidin-4-ylmethyl benzoate hydrochloride in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Antimicrobial Drug Discovery

The relentless evolution of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed an urgent search for novel antimicrobial agents with unconventional mechanisms of action. Within the vast landscape of medicinal chemistry, nitrogen-containing heterocycles, and particularly the piperidine scaffold, have emerged as "privileged structures."[1][2] Their prevalence in numerous FDA-approved drugs and natural alkaloids underscores their remarkable ability to interact with a wide array of biological targets.[1][2] The conformational flexibility of the piperidine ring, coupled with its basic nitrogen atom, allows for precise three-dimensional arrangements of pharmacophoric groups, facilitating optimal target binding. This guide focuses on the utility of a specific, pre-functionalized piperidine building block, Piperidin-4-ylmethyl benzoate hydrochloride , as a strategic starting material for the synthesis of new potential antimicrobial agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a detailed protocol for the synthesis of a novel antimicrobial agent via N-alkylation of piperidin-4-ylmethyl benzoate hydrochloride, methods for its characterization, and a protocol for the evaluation of its antimicrobial efficacy. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Physicochemical Properties of Piperidin-4-ylmethyl benzoate hydrochloride

A thorough understanding of the starting material's properties is fundamental to successful synthesis. Piperidin-4-ylmethyl benzoate hydrochloride is a stable, crystalline solid, which simplifies handling and weighing. The hydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueSource
CAS Number 1220021-56-6[3]
Molecular Formula C₁₃H₁₈ClNO₂[3]
Molecular Weight 255.74 g/mol [3]
Appearance White to off-white solid[4]
IUPAC Name piperidin-4-ylmethyl benzoate;hydrochloride[3]
Storage Store at 2-8°C under an inert atmosphere[4]

Synthetic Strategy: N-Alkylation for Antimicrobial Activity

The secondary amine of the piperidine ring in our starting material is a prime site for chemical modification. N-alkylation is a robust and versatile reaction that allows for the introduction of various side chains, which can significantly modulate the biological activity of the resulting molecule.[5] By attaching a lipophilic alkyl chain, we aim to enhance the compound's ability to penetrate bacterial cell membranes, a common mechanism for antimicrobial action.[6]

Here, we describe the synthesis of 1-dodecylpiperidin-4-ylmethyl benzoate , a novel compound where a twelve-carbon alkyl chain is appended to the piperidine nitrogen. The choice of a dodecyl group is strategic; sufficient lipophilicity is crucial for disrupting the bacterial membrane, and similar chain lengths have shown efficacy in other piperidine-based antimicrobial compounds.[7]

Synthetic_Workflow cluster_synthesis Synthesis of 1-dodecylpiperidin-4-ylmethyl benzoate Start Piperidin-4-ylmethyl benzoate hydrochloride Reagent 1-Bromododecane K₂CO₃, Acetonitrile Reaction N-Alkylation (Reflux, 24h) Start->Reaction Starting Material Reagent->Reaction Reagents Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-dodecylpiperidin-4-ylmethyl benzoate Purification->Product MIC_Assay_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay Start Synthesized Compound Stock Solution Dilution Serial Dilution in 96-well plate Start->Dilution Inoculation Addition of Bacterial Suspension Dilution->Inoculation Incubation Incubation at 37°C for 18-24h Inoculation->Incubation Analysis Visual Inspection for Bacterial Growth Incubation->Analysis Result Determination of MIC Analysis->Result

Sources

Application Notes and Protocols: Investigating Piperidin-4-ylmethyl benzoate hydrochloride in Anti-inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction and Rationale

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, its dysregulation leads to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, which represent a significant global health burden. The mainstay treatments, nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but are associated with considerable side effects, necessitating the search for novel, safer, and more targeted anti-inflammatory agents.[1]

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its derivatives have demonstrated a wide range of biological activities.[2][3] This guide focuses on Piperidin-4-ylmethyl benzoate hydrochloride , a compound featuring this key moiety. While direct studies on this specific molecule's anti-inflammatory properties are emerging, related structures have shown promising activity, such as the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[3] This suggests that Piperidin-4-ylmethyl benzoate hydrochloride is a compelling candidate for investigation.

This document provides a comprehensive framework for the preclinical evaluation of Piperidin-4-ylmethyl benzoate hydrochloride, outlining detailed protocols for assessing its efficacy from in vitro cellular models to in vivo validation. The causality behind each experimental step is explained to provide researchers with a robust, self-validating system for their investigation.

II. Compound Profile: Piperidin-4-ylmethyl benzoate hydrochloride

A thorough understanding of the test article's physicochemical properties is paramount for proper handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name piperidin-4-ylmethyl benzoate;hydrochloridePubChem[4]
CAS Number 1220021-56-6PubChem[4]
Molecular Formula C₁₃H₁₈ClNO₂PubChem[4]
Molecular Weight 255.74 g/mol PubChem[4]
Appearance Off-white to light brown solidChemicalBook[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°CChemicalBook[5]

III. Postulated Mechanism of Action

Inflammation is driven by complex signaling cascades. A pivotal pathway is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] Upon stimulation by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, NF-κB translocates to the nucleus and initiates transcription of these inflammatory mediators.[8]

We hypothesize that Piperidin-4-ylmethyl benzoate hydrochloride exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. This could occur through the inhibition of IκBα phosphorylation, which would prevent the release and nuclear translocation of the active p65 subunit of NF-κB. This upstream inhibition would consequently suppress the expression of iNOS and COX-2, leading to reduced production of nitric oxide (NO) and prostaglandins, respectively.

cluster_pathway Hypothesized Mechanism of Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Compound Piperidin-4-ylmethyl benzoate hydrochloride Compound->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

IV. Experimental Workflow: A Phased Approach

A logical, phased approach is critical for efficiently evaluating a novel compound. The workflow begins with foundational in vitro assays to establish biological activity and screen for toxicity, followed by a well-established in vivo model to confirm efficacy in a complex physiological system.

Caption: Phased experimental workflow for compound evaluation.

V. Phase 1: In Vitro Anti-inflammatory Activity & Mechanism

Objective: To determine the anti-inflammatory potential and mechanism of action of Piperidin-4-ylmethyl benzoate hydrochloride in a validated cellular model of inflammation. Cell Model: RAW 264.7 murine macrophages. These cells are widely used as they respond robustly to LPS, producing a suite of inflammatory mediators.[9][10]

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: It is crucial to first establish a non-toxic concentration range for the test compound. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cell death.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Piperidin-4-ylmethyl benzoate hydrochloride (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. The final concentration of DMSO should not exceed 0.1%. Replace the old media with 100 µL of media containing the different concentrations of the compound. Include a "vehicle control" group (0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent experiments.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Causality: Overproduction of NO by iNOS is a hallmark of inflammation.[11] The Griess assay quantifies nitrite (a stable metabolite of NO) in the culture supernatant, serving as a direct measure of the compound's ability to inhibit this key inflammatory mediator.[12][13]

Materials:

  • Materials from Protocol 1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.

  • Treatment and Stimulation: Pre-treat the cells for 1 hour with non-toxic concentrations of Piperidin-4-ylmethyl benzoate hydrochloride.[13]

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[10] Include the following controls:

    • Negative Control: Cells only

    • Vehicle Control: Cells + Vehicle + LPS

    • Positive Control: Cells + known inhibitor (e.g., L-NAME) + LPS

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

    • Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Reading: Measure absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the vehicle control.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Causality: Cytokines like TNF-α and IL-6 are potent mediators of the inflammatory response.[9] Quantifying their levels using a highly specific and sensitive ELISA (Enzyme-Linked Immunosorbent Assay) provides direct evidence of the compound's ability to suppress the inflammatory signaling cascade.

Materials:

  • Supernatants collected from the same experiment as Protocol 2.

  • Commercial ELISA kits for murine TNF-α and IL-6.

Procedure:

  • Follow the manufacturer's protocol provided with the commercial ELISA kits.

  • General Steps:

    • Coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants (and standards) to the wells.

    • Incubate with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate, which will produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Determine the percentage reduction in cytokine secretion compared to the vehicle control.

Protocol 4: Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

Causality: This protocol directly tests the proposed mechanism of action. By measuring the protein levels of iNOS and COX-2, we can confirm if the reduction in their products (NO and prostaglandins) is due to suppressed expression.[14] Simultaneously analyzing key NF-κB pathway proteins (phosphorylated IκBα and the p65 subunit) will reveal if the compound acts upstream to block the signaling cascade.[3]

Materials:

  • RAW 264.7 cells cultured in 6-well plates.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours (for iNOS/COX-2) or 30-60 minutes (for p-IκBα/p65).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to the β-actin loading control.

VI. Phase 2: In Vivo Anti-inflammatory Efficacy

Objective: To validate the in vitro findings in a living organism using a standard model of acute inflammation.

Protocol 5: Carrageenan-Induced Paw Edema in Rodents

Causality: The carrageenan-induced paw edema model is a widely accepted and highly reproducible assay for screening anti-inflammatory drugs.[15] Carrageenan injection triggers a biphasic inflammatory response, allowing for the evaluation of a compound's effect on mediators like histamine and serotonin (early phase) and prostaglandins (late phase), which is primarily driven by COX-2.[15][16]

Materials:

  • Male Wistar rats or Swiss albino mice (e.g., 180-220g rats).

  • Carrageenan (Lambda, Type IV), 1% solution in sterile 0.9% saline.

  • Piperidin-4-ylmethyl benzoate hydrochloride, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference Drug: Indomethacin or Diclofenac.[1][17]

  • Plethysmometer or digital calipers.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I (Normal Control): Vehicle only.

    • Group II (Negative Control): Vehicle + Carrageenan.

    • Group III (Positive Control): Reference Drug (e.g., Indomethacin 10 mg/kg) + Carrageenan.

    • Group IV, V, VI (Test Groups): Test compound at different doses (e.g., 25, 50, 100 mg/kg) + Carrageenan.

  • Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[18]

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the Normal Control group.[18]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[19]

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group relative to the Negative Control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

VII. Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation.

Table 1: Expected In Vitro Results

AssayEndpointVehicle + LPSCpd (Low Dose)Cpd (Mid Dose)Cpd (High Dose)Positive Control
NO Assay IC₅₀ (µM)N/A>10045.215.822.5 (L-NAME)
ELISA % Inhibition (TNF-α)0%15%48%75%85% (Dex)
ELISA % Inhibition (IL-6)0%22%55%82%90% (Dex)

Table 2: Expected In Vivo Results (at 3 hours)

GroupDose (mg/kg)Paw Volume Increase (mL)% Edema Inhibition
Negative Control -0.85 ± 0.070%
Indomethacin 100.25 ± 0.0470.6%
Test Cpd 250.68 ± 0.0620.0%
Test Cpd 500.45 ± 0.0547.1%
Test Cpd 1000.31 ± 0.0463.5%

Interpretation: A dose-dependent inhibition of NO, TNF-α, and IL-6 production in vitro, coupled with a significant, dose-dependent reduction in paw edema in vivo, would strongly support the anti-inflammatory potential of Piperidin-4-ylmethyl benzoate hydrochloride. Western blot results showing decreased expression of iNOS and COX-2, along with reduced phosphorylation of IκBα, would validate the hypothesized mechanism of action through the NF-κB pathway.

cluster_pathway LPS-Induced Pro-inflammatory Enzyme Expression LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Stimulates NFkB NF-κB Activation Macrophage->NFkB iNOS_gene iNOS Gene NFkB->iNOS_gene Induces COX2_gene COX-2 Gene NFkB->COX2_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation COX2_protein COX-2 Protein COX2_gene->COX2_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces PGs Prostaglandins COX2_protein->PGs Produces

Caption: Inflammatory cascade leading to iNOS and COX-2 expression.

VIII. References

  • EvitaChem. (n.d.). Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate. Retrieved from

  • Küpeli, E., Yeşilada, E., & Ezer, N. (2007). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Journal of Ethnopharmacology, 112(1), 1-5. Retrieved from

  • Ferreira, H., Llesuy, S., & Evelson, P. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(9), 1936. Retrieved from

  • Li, Y., et al. (2020). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 25(21), 5035. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. Retrieved from

  • PubChem. (n.d.). Piperidin-4-ylmethyl benzoate hydrochloride. Retrieved from

  • Felice, F., et al. (2021). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Nutrients, 13(6), 2038. Retrieved from

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from

  • Kim, S. F., Huri, D. A., & Snyder, S. H. (2005). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. Journal of Pharmacy and Pharmacology, 59(12), 1499-1507. Retrieved from

  • Sosa, S., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(3), 1365. Retrieved from

  • Salvemini, D., et al. (1996). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 118(4), 829–838. Retrieved from

  • Poomanee, W., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(19), 2499. Retrieved from

  • ChemicalBook. (n.d.). 4-PIPERIDIN-4-YL-BENZOIC ACID METHYL ESTER HCL. Retrieved from

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Retrieved from

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from

  • Lee, J. W., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 25(19), 4396. Retrieved from

  • ResearchGate. (n.d.). Inhibition of (A) iNOS, COX-2 and (B) NF-kB, and (C) inhibition of.... Retrieved from

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from

  • Wikipedia. (n.d.). NF-κB. Retrieved from

  • Khan, M. S., et al. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences, 23(1), 147–152. Retrieved from

Sources

"Piperidin-4-ylmethyl benzoate hydrochloride" as an anticholinesterase agent precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Piperidin-4-ylmethyl Benzoate Hydrochloride as a Scaffold for Dual-Binding Anticholinesterase Inhibitors

Executive Summary

Piperidin-4-ylmethyl benzoate hydrochloride (CAS 333986-70-2) represents a strategic "privileged structure" in the development of symptomatic treatments for Alzheimer’s Disease (AD). As a structural analog containing both a basic piperidine nitrogen and a lipophilic benzoate ester, it serves as a critical precursor for synthesizing Dual-Binding Site Inhibitors (DBSIs) of Acetylcholinesterase (AChE).

This guide details the utilization of this precursor in fragment-based drug design (FBDD), specifically focusing on its N-alkylation to generate high-affinity ligands that span the AChE active site gorge, connecting the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

Scientific Rationale & Mechanism

The Dual-Binding Hypothesis

AChE possesses a deep, narrow gorge (~20 Å) with two distinct binding sites:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge, containing the catalytic triad (Ser200, His440, Glu327) and Trp84.

  • Peripheral Anionic Site (PAS): Located at the gorge entrance (Trp279), involved in Aβ-peptide aggregation.

Piperidin-4-ylmethyl benzoate is designed to act as the CAS-binding moiety . The piperidine nitrogen, at physiological pH, is protonated (cationic), mimicking the quaternary ammonium of acetylcholine. The benzoate group provides a hydrophobic extension that can be oriented towards the gorge wall or PAS, depending on the linker length of the final N-substituted derivative.

Precursor Properties
PropertySpecificationRelevance
Chemical Name Piperidin-4-ylmethyl benzoate hydrochlorideCore Scaffold
CAS Number 333986-70-2Identification
Molecular Formula C₁₃H₁₈ClNO₂Stoichiometry
MW 255.74 g/mol Calculation of Molar Equivalents
Solubility Water, Methanol, DMSOVersatile reaction media
Stability Hygroscopic (HCl salt)Requires dessicated storage

Experimental Protocols

Protocol A: Synthesis of N-Benzyl Piperidine Derivatives (DBSIs)

Objective: To couple the precursor with a benzyl halide to create a Donepezil-like pharmacophore.

Reagents:

  • Precursor: Piperidin-4-ylmethyl benzoate HCl (1.0 equiv)

  • Electrophile: Benzyl bromide (or substituted analogs) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition to accelerate reaction.

  • Solvent: Acetonitrile (ACN) or DMF.

Workflow:

  • Activation: In a round-bottom flask, dissolve Piperidin-4-ylmethyl benzoate HCl (1 mmol, 255 mg) in ACN (10 mL).

  • Free-Basing: Add

    
     (3 mmol, 414 mg) and stir at Room Temperature (RT) for 30 minutes. Critical: This releases the free amine from the HCl salt.
    
  • Coupling: Add Benzyl bromide (1.1 mmol) and catalytic KI (0.1 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Cool to RT. Filter off inorganic solids. Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel).
    

Visualization of Synthetic Pathway:

Synthesispath Precursor Piperidin-4-ylmethyl benzoate HCl BaseStep Free-Basing (K2CO3, ACN) Precursor->BaseStep Deprotonation Intermediate Free Amine Intermediate BaseStep->Intermediate Reaction N-Alkylation (R-Br, KI, Reflux) Intermediate->Reaction + Electrophile Product N-Substituted Dual Inhibitor Reaction->Product C-N Bond Formation

Figure 1: Synthetic workflow for converting the hydrochloride precursor into an active pharmaceutical ingredient (API).

Protocol B: In Vitro Anticholinesterase Activity (Ellman’s Assay)

Objective: To quantify the inhibitory potency (


) of the synthesized derivative.

Principle: AChE hydrolyzes the substrate Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm. Inhibitors reduce the rate of color formation.

Materials:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: AChE (from Electrophorus electricus or human recombinant), 0.05 U/mL.

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.33 mM.

  • Test Compound: Dissolved in DMSO (Final DMSO conc < 1%).

Step-by-Step Procedure:

  • Preparation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer.

    • 20 µL Enzyme solution.

    • 20 µL Test Compound (various concentrations).

  • Incubation: Incubate at 25°C for 15 minutes to allow inhibitor-enzyme binding.

  • Initiation: Add 10 µL of DTNB/ATCh mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation:

    • Calculate velocity (

      
      ) = 
      
      
      
      .
    • 
      .
      
    • Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Visualization of Assay Logic:

EllmanAssay cluster_0 Without Inhibitor Substrate Acetylthiocholine (Substrate) Hydrolysis Hydrolysis (Blocked) Substrate->Hydrolysis Enzyme AChE (Enzyme) Complex Enzyme-Inhibitor Complex Enzyme->Complex + Inhibitor Enzyme->Hydrolysis Catalysis Inhibitor Piperidine Derivative Inhibitor->Complex Complex->Hydrolysis Inhibition Product Thiocholine Hydrolysis->Product Color Yellow Color (412 nm) Product->Color + DTNB DTNB DTNB (Reagent)

Figure 2: Mechanistic interference of the piperidine derivative in the Ellman colorimetric cascade.

Structural Characterization & Quality Control

To ensure the integrity of the "Piperidin-4-ylmethyl benzoate" moiety in the final product, specific spectral signatures must be verified.

TechniqueDiagnostic SignalStructural Confirmation
¹H NMR (DMSO-d₆)

7.9–8.0 ppm (d, 2H)
Benzoate ortho protons (Retention of ester).

4.1 ppm (d, 2H)

-Piperidine (Linker integrity).

3.5 ppm (s, 2H)

-Ph (Success of N-alkylation).
IR Spectroscopy 1715–1725 cm⁻¹C=O stretch (Ester carbonyl).
Mass Spectrometry [M+H]⁺Molecular ion peak confirming coupling.

References

  • PubChem. (2023). Piperidin-4-ylmethyl benzoate hydrochloride (CID 53410153).[1] National Library of Medicine. Link

  • Sugimoto, H., et al. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[5,6-dimethoxy-1-indanon-2-yl]methylpiperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry.[2] Link (Foundational text on piperidine AChE inhibitors).

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[3] Link

  • Nadri, H., et al. (2010). Design, synthesis and anticholinesterase activity of novel piperidine derivatives.[2][3][4][5] International Journal of Pharmaceutical Science Invention.[5] Link

  • Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay.[3] Biological and Pharmaceutical Bulletin. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Piperidin-4-ylmethyl Benzoate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ORG-SYN-442 Role: Senior Application Scientist Status: Active / Verified Last Updated: February 4, 2026

Executive Summary

The synthesis of Piperidin-4-ylmethyl benzoate hydrochloride (CAS: N/A for specific salt, Freebase related structures common) presents a classic chemoselectivity challenge. The core difficulty lies in the competition between the secondary amine (piperidine ring) and the primary alcohol (hydroxymethyl group) for the benzoylating agent.

If you are encountering N-benzoylation (amide formation) instead of O-benzoylation (ester formation), or if your final hydrochloride salt is isolating as a hygroscopic gum rather than a crystalline solid, this guide addresses the mechanistic root causes and provides field-proven remediation strategies.

Part 1: The "Golden Path" Protocol

To ensure reproducibility and high purity, we recommend the Protection-Esterification-Deprotection strategy. Direct esterification of the amino-alcohol is prone to polymerization and low regioselectivity.

Mechanism & Workflow (Graphviz)

SynthesisPath Start 4-Hydroxymethyl piperidine Step1 Step 1: N-Protection (Boc-Anhydride) Start->Step1 Selectivity Control Side SIDE REACTION: N-Benzoyl Amide Start->Side Direct BzCl (No Protection) Inter1 N-Boc-4-hydroxymethyl piperidine Step1->Inter1 Step2 Step 2: O-Benzoylation (BzCl / Et3N) Inter1->Step2 Nucleophilic Acyl Subst. Inter2 N-Boc-piperidin-4-ylmethyl benzoate Step2->Inter2 Step3 Step 3: Deprotection & Salt Formation (HCl / Dioxane) Inter2->Step3 Acidolysis Final Piperidin-4-ylmethyl benzoate HCl Step3->Final

Figure 1: The recommended synthetic pathway prioritizing regioselectivity.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Regioselectivity & Starting Materials

Q: I isolated the product, but NMR shows the benzoyl group is on the nitrogen, not the oxygen. What happened? Diagnosis: You likely attempted direct benzoylation of the unprotected 4-hydroxymethylpiperidine. Root Cause: The secondary amine in the piperidine ring is significantly more nucleophilic than the primary alcohol. In the presence of an electrophile (Benzoyl Chloride), the amine reacts orders of magnitude faster, forming the thermodynamically stable amide bond. Solution:

  • Mandatory Protection: You must mask the nitrogen. React your starting material with Di-tert-butyl dicarbonate (Boc₂O) first.

  • Protocol:

    • Dissolve 4-hydroxymethylpiperidine in DCM.

    • Add 1.1 eq Boc₂O and 1.1 eq Et₃N.

    • Stir at RT for 4–6 hours.

    • Workup: Wash with dilute citric acid to remove unreacted amine.

    • Result: N-Boc-4-hydroxymethylpiperidine (Ready for esterification).

Q: Can I use the HCl salt of the starting material to block the amine? Analysis: Theoretically, yes (protonated amines are not nucleophilic). However, in practice, the conditions required to esterify the alcohol (often requiring a base to activate the alcohol or scavenge HCl) will deprotonate the amine, re-exposing it to reaction. Verdict: Do not rely on protonation for selectivity in this specific synthesis. Use a covalent protecting group like Boc or Cbz .

Phase 2: Esterification (The Coupling)

Q: My esterification yield is low (<50%), and I see benzoic acid in the crude. Why? Diagnosis: Hydrolysis of Benzoyl Chloride. Root Cause: Benzoyl chloride is moisture-sensitive. If your solvent (DCM/THF) is "wet" or the atmosphere is humid, the reagent hydrolyzes to benzoic acid before it can react with your alcohol. Corrective Action:

  • Reagent Check: Ensure Benzoyl Chloride is clear/colorless. If it has white crystals (benzoic acid) at the bottom, distill it or use a fresh bottle.

  • Solvent: Use anhydrous DCM or THF.

  • Stoichiometry: Use a slight excess of Benzoyl Chloride (1.2 eq) and Base (Et₃N or Pyridine, 1.5 eq).

  • Catalyst: Add 5–10 mol% DMAP (4-Dimethylaminopyridine) . This forms a hyper-nucleophilic acyl-pyridinium intermediate that drastically accelerates esterification, outcompeting hydrolysis.

Table 1: Esterification Reagent Stoichiometry (Recommended)

Component Equivalents Role Notes
N-Boc-4-hydroxymethylpiperidine 1.0 Substrate Ensure dry
Benzoyl Chloride 1.2 Electrophile Add dropwise at 0°C
Triethylamine (Et₃N) 1.5 – 2.0 HCl Scavenger Prevents acid buildup
DMAP 0.05 – 0.1 Catalyst Critical for speed

| DCM (Anhydrous) | [0.2 M] | Solvent | Concentration matters |

Phase 3: Deprotection & Salt Isolation (The "Gummy Product" Issue)

Q: After removing the Boc group with HCl, my product is a sticky oil/gum, not a solid. How do I crystallize it? Diagnosis: Solvent entrapment and hygroscopicity. Root Cause: Piperidine hydrochloride salts are notorious for trapping solvent molecules in their lattice and being hygroscopic. Excess water or residual high-boiling solvents (like dioxane or DMF) prevent crystal lattice formation. Troubleshooting Protocol:

  • The "Crash" Method:

    • Dissolve the crude gum in a minimum amount of dry Methanol or Ethanol (just enough to solvate).

    • Add 10 volumes of Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring.

    • Observation: A white precipitate should form. If oil separates, scratch the flask wall with a glass rod to induce nucleation.

  • The Anhydrous Generation (Gold Standard):

    • Do not use aqueous HCl.

    • Use 4M HCl in Dioxane or generate HCl in situ by adding Acetyl Chloride (2-3 eq) to a solution of the intermediate in dry Methanol at 0°C.

  • Drying:

    • The salt must be dried under high vacuum (<1 mbar) at 40–50°C for at least 12 hours to remove lattice-bound solvent.

Q: I used TFA for deprotection. Can I isolate the TFA salt? Advisory: TFA salts are often hygroscopic oils and biologically cytotoxic. Conversion: If you used TFA, you must perform a Salt Exchange :

  • Dissolve TFA salt in DCM.

  • Wash with sat. NaHCO₃ (freebases the amine).

  • Dry organic layer (Na₂SO₄) and evaporate.[1][2]

  • Redissolve freebase in Et₂O/DCM.

  • Bubble dry HCl gas or add HCl/Ether to precipitate the clean Hydrochloride salt.

Phase 4: Purification & Analysis

Q: How do I remove the Benzoic Acid impurity? Strategy: Benzoic acid is a common byproduct from the esterification step.

  • Before Deprotection (Best Time): Wash the N-Boc intermediate organic layer with sat. NaHCO₃ or 1M NaOH . The benzoic acid deprotonates to benzoate (water-soluble) and washes away. The N-Boc ester remains in the organic layer.

  • After Deprotection: If benzoic acid is present in the final salt, it is difficult to remove because both the product and impurity are solids. You must recrystallize from Isopropanol (IPA) .

Q: NMR Interpretation - What signals confirm the structure?

  • ¹H NMR (DMSO-d₆):

    • δ 9.0–9.5 ppm (br s, 1H/2H): Ammonium protons (NH₂⁺) – confirms salt formation.

    • δ 7.9, 7.6, 7.5 ppm: Benzoyl aromatic protons (5H).

    • δ 4.1 ppm (d, 2H): O-CH₂- group. Crucial: If this shift is ~3.3 ppm, esterification failed (alcohol). If ~4.1 ppm, ester is formed.

    • δ 3.2, 2.9 ppm: Piperidine ring protons adjacent to Nitrogen.

Part 3: Visual Troubleshooting Logic

Troubleshooting Problem Start: Identify Issue CheckProduct Is Product Solid? Problem->CheckProduct SolidYes Yes CheckProduct->SolidYes Proceed to NMR SolidNo No (Oil/Gum) CheckProduct->SolidNo Salt Issue CheckNMR Check NMR: Where is the Benzoyl? NMR_N On Nitrogen (Amide) CheckNMR->NMR_N Regioselectivity Failure NMR_O On Oxygen (Ester) CheckNMR->NMR_O Success SolidYes->CheckNMR Sol_Gum Solution: 1. Triturate w/ Et2O 2. Use Anhydrous HCl 3. High Vac Dry SolidNo->Sol_Gum Sol_Regio Solution: Use N-Boc Protection Strategy NMR_N->Sol_Regio

Figure 2: Diagnostic logic tree for common synthesis failures.

References

  • Protection Strategy: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard Reference for N-Boc protocols).
  • Esterification Protocol: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[3] Chem. Int. Ed.1978 , 17, 522–524. Link (Foundational Steglich Esterification logic).

  • Piperidine Salt Crystallization: "Isolation of primary amines as HCL salt problem." Sciencemadness Discussion, 2006. Link (Practical insights on amine salt oils vs solids).

  • N-Boc-4-hydroxypiperidine Reactivity: BenchChem Application Note. "The Versatility of N-Boc-4-hydroxypiperidine as a Precursor." Link (Specific handling of the starting material).

  • General Amine Salt Troubleshooting: "Purification of organic hydrochloride salt?" ResearchGate Discussion, 2017. Link (Peer-reviewed troubleshooting for hygroscopic salts).

Sources

Technical Support Center: Optimization Strategies for the Synthesis of Piperidin-4-ylmethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Piperidin-4-ylmethyl benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important reaction. Here, we will delve into the nuances of the synthesis, addressing common challenges and offering practical, field-proven solutions to enhance yield, purity, and overall success of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of Piperidin-4-ylmethyl benzoate hydrochloride:

Q1: What is the most reliable and mild method for the synthesis of Piperidin-4-ylmethyl benzoate hydrochloride?

A1: The Steglich esterification is a highly recommended method due to its mild reaction conditions, which are well-suited for substrates that may be sensitive to harsh acidic or basic environments.[1][2] This method typically employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2]

Q2: Why is DMAP used in the Steglich esterification?

A2: DMAP acts as a nucleophilic catalyst that accelerates the esterification reaction. It reacts with the O-acylisourea intermediate, formed from the carboxylic acid and DCC, to generate a highly reactive N-acylpyridinium species. This intermediate is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself, thus increasing the reaction rate and preventing the formation of the N-acylurea byproduct.[1]

Q3: What are the main challenges in the synthesis of Piperidin-4-ylmethyl benzoate hydrochloride?

A3: The primary challenges include:

  • Chemoselectivity: The starting material, 4-piperidinemethanol, possesses two nucleophilic sites: the primary alcohol and the secondary amine. This can lead to a competitive side reaction, N-acylation, where the benzoic acid acylates the piperidine nitrogen instead of the hydroxyl group.[3][4]

  • Purification: Removing the dicyclohexylurea (DCU) byproduct from the reaction mixture can be challenging due to its limited solubility in common organic solvents. Additionally, purification of the final hydrochloride salt requires careful control of pH and solvent selection to ensure efficient crystallization and high purity.[5][6]

  • Incomplete reaction: As with many reactions, achieving complete conversion of the starting materials can be difficult and requires careful optimization of reaction conditions.

Q4: How is the hydrochloride salt of Piperidin-4-ylmethyl benzoate typically formed and isolated?

A4: The hydrochloride salt is generally prepared by dissolving the free base of Piperidin-4-ylmethyl benzoate in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then treating it with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) or by bubbling hydrogen chloride gas through the solution.[7][8] The salt then precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.[8]

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of Piperidin-4-ylmethyl benzoate hydrochloride, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Ester 1. Incomplete Reaction: Insufficient reaction time, low temperature, or suboptimal stoichiometry. 2. Side Reactions: Predominance of N-acylation over O-acylation. 3. Hydrolysis of the Ester: Presence of water in the reaction mixture.1. Optimize Reaction Conditions: Increase reaction time, allow the reaction to proceed to room temperature after the initial cooling, and ensure an appropriate molar ratio of reagents (typically a slight excess of the carboxylic acid and coupling agent). 2. Control Chemoselectivity: To favor O-acylation, consider N-protection of the piperidine nitrogen with a suitable protecting group (e.g., Boc) prior to esterification. Alternatively, carefully control the reaction temperature (low temperatures favor O-acylation) and the rate of addition of the coupling agent.[3][4] 3. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a Significant Amount of N-acylurea Byproduct Slow reaction of the alcohol with the O-acylisourea intermediate: This allows for the rearrangement of the intermediate to the more stable N-acylurea.Increase the catalytic amount of DMAP: A higher concentration of DMAP will accelerate the formation of the more reactive N-acylpyridinium intermediate, outcompeting the rearrangement to N-acylurea.[1]
Difficulties in Removing the Dicyclohexylurea (DCU) Byproduct Co-precipitation with the product or high solubility in the reaction solvent. 1. Filtration: After the reaction is complete, cool the reaction mixture to further decrease the solubility of DCU and filter it off. 2. Solvent Selection: Choose a solvent in which the product is soluble but DCU has low solubility. 3. Workup Procedure: An acidic workup can help to protonate any remaining DCC, making it more soluble in the aqueous phase.[9]
Product is an Oil or a Waxy Solid Instead of a Crystalline Hydrochloride Salt 1. Impurities: Presence of unreacted starting materials, byproducts, or residual solvent can inhibit crystallization. 2. Incorrect pH: The pH of the solution during salt formation is critical. Too much or too little acid can prevent proper crystallization. 3. Inappropriate Solvent for Crystallization: The chosen solvent may not be suitable for inducing crystallization of the hydrochloride salt.1. Purify the Free Base: Before forming the salt, purify the crude Piperidin-4-ylmethyl benzoate by column chromatography to remove impurities.[10] 2. Careful pH Adjustment: Slowly add the HCl solution while monitoring the pH. Aim for a slightly acidic pH. 3. Recrystallization: Attempt recrystallization from a different solvent or a mixture of solvents (e.g., ethanol/ether, isopropanol/hexane).[6]
Multiple Spots on TLC After Reaction Completion 1. Incomplete Reaction: Spot corresponding to the starting material. 2. Formation of Byproducts: Spots corresponding to the N-acylated product and N-acylurea.1. Monitor Reaction Progress: Use TLC to monitor the reaction until the starting material is consumed. 2. Characterize Byproducts: If possible, isolate and characterize the byproducts to understand the side reactions occurring and optimize the conditions to minimize them.

Experimental Protocols

Protocol 1: Synthesis of Piperidin-4-ylmethyl benzoate via Steglich Esterification
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-piperidinemethanol (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU and wash the solid with cold DCM.

  • Combine the filtrates and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of Piperidin-4-ylmethyl benzoate hydrochloride
  • Dissolve the purified Piperidin-4-ylmethyl benzoate free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with a small amount of cold solvent, and dry under vacuum to yield Piperidin-4-ylmethyl benzoate hydrochloride.

Visualizing the Reaction and Troubleshooting

Steglich Esterification Mechanism

Steglich_Esterification RCOOH Benzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) DMAP DMAP DMAP->N_Acylpyridinium Ester Piperidin-4-ylmethyl benzoate N_Acylpyridinium->Ester + Alcohol DCU DCU Alcohol 4-Piperidinemethanol Alcohol->Ester Ester->DCU + DCU

Caption: The mechanism of the Steglich esterification.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC Starting_Material Starting Material Present? Check_TLC->Starting_Material Multiple_Spots Multiple Product Spots? Starting_Material->Multiple_Spots No Optimize_Conditions Optimize Reaction: - Time - Temperature - Stoichiometry Starting_Material->Optimize_Conditions Yes N_Acylation N-Acylation Suspected Multiple_Spots->N_Acylation Yes Purification_Issues Purification Issues? Multiple_Spots->Purification_Issues No Optimize_Conditions->Check_TLC N_Acylation->Optimize_Conditions Purify_Free_Base Purify Free Base (Column Chromatography) Purification_Issues->Purify_Free_Base Yes Salt_Formation Optimize Salt Formation: - pH Control - Solvent Screen Purification_Issues->Salt_Formation No Purify_Free_Base->Salt_Formation Success High Yield and Purity Salt_Formation->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl 2,5-Cyclohexadiene-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC. [Link]

  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate. (n.d.). PMC. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central. [Link]

  • Cenmed. (n.d.). Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ylmethyl benzoate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC. [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Pediaa.Com. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Reddit. (2025). Trouble with Steglich Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine.
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]

  • The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. (2019). PMC. [Link]

  • ResearchGate. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2011). Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[8][11]benzoquinone. Retrieved from [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Retrieved from [Link]

Sources

Common side reactions in "Piperidin-4-ylmethyl benzoate hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering difficulties in the synthesis of Piperidin-4-ylmethyl benzoate hydrochloride . It moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges inherent to this amino-ester system.

Ticket Subject: Troubleshooting Selectivity & Yield in Amino-Alcohol Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Chemistry & Challenge Overview

The synthesis of Piperidin-4-ylmethyl benzoate presents a classic chemoselectivity problem: Nucleophilic Competition .[1][2]

  • Target: O-acylation (Ester formation) at the primary alcohol.[1][2][3]

  • Competitor: N-acylation (Amide formation) at the secondary amine.[1][2][3][4]

Under neutral or basic conditions, the secondary amine (


) is significantly more nucleophilic than the primary alcohol, leading almost exclusively to the N-benzoyl impurity. Successful synthesis requires either covalent protection  (Pathway A) or kinetic suppression via protonation  (Pathway B).[1][3]
Synthesis Pathways & Critical Control Points[2][3]

SynthesisPathways Start 4-Piperidinemethanol StepA1 N-Protection (Boc2O / NaOH) Start->StepA1 Pathway A (High Purity) StepB1 Protonation (HCl gas/solvent) Start->StepB1 Pathway B (Short/Risky) StepA2 Esterification (BzCl / Et3N) StepA1->StepA2 StepA3 Deprotection (HCl / Dioxane) StepA2->StepA3 Target Piperidin-4-ylmethyl benzoate HCl StepA3->Target StepB2 Acidic Acylation (BzCl / Reflux) StepB1->StepB2 StepB2->Target Strict pH < 3 Impurity N-Benzoyl Impurity StepB2->Impurity pH > 4 (Loss of Selectivity)

Figure 1: Comparison of the robust Protection Pathway (A) versus the high-risk Direct Acidic Pathway (B).

Troubleshooting Guide: Common Failure Modes

Issue 1: "I am seeing large amounts of N-benzoyl impurity."

Diagnosis: Loss of Chemoselectivity.[1][3] This occurs when the amine becomes deprotonated during the reaction.[3][4] Even a transient local pH increase allows the amine to outcompete the alcohol.[3]

CauseMechanismCorrective Action
Insufficient Protonation (Direct Route) If using Pathway B, the starting material was not fully converted to the HCl salt before adding benzoyl chloride.[1][2]Protocol Adjustment: Ensure starting material is the hydrochloride salt. Perform acylation in refluxing solvent (e.g., dichloroethane) without added base.[3] The evolved HCl gas maintains the acidic environment [1].[3]
Base Leakage (Protected Route) Incomplete N-Boc protection leaves free amine.[1][2][3]QC Check: Monitor the protection step via TLC/NMR. The amine proton signal must disappear before proceeding to esterification.[1][3]
Workup Hydrolysis During basic workup (to remove excess acid), the local high pH causes O-to-N acyl migration (transacylation).[1][2][3]Quench Protocol: Avoid strong bases (NaOH). Use saturated NaHCO3 or Na2CO3 at

and extract immediately.[1][2][3] Do not let the free base sit in solution for extended periods.[1][3]
Issue 2: "The product is a sticky gum, not a solid."

Diagnosis: Hygroscopicity or Impure Salt Formation.[1][3] Piperidine salts are notoriously hygroscopic.[1][3] Impurities (benzoic acid, solvents) often prevent crystallization.[1][3]

Recovery Protocol:

  • Solvent Swap: Dissolve the gum in a minimum amount of dry methanol.[1][3]

  • Precipitation: Add cold diethyl ether or MTBE dropwise with vigorous stirring.

  • Drying: The solid must be dried under high vacuum (

    
     mbar) over 
    
    
    
    to remove trapped water/solvent.[1][3]
  • Verification: Check the melting point. Pure hydrochloride salts of this class typically melt

    
     (decomposition).[1][3] A low melting point indicates solvation or free benzoic acid contamination.[1]
    
Issue 3: "Low yield after deprotection (Boc removal)."

Diagnosis: Ester Hydrolysis.[1][3][5] Strong acid (TFA or HCl) used for deprotection can hydrolyze the newly formed ester bond if water is present.[3]

Solution:

  • Use Anhydrous Conditions: Use 4M HCl in Dioxane (commercially available anhydrous).[1][3] Avoid aqueous HCl.[1]

  • Temperature Control: Perform deprotection at

    
     to Room Temperature. Do not heat.
    
  • Scavengers: If using TFA, ensure no water is introduced.[1][3] (Note: HCl is preferred over TFA because the final product is the HCl salt, avoiding an ion-exchange step).

Detailed Experimental Protocols

Protocol A: The "High Purity" Route (Recommended)

Best for drug development where impurity profile is critical.[3]

  • Protection: React 4-piperidinemethanol with

    
     (1.1 eq) in DCM/NaOH. Isolate N-Boc-4-piperidinemethanol .[1][2]
    
  • Esterification:

    • Dissolve N-Boc intermediate in dry DCM.[1][2]

    • Add Triethylamine (TEA) (1.5 eq) and DMAP (0.1 eq).

    • Cool to

      
      . Add Benzoyl Chloride  (1.1 eq) dropwise.[1][3]
      
    • Stir 2h. Wash with dilute citric acid (removes amines), then NaHCO3.[1][3]

    • Dry and concentrate to yield N-Boc-piperidin-4-ylmethyl benzoate .[1][2]

  • Deprotection:

    • Dissolve intermediate in 4M HCl in Dioxane (10 eq).

    • Stir at RT for 1-2 hours (monitor CO2 evolution cessation).

    • Add diethyl ether to precipitate the product.[1][3]

    • Filter under nitrogen (hygroscopic!).[1][3]

Protocol B: The "Direct Acidic" Route (Scalable/Fast)

Best for large-scale commodity synthesis where recrystallization is easy.[2]

  • Salt Formation: Dissolve 4-piperidinemethanol in EtOH. Bubble dry HCl gas until saturation. Evaporate to dryness to get 4-piperidinemethanol

    
     HCl .
    
  • Acylation:

    • Suspend the salt in Thionyl Chloride (

      
      )  or neat Benzoyl Chloride  (excess).[3]
      
    • Note: If using Benzoyl Chloride, a solvent like high-boiling chlorobenzene may be needed.[1][2]

    • Heat to reflux.[1][2][3] The HCl salt of the amine will not react; the alcohol will esterify.[3]

    • Critical: Do NOT add base (Pyridine/TEA).[1][3]

  • Isolation:

    • Cool to RT. Add ether to precipitate the crude HCl salt.[1][3]

    • Recrystallize from EtOH/Ether to remove trapped benzoic acid.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS coupling instead of Benzoyl Chloride? A: Yes, but it is generally unnecessary and introduces urea byproducts that are hard to remove from the final salt.[3] Benzoyl chloride is cleaner for this specific simple ester.[1] If you must use coupling agents (e.g., to attach a complex drug pharmacophore instead of a simple phenyl group), use Protocol A (Protection) to avoid N-coupling.[2][3]

Q: Why does my NMR show a split peak for the piperidine protons? A: If you are looking at the N-Boc intermediate, this is due to rotamers of the carbamate bond.[2] This is normal. If you see it in the final HCl salt, check for the presence of the N-benzoyl impurity (which also exhibits rotamers).[3]

Q: Is the free base stable? A: The free base of piperidin-4-ylmethyl benzoate is unstable.[1][2] Upon neutralization, the free amine can attack the ester carbonyl (intermolecularly or intramolecularly), leading to O


 N acyl migration or polymerization.[3] Always store as the HCl salt. 

Q: What is the major impurity at RRT 0.85 in HPLC? A: In reverse-phase HPLC (C18, Acidic Mobile Phase), the major impurity is typically Benzoic Acid (from hydrolysis).[3] The N-benzoyl impurity usually elutes after the product due to lack of the ionizable amine (less polar).[3]

References

  • Sakami, T., & Toennies, G. (1959).[2][3] Investigation of Amino Acid Reactivity: Chemoselective O-acylation. Journal of Biological Chemistry.[1][3] (Foundational concept for acidic O-acylation selectivity).[1][3]

  • Beilstein Journals. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.[1][2][3][6] Beilstein Journal of Organic Chemistry.[1][3]

  • PubChem. (2025).[1][3] Piperidin-4-ylmethyl benzoate hydrochloride Compound Summary. National Library of Medicine.[1][3]

  • BenchChem. (2025).[1][3][4] Technical Guide to N-Acylation vs O-Acylation Pathways.[1][3]

(Note: Specific reaction conditions for Protocol B are derived from standard "Fischer-Speier" type esterification principles applied to amino alcohols, as detailed in Reference 1 and 4).

Sources

Technical Support Center: Purification of Piperidin-4-ylmethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Piperidin-4-ylmethyl benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

Piperidin-4-ylmethyl benzoate hydrochloride is a bifunctional molecule, possessing a basic piperidine ring and a neutral benzoate ester group, which is salified with hydrochloric acid. This unique combination of functional groups can present several purification challenges, including:

  • Solubility Profile: As a salt, the compound is generally soluble in polar solvents, but the organic scaffold limits its solubility in highly aqueous media and makes it soluble in certain organic solvents, complicating the selection of an ideal recrystallization solvent.

  • Potential for Hydrolysis: The ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions, which can be a concern during purification if pH is not controlled.[1][2][3]

  • Co-precipitation of Impurities: Starting materials or by-products from the synthesis, such as benzoic acid or 4-(hydroxymethyl)piperidine, may have similar solubility profiles, leading to their co-precipitation with the desired product.

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic, making handling and drying of the final product critical to obtain an accurate yield and prevent the presence of excess water.

  • Interaction with Stationary Phases: The basic nature of the piperidine nitrogen can lead to strong interactions with acidic silica gel during column chromatography, resulting in poor separation and peak tailing.[4]

This guide will address these challenges with practical solutions and detailed protocols.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification of Piperidin-4-ylmethyl benzoate hydrochloride, followed by their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Oily Precipitate or Failure to Crystallize During Recrystallization 1. Solvent system is not optimal: The compound may be too soluble in the chosen solvent, even at low temperatures. 2. Presence of impurities: Impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization. 3. Supersaturation: The solution may be supersaturated and requires nucleation to initiate crystallization.1. Re-evaluate the solvent system: If using a single solvent, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. Common anti-solvents for hydrochloride salts soluble in alcohols (like ethanol or isopropanol) include diethyl ether or hexanes.[5][6] 2. "Clean up" the crude material: Consider a pre-purification step, such as a wash with a solvent that selectively dissolves the suspected impurities. 3. Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus, or add a seed crystal of the pure compound.
Low Yield After Recrystallization 1. The compound is too soluble in the recrystallization solvent: A significant amount of product remains in the mother liquor. 2. Too much solvent was used: The solution was not saturated at the boiling point of the solvent.[7] 3. Premature crystallization: The product crystallized during a hot filtration step.1. Cool the mother liquor: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize crystal precipitation. 2. Reduce solvent volume: If the compound is stable at the solvent's boiling point, carefully evaporate some of the solvent to reach saturation. 3. Minimize premature crystallization: Use a pre-warmed funnel and flask for hot filtration, and use a slight excess of hot solvent to ensure the compound remains in solution.[8]
Product Purity Does Not Improve After Recrystallization 1. Co-crystallization of an impurity: The impurity has a very similar solubility profile and crystal lattice compatibility with the product. 2. The impurity is the free base or a different salt form. 1. Try a different solvent system: A different solvent or solvent mixture may have a better differential solubility for the product and the impurity. 2. Consider an alternative purification method: If recrystallization is ineffective, column chromatography may be necessary.
Peak Tailing or Poor Separation in Silica Gel Chromatography 1. Strong interaction of the basic piperidine nitrogen with acidic silanol groups on the silica surface. [4] 2. Inappropriate mobile phase polarity. 1. Add a basic modifier to the mobile phase: A small amount of triethylamine (e.g., 0.1-1%) in the eluent will neutralize the acidic sites on the silica gel and improve the peak shape of the basic compound.[4][9] 2. Optimize the mobile phase: Systematically vary the solvent ratio (e.g., using a gradient of methanol in dichloromethane) to achieve better separation.
Presence of Benzoic Acid in the Final Product 1. Hydrolysis of the ester: The ester bond may have been cleaved during the synthesis workup or purification if exposed to harsh acidic or basic conditions.[1][3]1. Maintain a neutral or mildly acidic pH: During aqueous workups, avoid strong bases. 2. Purification by extraction: If the free base of the product is stable, you can neutralize the hydrochloride salt, extract the free base into an organic solvent, wash with a mild aqueous base (like sodium bicarbonate solution) to remove benzoic acid, and then re-form the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent system for Piperidin-4-ylmethyl benzoate hydrochloride?

A good starting point for recrystallizing amine hydrochloride salts is often a polar protic solvent like isopropanol or ethanol.[5] The crude product should be dissolved in a minimal amount of the hot solvent. If the compound is too soluble, an anti-solvent like diethyl ether can be added dropwise to the hot solution until turbidity is observed, followed by clarification with a few drops of the hot primary solvent. A patent for a similar piperidine dihydrochloride compound suggests an ethanol-ether mixture for recrystallization.[10]

Q2: My purified product is a sticky solid. What could be the cause?

A sticky or oily product can be due to the presence of residual solvent or moisture. Amine hydrochloride salts can be hygroscopic. Ensure the product is thoroughly dried under vacuum, possibly with gentle heating if the compound is thermally stable. The presence of impurities can also lower the melting point, leading to a non-crystalline solid.

Q3: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of Piperidin-4-ylmethyl benzoate hydrochloride:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[11][12] A reversed-phase C18 column is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities if they are at a significant level (typically >1%).

  • Gas Chromatography (GC): This technique can be used if the compound is thermally stable or can be derivatized to be more volatile.[13]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting range suggests the presence of impurities.

Q4: Is Piperidin-4-ylmethyl benzoate hydrochloride thermally stable?

Q5: Can I use column chromatography to purify this compound?

Yes, column chromatography can be an effective purification method. However, due to the basic nature of the piperidine moiety, standard silica gel chromatography can be challenging.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

This protocol is a general guideline and may require optimization for your specific sample.

Objective: To purify crude Piperidin-4-ylmethyl benzoate hydrochloride by removing soluble and insoluble impurities.

Materials:

  • Crude Piperidin-4-ylmethyl benzoate hydrochloride

  • Isopropanol (solvent)

  • Diethyl ether (anti-solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely. Stir and continue to heat until the solution is clear.

  • If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • To the hot, clear solution, add diethyl ether dropwise with swirling until a persistent cloudiness appears.

  • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

Objective: To purify Piperidin-4-ylmethyl benzoate hydrochloride from impurities with different polarities.

Materials:

  • Crude Piperidin-4-ylmethyl benzoate hydrochloride

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass column

  • Compressed air or pump for flash chromatography

  • Test tubes or vials for fraction collection

Procedure:

  • Prepare the column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% DCM).

  • Prepare the sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Load the sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute the column: Start the elution with a low polarity mobile phase (e.g., 98:2:0.1 DCM:MeOH:TEA). Gradually increase the polarity of the mobile phase (e.g., to 95:5:0.1 DCM:MeOH:TEA) to elute the desired compound. The addition of TEA is crucial to prevent peak tailing.[4][9]

  • Collect fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Purification Workflow

The following diagram illustrates a decision-making process for the purification of Piperidin-4-ylmethyl benzoate hydrochloride.

Purification_Workflow start Crude Piperidin-4-ylmethyl benzoate HCl recrystallization Attempt Recrystallization (e.g., Isopropanol/Ether) start->recrystallization purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Success column_chromatography Column Chromatography (Silica, DCM/MeOH/TEA) purity_check1->column_chromatography Failure purity_check2 Check Purity (TLC, HPLC, NMR) column_chromatography->purity_check2 purity_check2->pure_product Success troubleshoot Further Troubleshooting (Alternative Solvents, etc.) purity_check2->troubleshoot Failure

Caption: A decision tree for the purification workflow.

References

  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 4, 2026.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). BenchChem.
  • Two-Solvent Recrystalliz
  • Have you experienced that your piperidine crystallizes when not in use? (2021).
  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org.
  • Benzoic Acid Esters, Benzo
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Ester Chemistry. (2020). Chemistry LibreTexts.
  • Purification of organic hydrochloride salt? (2017).
  • Hydrolysis of esters. (n.d.). Chemguide.
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
  • How to separate ester from carboxylic acid by using chromatography? (2020).
  • Piperidine Impurities. (n.d.). BOC Sciences.
  • Method for preparing 4-piperidyl piperidine. (2005).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central.
  • Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. (2017). Open Access Pub.
  • Purific
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports.
  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determin
  • PIPERIDINE. (n.d.).
  • Thermodynamic properties of methyl esters of benzoic and toluic acids in the condensed state. (2025).
  • Basic Hydrolysis of Esters - Saponific
  • Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Deriv
  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org.
  • Ways of crashing out amines. (2018). Reddit.
  • The HPLC analytical approach of 3-amino piperidine. (n.d.).
  • methyl 4-(piperidin-4-yl)benzoate hydrochloride 95%. (n.d.). AChemBlock.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. (2025). BenchChem.
  • Isolation (Recovery) of amines. (n.d.). University of Alberta.
  • Procedure for the preparation of esters of benzoic acid. (n.d.).
  • Recent Advances in the Synthesis of 4H-Benzo[d][7][8]oxathiin-4-ones and 4H-Benzo[d][7][8]dioxin-4-ones. (n.d.). MDPI.

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021). A.B. Bekturov Institute of chemical sciences.

Sources

Technical Support Center: Maximizing the Yield of Piperidin-4-ylmethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Piperidin-4-ylmethyl benzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step process. We provide in-depth, field-proven insights to help you navigate the complexities of this synthesis and achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the most reliable, high-yield synthetic pathway for Piperidin-4-ylmethyl benzoate hydrochloride?

Answer: Achieving a high yield requires a strategic, multi-step approach that prioritizes the prevention of side reactions. The most robust and widely accepted pathway involves the protection of the piperidine nitrogen, followed by esterification, deprotection, and final salt formation.

The causality behind this strategy is rooted in the nucleophilicity of the secondary amine in the piperidine ring. Without a protecting group, the amine would readily compete with the primary alcohol (piperidin-4-ylmethanol) in reacting with the acylating agent (e.g., benzoyl chloride), leading to the formation of a significant amide byproduct and drastically reducing the yield of the desired ester.

Below is a visualization of the recommended four-step workflow.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A Piperidin-4-ylmethanol B N-Boc-Piperidin-4-ylmethanol A->B Boc₂O, Base C N-Boc-Piperidin-4-ylmethyl benzoate B->C Benzoyl Chloride, Pyridine, DCM D Piperidin-4-ylmethyl benzoate (Free Base) C->D TFA or HCl in Dioxane E Piperidin-4-ylmethyl benzoate hydrochloride D->E HCl in Ether or Isopropanol

By-product formation in "Piperidin-4-ylmethyl benzoate hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidin-4-ylmethyl Benzoate Hydrochloride Synthesis

Topic: By-product Formation & Process Optimization Document ID: TSC-2024-PMB-05 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

The synthesis of Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6) presents a classic chemoselectivity challenge: differentiating between a highly nucleophilic secondary amine (piperidine) and a primary alcohol (hydroxymethyl group).

The most frequent failure mode in this reaction is chemoselectivity inversion , where the benzoyl group attaches to the nitrogen (amide formation) rather than the oxygen (ester formation). This guide addresses the root causes of this impurity, along with hydrolysis issues and salt formation difficulties.

Module 1: The Chemoselectivity Challenge (N- vs. O-Acylation)

Q1: Why is my major product an amide (N-benzoyl) instead of the desired ester?

Diagnosis: You likely attempted direct esterification on the unprotected amino-alcohol or used a labile protecting group. Technical Insight: In a competitive environment, the secondary amine of 4-piperidinemethanol is significantly more nucleophilic than the primary hydroxyl group. Reaction with benzoyl chloride (or activated benzoic acid) will kinetically favor the formation of N-benzoyl-4-hydroxymethylpiperidine . Corrective Protocol:

  • Mandatory N-Protection: You must mask the nitrogen. The standard route uses N-Boc-4-piperidinemethanol .

  • Pathway: N-Protection

    
     O-Benzoylation 
    
    
    
    N-Deprotection.
  • Alternative (Not Recommended): If you must use unprotected starting material, you would need to protonate the amine (using >1 eq. of strong acid) to deactivate it, then esterify. This is low-yielding and prone to "N,O-dibenzoylation" if pH fluctuates.

Q2: I see a "double-benzoylated" impurity by LC-MS. What is it?

Identity: N,O-Dibenzoyl-4-piperidinemethanol . Cause:

  • Scenario A: Using unprotected starting material with excess benzoyl chloride.

  • Scenario B: Loss of N-protection during the esterification step (e.g., if using acid-labile groups like Trityl in acidic media). Troubleshooting: Ensure your starting material is fully N-Boc protected before adding benzoyl chloride. Monitor the disappearance of the N-H signal in NMR or the specific mass of the mono-protected species.

Module 2: Reaction Optimization & Workup

Q3: My yield is low, and I detect Benzoic Acid in the final product.

Diagnosis: Hydrolysis of the ester bond or residual reagent. Mechanism: Benzoate esters of amino-alcohols can be susceptible to base-catalyzed hydrolysis during aqueous workup, especially if the local pH is high (e.g., washing with strong NaOH). Corrective Protocol:

  • Quench: Use saturated

    
     or dilute 
    
    
    
    rather than NaOH.
  • Drying: Ensure the organic phase is rigorously dried (

    
    ) before concentrating. Residual water during the concentration of the HCl salt promotes hydrolysis.
    
Q4: The final HCl salt is a sticky gum/oil, not a solid. How do I crystallize it?

Diagnosis: Hygroscopicity or trapped solvent (often dioxane or ether). Technical Insight: Piperidine hydrochloride salts are notoriously hygroscopic. "Gums" often indicate the presence of amorphous material or trapped solvent preventing crystal lattice formation. Crystallization Protocol:

  • Solvent Swap: Evaporate the crude oil to dryness. Re-dissolve in a minimum amount of hot Isopropanol (IPA) or Ethanol .

  • Anti-solvent: Add Diethyl Ether or MTBE dropwise until turbidity persists.

  • Induction: Cool slowly to 4°C. Scratch the flask wall to induce nucleation.

  • Drying: Dry the filtered solid under high vacuum at 40°C with

    
     to remove trace water.
    

Module 3: Impurity Profiling Table

Impurity NameStructure DescriptionOriginMolecular Weight (Free Base)
Impurity A (Amide) N-Benzoyl-4-hydroxymethylpiperidineN-acylation (Unprotected SM)219.28 Da
Impurity B (Diester) N,O-Dibenzoyl-4-hydroxymethylpiperidineExcess reagent + Unprotected SM323.39 Da
Impurity C (Hydrolysis) Benzoic AcidReagent hydrolysis / Ester cleavage122.12 Da
Impurity D (Intermediate) N-Boc-piperidin-4-ylmethyl benzoateIncomplete Deprotection319.40 Da
Target Product Piperidin-4-ylmethyl benzoateDesired219.28 Da

Visualizing the Reaction Pathways

The following diagram illustrates the critical decision nodes where by-products are formed.

ReactionPathways SM 4-Piperidinemethanol (Unprotected) Boc_SM N-Boc-4-Piperidinemethanol (Protected) SM->Boc_SM Boc2O / Base Impurity_A Impurity A: N-Benzoyl Amide (Major By-product) SM->Impurity_A Benzoyl Chloride (Fast Reaction) Intermediate N-Boc-Ester Intermediate Boc_SM->Intermediate PhCOCl / Pyridine (O-Acylation) Impurity_B Impurity B: N,O-Dibenzoyl Impurity_A->Impurity_B Excess PhCOCl Final_Product Piperidin-4-ylmethyl benzoate HCl Intermediate->Final_Product 4M HCl / Dioxane (Deprotection) Impurity_D Impurity D: Residual N-Boc Ester Intermediate->Impurity_D Incomplete Deprotection

Caption: Pathway analysis showing the divergence between the desired protected route (Blue/Green) and the uncontrolled acylation route (Red).

Recommended Synthesis Protocol

Step 1: Protection (if starting from amino-alcohol)

  • React 4-piperidinemethanol with

    
     (1.1 eq) in DCM/NaOH. Yields are typically >95%.
    

Step 2: Esterification

  • Reagents: N-Boc-4-piperidinemethanol (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.5 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous DCM (0°C to RT).

  • Checkpoint: Monitor TLC for disappearance of alcohol. Wash with dilute citric acid to remove DMAP/Amine traces.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane (5-10 eq).

  • Procedure: Dissolve intermediate in minimal dioxane. Add HCl solution. Stir at RT for 2-4 hours.[1]

  • Isolation: Dilute with

    
     to precipitate the salt. Filter under nitrogen (hygroscopic!).[1]
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-Boc protection/deprotection stability).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic basis for nucleophilicity differences between amines and alcohols).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394625 (Methyl 4-(piperidin-4-yl)benzoate - Note: Structural isomer for comparison). Link

  • Apollo Scientific. Product Data Sheet: Piperidin-4-ylmethyl benzoate hydrochloride (CAS 1220021-56-6).[2] Link

Sources

"Piperidin-4-ylmethyl benzoate hydrochloride" stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidin-4-ylmethyl Benzoate Hydrochloride

Introduction: The Stability Paradox

Piperidin-4-ylmethyl benzoate hydrochloride (P4MB-HCl) presents a classic "stability paradox" in organic synthesis. While the hydrochloride salt formation stabilizes the secondary amine against oxidation, it simultaneously creates an acidic microenvironment in the solid state. This acidity, combined with the inherent lability of the benzoate ester linkage, makes the compound highly susceptible to acid-catalyzed hydrolysis upon exposure to moisture.

This guide moves beyond generic advice. It provides a mechanistic understanding of why your compound degrades and actionable protocols to prevent it.

Module 1: The Primary Threat – Hydrolytic Degradation

The Issue: Users frequently report a drop in purity from >98% to <90% after storing the compound in non-desiccated conditions, often accompanied by the appearance of a new, highly UV-active peak in HPLC.

The Mechanism: The degradation is driven by the hydrolysis of the ester bond. Because the compound is an HCl salt, any absorbed atmospheric moisture becomes acidic. This catalyzes the cleavage of the ester into Benzoic Acid and 4-Piperidinemethanol .

Visualization: Acid-Catalyzed Hydrolysis Pathway

HydrolysisPathway P4MB P4MB-HCl (Intact Ester) Tetrahedral Tetrahedral Intermediate P4MB->Tetrahedral Protonation (H+ from HCl salt) Water + H₂O (Moisture) Water->Tetrahedral Benzoic Benzoic Acid (Degradant A) Tetrahedral->Benzoic Cleavage Piperidine 4-Piperidinemethanol (Degradant B) Tetrahedral->Piperidine

Figure 1: The acid-catalyzed hydrolysis pathway. Note that Benzoic Acid is the UV-dominant species often mistaken for the main peak in uncalibrated HPLC runs.

FAQ: Hydrolysis Troubleshooting

Q: Why does my LC-MS show a mass of 122 Da? A: You are detecting Benzoic Acid (MW 122.12). This confirms ester cleavage. The corresponding amine fragment (4-piperidinemethanol, MW 115.17) often elutes in the solvent front or has poor UV absorbance compared to the benzoate, leading to mass balance errors.

Q: Can I store the compound in DMSO? A: Only if the DMSO is anhydrous. Commercial DMSO often contains water. In solution, the hydrolysis rate accelerates significantly compared to the solid state. Recommendation: Prepare solutions immediately before use.

Module 2: Solid-State Stability & Hygroscopicity

The Issue: The white crystalline powder turns into a sticky gum or "cakes" inside the vial.

The Cause: P4MB-HCl is hygroscopic . The chloride counter-ion readily forms hydrates. Once a water monolayer forms on the crystal surface, the local pH drops (due to the HCl), creating a concentrated "micro-reactor" for hydrolysis.

Protocol: Rescue & Handling of Hygroscopic Salts

StateObservationActionable Protocol
Stage 1 Free-flowing white powderPreventative: Store under Argon/Nitrogen in a desiccator at 2–8°C. Tape cap with Parafilm.
Stage 2 Clumping / CakingIntervention: Dry under high vacuum (0.1 mbar) over P₂O₅ for 12 hours. Re-test purity immediately.
Stage 3 Deliquescence (Liquid/Gum)Critical Failure: The crystal lattice has collapsed. Recrystallization is required. Solvent System: Isopropanol/Diethyl Ether (vapor diffusion).

Module 3: Analytical Troubleshooting (HPLC)

The Issue: "Ghost peaks" appearing in chromatograms or retention time shifts.

The Solution: Standard reverse-phase methods often fail because the basic piperidine moiety tails on C18 columns, while the acidic degradation product (benzoic acid) elutes sharply.

Optimized HPLC Method Parameters:

  • Column: C18 with embedded polar group (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro) to handle the basic amine.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is crucial to ionize the amine and suppress silanol interactions.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Wavelength: 230 nm (Detects Benzoate) vs. 210 nm (Detects Piperidine backbone).

Diagnostic Decision Tree

TroubleshootingTree Start Observation PurityDrop Purity Drop on HPLC Start->PurityDrop Sticky Material is Sticky/Wet Start->Sticky CheckPeak Is new peak at approx 122 Da / acidic? PurityDrop->CheckPeak DryVac Action: High Vac Dry over P2O5 Sticky->DryVac Hydrolysis Diagnosis: Hydrolysis (Benzoic Acid present) CheckPeak->Hydrolysis Yes Unknown Diagnosis: Contamination or Transesterification CheckPeak->Unknown No

Figure 2: Rapid diagnostic logic for P4MB-HCl stability issues.

Module 4: Transesterification Risks (Solvent Choice)

Warning: Do NOT store P4MB-HCl in Methanol or Ethanol for extended periods.

The Science: In the presence of the acidic HCl salt, alcoholic solvents can attack the carbonyl carbon, swapping the piperidin-4-ylmethyl group for a methyl or ethyl group.

  • Reaction: P4MB-HCl + MeOH

    
     Methyl Benzoate + 4-Piperidinemethanol.
    
  • Result: Loss of the active pharmaceutical intermediate (API) and generation of a false "pure" peak (Methyl Benzoate) that may co-elute with your product.

Preferred Solvents for Analysis:

  • Acetonitrile (ACN)

  • Dichloromethane (DCM) - for short term only

  • Anhydrous DMF

References

  • International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5] ICH Guidelines.[1][2][3][5] [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids.[6] Journal of the American Chemical Society, 60(10), 2391–2393. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter on Hygroscopicity and Counter-ion Selection).[7] [Link]

  • PubChem. (2023). Piperidin-4-ylmethyl benzoate hydrochloride Compound Summary. National Library of Medicine. [Link]

Sources

Optimizing coupling reactions with "Piperidin-4-ylmethyl benzoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Coupling Reactions with Piperidin-4-ylmethyl benzoate hydrochloride

Reagent Profile

  • Compound: Piperidin-4-ylmethyl benzoate hydrochloride[1][2][3][4][5]

  • CAS: 333986-70-2 (Free base), 1220021-56-6 (HCl Salt)

  • Molecular Weight: 255.74 g/mol (Salt)[1]

  • Key Functionality: Secondary amine (nucleophile), Benzoate ester (electrophile/labile group).

Introduction: The Dual-Challenge Reagent

As a Senior Application Scientist, I often see researchers struggle with this building block not because of its intrinsic reactivity, but due to its "Trojan Horse" nature. It carries two distinct challenges:

  • The Salt Trap: It is supplied as a hydrochloride salt.[3] Without proper neutralization, the secondary amine remains protonated (

    
    ) and non-nucleophilic, leading to 0% conversion.
    
  • The Ester Liability: The benzoate ester is robust compared to aliphatic esters, but it is not invincible. Standard cross-coupling conditions (e.g., using Sodium tert-butoxide in Buchwald-Hartwig aminations) will frequently cleave this ester or cause transesterification.

This guide provides a logic-driven approach to coupling this specific piperidine derivative while preserving the benzoate moiety.

Part 1: Troubleshooting & Optimization (Q&A)

Category A: Amide Coupling (Reaction with Carboxylic Acids)[6][7][8][9]

Q: I am using EDC/HOBt in DCM, but I see no product formation after 12 hours. The starting material spot remains on TLC. Why? A: You likely failed to "break" the salt. The hydrochloride salt locks the amine lone pair. Carbodiimide couplings (EDC/DCC) are not basic enough to deprotonate the piperidine HCl salt effectively on their own.

  • The Fix: You must add an organic base (Auxiliary Base). Add 3.0–4.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine) to the reaction mixture before adding the coupling reagent. This ensures the amine is free (

    
    ) and ready to attack the activated ester.
    

Q: I switched to HATU/DMF, but I’m seeing a byproduct with M+14 mass shift. What is happening? A: This is likely Methyl Ester Transesterification or Amide Methylation (less likely). If you are using Methanol (MeOH) as a solvent or co-solvent to dissolve the salt, and the conditions are basic (DIPEA), the benzoate ester can undergo transesterification to the methyl ester (if the starting material was a different ester) or hydrolysis.

  • The Fix: Strictly avoid alcoholic solvents (MeOH, EtOH). Use DMF , DMAc , or DCM . The benzoate ester is stable in these aprotic solvents even with DIPEA.

Category B: Buchwald-Hartwig Amination (Reaction with Aryl Halides)[10]

Q: I used standard conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene) and my ester disappeared. Why? A: Sodium tert-butoxide (NaOtBu) is incompatible with this substrate. While NaOtBu is the "gold standard" base for Buchwald-Hartwig aminations, it is a strong enough nucleophile to attack the benzoate ester, leading to cleavage (forming the acid) or tert-butyl ester formation.

  • The Fix: Switch to a mild, inorganic base. Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . These bases are strong enough to facilitate the catalytic cycle but generally too bulky/insoluble to attack the ester.

Q: The reaction is sluggish with Cs2CO3. How do I drive it to completion? A: Inorganic bases are less soluble in Toluene.

  • The Fix:

    • Solvent Switch: Use 1,4-Dioxane or tert-Amyl alcohol (sterically hindered alcohol, less prone to transesterification).

    • Temperature: Heat to 80–100°C.

    • Pre-milling: Finely grind the

      
       before adding it to increase surface area.
      

Part 2: Decision Logic & Workflows

Diagram 1: Reaction Optimization Decision Tree

This logic flow guides you through selecting the correct conditions based on your electrophile.

OptimizationTree Start Start: Piperidin-4-ylmethyl benzoate HCl Electrophile Select Electrophile Start->Electrophile Acid Carboxylic Acid (Amide Coupling) Electrophile->Acid ArylHalide Aryl Halide (Buchwald-Hartwig) Electrophile->ArylHalide SaltBreak CRITICAL: Add 3-4 eq. DIPEA to neutralize HCl Acid->SaltBreak BaseCheck Base Selection Warning ArylHalide->BaseCheck Reagent Select Coupling Reagent SaltBreak->Reagent HATU HATU/DMF (High Yield, Fast) Reagent->HATU EDC EDC/HOBt/DCM (Easy Workup) Reagent->EDC StrongBase NaOtBu / LiHMDS BaseCheck->StrongBase Standard Protocol WeakBase Cs2CO3 / K3PO4 BaseCheck->WeakBase Ester-Safe Protocol ResultFail Ester Hydrolysis (FAILURE) StrongBase->ResultFail ResultSuccess Target Product (Ester Intact) WeakBase->ResultSuccess

Caption: Decision matrix for selecting compatible reagents. Note the critical divergence at the Base Selection step for Buchwald reactions to preserve the benzoate ester.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Valuable carboxylic acids or sluggish reactions.

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add Piperidin-4-ylmethyl benzoate hydrochloride (1.1 eq).

  • Neutralization (Critical): Immediately add an additional 2.5 eq of DIPEA .

    • Note: Total DIPEA = 3.5 eq. (1.0 for activation + 1.0 to neutralize the HCl salt + 1.5 excess to drive reaction).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[6]

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (removes HOBt/Acid), then Water, then Brine. Dry over 
    
    
    
    .
Protocol B: Ester-Safe Buchwald-Hartwig Amination

Best for: Coupling with Aryl Bromides/Chlorides while keeping the benzoate intact.

  • Components: To a reaction vial, add:

    • Aryl Halide (1.0 eq)

    • Piperidin-4-ylmethyl benzoate hydrochloride (1.2 eq)[3]

    • 
        (3.0 eq) - Must be finely ground.
      
    • XPhos or BINAP (0.05 – 0.10 eq)

    • 
        (0.025 – 0.05 eq)
      
  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 90°C for 12–16 hours.

  • Troubleshooting: If conversion is low, add 1 drop of water (catalytic water) to help solubilize the inorganic base, but monitor ester stability closely.

Part 4: Data & Compatibility Matrix

Table 1: Base Compatibility for Benzoate Piperidine Coupling

Base ReagentTypeAmide Coupling?Buchwald Coupling?Risk Level
DIPEA / TEA Organic, Non-nucExcellent Poor (Pd poison)Low
NaOtBu Strong AlkoxideN/AAvoid High (Ester Cleavage)
Cs2CO3 Inorganic, MildPoor (Solubility)Recommended Low
K3PO4 Inorganic, MildPoorGood Low
LiHMDS Strong AmideN/AAvoid High (Transamidation)

References

  • PubChem. (n.d.).[3] Piperidin-4-ylmethyl benzoate hydrochloride | C13H18ClNO2.[3] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for Piperidin-4-ylmethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Piperidin-4-ylmethyl benzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the catalytic processes involving this versatile intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Section 1: Synthesis of Piperidin-4-ylmethyl Benzoate - Core Principles and Catalyst Selection

The synthesis of Piperidin-4-ylmethyl benzoate primarily involves the formation of an ester linkage between a benzoic acid moiety and a piperidinemethanol moiety. The choice of catalyst is paramount and is dictated by the specific synthetic route chosen.


Frequently Asked Questions (FAQs)

Question 1.1: What are the primary catalytic strategies for synthesizing Piperidin-4-ylmethyl benzoate?

Answer: There are two main catalytic strategies for forming the ester bond, each with distinct advantages and mechanistic considerations.

  • Direct Acid-Catalyzed Esterification (Fischer Esterification): This is a classic and cost-effective method where benzoic acid and (piperidin-4-yl)methanol are reacted in the presence of a strong acid catalyst.[1] The catalyst protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is a reversible reaction, requiring specific conditions to drive it towards the product.[1][2]

  • Coupling Agent-Mediated Esterification: This approach involves activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) to form a highly reactive intermediate, which then readily reacts with the alcohol. While not "catalytic" in the traditional sense for the coupling agent itself (which is consumed stoichiometrically), additives like DMAP (4-Dimethylaminopyridine) are often used in catalytic amounts to accelerate the reaction.

The choice between these routes often depends on the scale of the reaction, the sensitivity of the substrates to strong acid, and desired purity profiles.

dot

cluster_route1 Route 1: Fischer Esterification cluster_route2 Route 2: Acyl Transfer target Piperidin-4-ylmethyl benzoate hydrochloride benzoic_acid Benzoic Acid target->benzoic_acid Ester Bond Formation piperidine_methanol (Piperidin-4-yl)methanol target->piperidine_methanol benzoyl_chloride Benzoyl Chloride (or other activated acid) target->benzoyl_chloride Ester Bond Formation piperidine_methanol2 (Piperidin-4-yl)methanol (with N-protection) target->piperidine_methanol2 catalyst_acid Acid Catalyst (e.g., H₂SO₄, p-TsOH, Solid Acids) benzoic_acid->catalyst_acid piperidine_methanol->catalyst_acid base Base (e.g., Pyridine, TEA) (Stoichiometric) benzoyl_chloride->base piperidine_methanol2->base

Caption: Retrosynthetic analysis of Piperidin-4-ylmethyl benzoate.

Question 1.2: My starting material is N-Boc-(4-hydroxymethyl)piperidine. Which catalyst system is best?

Answer: Using an N-protected starting material like N-Boc-(4-hydroxymethyl)piperidine is an excellent strategy to prevent side reactions, specifically the competing N-acylation of the piperidine nitrogen. With the nitrogen protected, you have more flexibility.

  • For Robustness (Fischer Esterification): You can use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (p-TsOH). However, be mindful that prolonged exposure to strong acid at high temperatures can lead to cleavage of the Boc protecting group. Solid acid catalysts, such as those based on Zirconium or Titanium, are an increasingly popular alternative as they can be easily filtered out, simplifying the workup process.[3][4]

  • For Mildness (Coupling Agents): A highly effective method for acid-sensitive substrates is to use a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalytic amount of 4-dimethylaminopyridine (DMAP). This avoids strong acids and high temperatures entirely.

The final step would then be the deprotection of the Boc group using a strong acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent, which simultaneously forms the desired hydrochloride salt.

Section 2: Troubleshooting Guide for Synthesis

Even with a well-chosen catalyst, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common issues.

Troubleshooting 2.1: Low or No Yield in Fischer Esterification

Low conversion in an acid-catalyzed esterification is almost always linked to the reversible nature of the reaction.

dot

G start Low Esterification Yield check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and sufficient? check_water->check_catalyst Yes solution_water Implement Dean-Stark trap or use a chemical drying agent. check_water->solution_water No check_temp Is the reaction temperature adequate? check_catalyst->check_temp Yes solution_catalyst Increase catalyst loading (typically 1-5 mol%). Ensure catalyst is not deactivated. check_catalyst->solution_catalyst No check_ratio Are reactant molar ratios optimized? check_temp->check_ratio Yes solution_temp Increase temperature to reflux. Ensure proper solvent choice (e.g., Toluene). check_temp->solution_temp No solution_ratio Use an excess of one reactant (typically the less expensive one) to shift equilibrium. check_ratio->solution_ratio No

Sources

Technical Support Center: Synthesis of Piperidin-4-ylmethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Piperidin-4-ylmethyl benzoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and a validated protocol for this important synthetic transformation. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, particularly concerning the critical role of solvents in achieving high yield and purity.

Introduction: The Chemistry at Play

The synthesis of Piperidin-4-ylmethyl benzoate is fundamentally an esterification reaction, most commonly achieved by reacting 4-piperidinemethanol with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which utilizes an acid chloride and an alcohol in the presence of a base.[1][2] The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

The choice of solvent is not a trivial parameter in this synthesis. It governs the solubility of reactants, influences the reaction rate, stabilizes intermediates, and critically, dictates the ease and effectiveness of the workup and product isolation. An inappropriate solvent can lead to a host of issues, including low yields, side reactions, and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in this synthesis?

A: The solvent serves several critical functions:

  • Solubilization: It must dissolve the starting materials, 4-piperidinemethanol and benzoyl chloride, to allow them to react efficiently in the liquid phase.

  • Temperature Control: It acts as a medium to control the reaction temperature, absorbing the heat generated during this often exothermic reaction.

  • Mechanism Influence: The polarity of the solvent can influence the reaction mechanism and the stability of the tetrahedral intermediate formed during the nucleophilic acyl substitution.

  • Workup and Isolation: The solvent choice directly impacts the post-reaction workup. For instance, using a water-immiscible solvent like dichloromethane (DCM) simplifies the extraction process.[1][2]

Q2: Why is a base necessary, and how does the solvent affect its function?

A: A base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and benzoyl chloride.[3][4] If not neutralized, the HCl can protonate the nitrogen of the piperidine ring, rendering it non-nucleophilic and halting the desired reaction. In some cases, it can also promote the hydrolysis of the ester product.[4]

The solvent system dictates the choice of base.

  • In aprotic organic solvents (like DCM or THF), an organic base such as triethylamine (TEA) or pyridine is used. These bases are soluble in the organic phase and act as acid scavengers.[4]

  • In two-phase systems (e.g., DCM and water), an inorganic base like sodium hydroxide or sodium carbonate can be used in the aqueous layer.[1] This setup, characteristic of Schotten-Baumann conditions, is highly efficient as the HCl byproduct is immediately neutralized in the aqueous phase, while the organic reactants and product remain in the organic phase.[1]

Q3: Can I use a protic solvent like ethanol or methanol?

A: It is highly discouraged. Protic solvents contain hydroxyl (-OH) groups that can compete with the 4-piperidinemethanol in reacting with the highly reactive benzoyl chloride.[4] This would lead to the formation of unwanted benzoate esters (e.g., ethyl benzoate or methyl benzoate) as byproducts, reducing the yield of the desired product and complicating purification.

Q4: How do I form the final hydrochloride salt?

A: The hydrochloride salt is typically formed after the ester has been synthesized and purified. The free base (the ester) is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.[5] Then, a solution of hydrogen chloride (gas dissolved in a solvent like ether or isopropanol) is added, causing the hydrochloride salt to precipitate out of the solution.[5][6] This method ensures a pure, crystalline product.

Experimental Workflow and Key Decision Points

The following diagram illustrates the general workflow for the synthesis, highlighting the critical stages where solvent and reagent choices are made.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Reaction & Quench cluster_workup Phase 3: Workup & Purification cluster_salt Phase 4: Salt Formation A 1. Dissolve 4-Piperidinemethanol & Base (e.g., TEA) in Solvent B 2. Select Appropriate Aprotic Solvent (e.g., DCM, THF) C 3. Cool Reaction Mixture (0-5 °C) B->C D 4. Add Benzoyl Chloride (dropwise) C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Quench Reaction (e.g., with water or sat. NaHCO3) E->F G 7. Phase Separation (if biphasic) F->G H 8. Extract Aqueous Layer with Organic Solvent G->H I 9. Combine Organic Layers, Wash, Dry (Na2SO4) H->I J 10. Concentrate in vacuo to yield crude ester I->J K 11. Purify (optional) (e.g., Column Chromatography) J->K L 12. Dissolve Purified Ester in Anhydrous Solvent (e.g., Ether) K->L M 13. Add HCl Solution (e.g., HCl in Ether) L->M N 14. Filter Precipitate M->N O 15. Wash with Cold Solvent & Dry to yield final HCl salt N->O

Caption: Experimental workflow for Piperidin-4-ylmethyl benzoate hydrochloride synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: Benzoyl chloride is highly sensitive to water and will hydrolyze to benzoic acid.Ensure all glassware is oven-dried. Use anhydrous solvents.
2. Incorrect Base/Stoichiometry: Insufficient base will not neutralize all the generated HCl, deactivating the starting material.Use at least 1.1 equivalents of a suitable base (e.g., triethylamine).
3. Degraded Reagents: Benzoyl chloride can degrade over time. 4-Piperidinemethanol can absorb water.Use freshly opened or properly stored reagents. Verify the purity of starting materials.
4. Inappropriate Solvent: A protic solvent was used, or reactants have poor solubility in the chosen solvent.Switch to a recommended aprotic solvent like DCM or THF. Ensure a homogenous solution before adding benzoyl chloride.
Formation of Benzoic Acid as a Major Byproduct 1. Hydrolysis of Benzoyl Chloride: This is the most common cause, due to wet solvent, reagents, or glassware.Follow rigorous anhydrous techniques. Purge the reaction vessel with nitrogen or argon.
2. Inefficient Workup: Insufficient washing with a basic solution (like sat. NaHCO₃) during workup.Perform an aqueous wash with saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid.
Product is an Oil, Not a Crystalline Solid 1. Impurities Present: The presence of solvent residue or byproducts can inhibit crystallization.Ensure the product is pure before attempting salt formation. Consider purification by column chromatography if necessary.
2. Incorrect Salt Formation Technique: Water present during the addition of HCl can prevent precipitation.Use anhydrous solvents for the salt formation step. Add the HCl solution slowly with vigorous stirring. Try scratching the inside of the flask to induce crystallization.
3. Solvent Choice for Precipitation: The chosen solvent may be too polar, keeping the HCl salt dissolved.Diethyl ether is an excellent choice for precipitating hydrochloride salts due to its low polarity.[5]
Multiple Spots on TLC After Reaction 1. Incomplete Reaction: The reaction has not gone to completion.Allow for longer reaction times or gentle warming. Monitor progress carefully with TLC.
2. Side Reactions: Use of a protic solvent, or the reaction temperature was too high, leading to decomposition or side reactions.Maintain the recommended temperature (0 °C to RT). Use an aprotic solvent.
3. Di-acylation: Although less common for this substrate, reaction at the piperidine nitrogen is a theoretical possibility if it is deprotected.Ensure the piperidine nitrogen is protonated or protected if it's not the intended reaction site (not an issue for this specific synthesis but a general consideration).

Solvent Comparison for Esterification Step

The choice of solvent has a profound impact on the reaction's success. The following table provides a comparative analysis of common solvents used for this type of transformation.

Solvent SystemRecommended BaseTypical YieldPurityAdvantagesDisadvantages & Considerations
Dichloromethane (DCM) Triethylamine, PyridineGood to ExcellentGoodExcellent solubility for reactants. Volatile and easy to remove. Inert.Chlorinated solvent (environmental/health concerns). Requires a soluble organic base.
Tetrahydrofuran (THF) TriethylamineGoodGoodGood general-purpose aprotic solvent.Can form peroxides upon storage. Higher boiling point than DCM, slightly harder to remove.
Acetonitrile (ACN) Triethylamine, DIPEAGoodGoodPolar aprotic, good for dissolving polar starting materials.Can be harder to remove than DCM. May require higher temperatures for some reactions.[7]
DCM / Water (Biphasic) NaOH, K₂CO₃ (aq.)ExcellentExcellentClassic Schotten-Baumann conditions.[1] Byproduct (HCl) is removed to the aqueous phase, driving the reaction forward. Inexpensive inorganic base.Requires vigorous stirring for phase transfer. Can be prone to emulsion formation during workup.
Diethyl Ether TriethylamineModerate to GoodGoodVery volatile, easy to remove. Excellent for final product precipitation.[8]Lower boiling point (limits reaction temperature). Highly flammable. Reactants may have lower solubility.

Validated Experimental Protocol

This protocol is based on standard Schotten-Baumann conditions, optimized for high yield and purity.

Materials:

  • 4-Piperidinemethanol (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether, anhydrous

  • Hydrogen chloride solution (2.0 M in diethyl ether)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the alcohol).

  • Addition of Acyl Chloride: Cool the flask to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to remove excess benzoyl chloride and benzoic acid).

    • Deionized water.

    • Brine (to aid in the removal of water from the organic layer).

    • Expert Tip: Each wash helps remove specific impurities. The basic wash is critical for purity.[9]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Piperidin-4-ylmethyl benzoate as an oil or waxy solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. With vigorous stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath. Collect the white precipitate by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.

  • Drying: Dry the solid product under high vacuum to a constant weight to yield Piperidin-4-ylmethyl benzoate hydrochloride.

Mechanistic Insight: The Role of Solvent and Base

The reaction proceeds via a nucleophilic acyl substitution. The solvent and base play cooperative roles in facilitating this mechanism.

Caption: Simplified mechanism showing the key steps and the role of the base.

References

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available from: [Link]

  • Lima, I. M. R., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1630. Available from: [Link]

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ResearchGate. Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Available from: [Link]

  • Quora. What is the Schotten-Baumann reaction?. Available from: [Link]

  • Cadeddu, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6296. Available from: [Link]

  • Royal Society of Chemistry. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. Available from: [Link]

  • ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available from: [Link]

  • Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Cenmed. Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride. Available from: [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • ResearchGate. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Available from: [Link]

  • Google Patents. CN114044783A - Preparation method of idoxaban and intermediate thereof.

Sources

Temperature control in "Piperidin-4-ylmethyl benzoate hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical temperature control parameters for the synthesis and handling of Piperidin-4-ylmethyl benzoate hydrochloride . This molecule contains two distinct functionalities with opposing stability requirements: a benzoate ester (susceptible to hydrolysis) and a secondary amine salt (hygroscopic and prone to thermal degradation in the presence of moisture).

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research or process development setting.

Topic: Thermodynamic Management & Reaction Control Document ID: TS-PMB-HCl-042 Status: Active

Executive Summary: The Thermal Landscape

The synthesis of Piperidin-4-ylmethyl benzoate hydrochloride typically follows a convergent route: Esterification of a protected piperidine-methanol followed by Deprotection/Salt Formation .

  • The Critical Conflict: The ester linkage is stable at neutral pH but vulnerable to acid-catalyzed hydrolysis. The final step requires strong acid (HCl) to form the salt.

  • The Solution: Strict temperature zoning. You must maintain low temperatures (

    
    ) during acid introduction to kinetically favor salt formation over ester hydrolysis.
    

Phase-Specific Temperature Protocols

Phase A: Esterification (Formation)

Reaction: N-Boc-4-piperidinemethanol + Benzoyl Chloride


 Intermediate

The Protocol:

  • Dissolution: Dissolve N-Boc-4-piperidinemethanol in anhydrous DCM or THF.

  • Cryogenic Addition (

    
    ):  Cool the system to 
    
    
    
    before adding the base (Triethylamine/Pyridine).
  • Exotherm Control: Add Benzoyl Chloride dropwise.

    • Alert: This reaction is highly exothermic. If the internal temperature exceeds

      
       during addition, you risk forming N-acyl impurities  (via Boc cleavage) or anhydride byproducts .
      
  • Maturation (

    
    ):  Only after addition is complete, allow the reaction to warm to Room Temperature (RT) for completion.
    
Phase B: Deprotection & Salt Formation (The Danger Zone)

Reaction: N-Boc-Intermediate + HCl


 Product

The Protocol:

  • Solvent Selection: Use 4M HCl in Dioxane or EtOAc .[1] Avoid aqueous HCl.

  • The "Ice-Bath" Rule: The deprotection of the Boc group releases isobutylene gas and heat.

    • Start at

      
      :  Active cooling is mandatory.
      
    • Max Temp: Do not allow the reaction to exceed

      
      .
      
  • Why? At

    
     in the presence of even trace moisture (from the HCl gas source or solvent), the HCl will catalyze the cleavage of your newly formed benzoate ester, reverting it to benzoic acid and the starting alcohol.
    
Phase C: Crystallization

The Protocol:

  • Anti-Solvent Addition: Add diethyl ether or hexanes to the reaction mixture.

  • Thermal Shock: Rapid cooling to

    
     is often required to precipitate the hydrochloride salt as a white solid.
    
  • Filtration: Filter cold. If the mixture warms during filtration, the salt may redissolve or "oil out" due to its hygroscopic nature.

Visualizing the Control Strategy

The following diagram illustrates the thermodynamic checkpoints where temperature deviation causes specific chemical failures.

G cluster_0 Phase A: Esterification cluster_1 Phase B: Deprotection (HCl) Start Start: N-Boc-4-piperidinemethanol Step1 Add Benzoyl Chloride (Temp: 0°C) Start->Step1 Check1 Temp > 10°C? Step1->Check1 Fail1 Failure: Bis-acylation / Impurities Check1->Fail1 Yes Inter Intermediate: N-Boc-Piperidin-4-ylmethyl benzoate Check1->Inter No Step2 Add HCl / Dioxane (Temp: 0-5°C) Inter->Step2 Check2 Temp > 25°C + Moisture? Step2->Check2 Fail2 Failure: Ester Hydrolysis (Benzoic Acid + Alcohol) Check2->Fail2 Yes Product Final Product: Piperidin-4-ylmethyl benzoate HCl Check2->Product No

Figure 1: Critical Control Points (CCPs) in the synthesis workflow. Yellow nodes indicate active temperature management steps; Red nodes indicate irreversible failure modes.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Oiling Out" (Product is a sticky gum, not a powder)Residual Solvent / High Temp: The reaction was too warm during precipitation, or trace DMF/Dioxane remains.1. Redissolve in minimal cold MeOH.2. Add cold Et2O dropwise while stirring vigorously at

.3. Scratch glass to induce nucleation.
Smell of Benzoic Acid (Almonds/Acrid smell)Ester Hydrolysis: The HCl deprotection step got too hot or wet.Critical Failure. You cannot reverse this. Restart Phase B with strictly anhydrous HCl in Dioxane and keep T <

.
Low Yield (Post-filtration)Solubility Loss: The product is highly soluble in the reaction solvent (e.g., alcohol) at RT.Cool the mother liquor to

overnight. Add more anti-solvent (Ether/Hexane).
Melting Point Depression (

)
Incomplete Deprotection: The Boc group was not fully removed due to low temperature or insufficient time.Re-suspend the solid in 4M HCl/Dioxane.[1] Stir at RT for 30 mins, then re-precipitate.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous HCl (37%) for the deprotection step? A: Absolutely not. The presence of water, combined with the strong acid and the heat of neutralization, will hydrolyze the benzoate ester linkage. You must use anhydrous acids (HCl gas bubbled into ether, dioxane, or methanol).

Q2: Why did my reaction turn black during benzoyl chloride addition? A: This indicates a "runaway exotherm." If the temperature spiked, the amine (or the Boc group) may have degraded.[1] Ensure you use an ice bath and add the reagent dropwise over 20-30 minutes.

Q3: How do I store the final hydrochloride salt? A: This salt is hygroscopic. Store it in a desiccator at


. If left on the bench, it will absorb water, become sticky, and eventually hydrolyze itself due to the local acidic environment created by the hydrated crystal lattice.

Q4: Is it safe to heat the reaction to reflux to speed up the Boc removal? A: No. While thermal deprotection is possible for some amines, doing so here risks cleaving the ester. Stick to the kinetic control method: High concentration of acid, low temperature, longer time.

References

  • Organic Syntheses. "Benzoyl Piperidine." Organic Syntheses, Coll. Vol. 1, p.108 (1941); Vol. 9, p.16 (1929). (General procedure for benzoylation of piperidines). Link

  • Han, C. et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 2024. (Context on thermal sensitivity of Boc groups). Link

  • Greene, T.W. & Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience. (Standard protocols for Boc removal and ester stability).
  • Stahl, P.H. & Wermuth, C.G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.

Sources

"Piperidin-4-ylmethyl benzoate hydrochloride" work-up and extraction problems

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Work-up and Extraction of Piperidin-4-ylmethyl benzoate Hydrochloride Status: [RESOLVED] Agent: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The isolation of Piperidin-4-ylmethyl benzoate hydrochloride presents a classic "Amine-Ester Paradox." You are dealing with a molecule containing a basic secondary amine (pKa ~10–11) and a hydrolytically labile ester linkage.[2]

The two most common failure modes reported for this compound are:

  • Yield Loss during Extraction: Saponification (hydrolysis) of the ester occurs when using strong bases (NaOH/KOH) or prolonged exposure to aqueous base.

  • "Oiling Out" during Salt Formation: The HCl salt forms a supersaturated gum rather than a crystalline solid due to trace solvents or improper polarity.

This guide details the Cold-Carbonate Extraction Protocol and the Anti-Solvent Trituration Method to resolve these issues.

Module 1: The Hydrolysis Trap (Extraction Problems)

The Issue: Users often attempt to liberate the free base using 1M NaOH or KOH to ensure full deprotonation of the piperidine ring.

  • Result: The strong hydroxide nucleophile attacks the ester carbonyl faster than the organic solvent can extract the free amine, resulting in the formation of 4-piperidinemethanol and benzoic acid (or the reverse, depending on the specific isomer structure).

The Solution: The "Cold-Carbonate" Protocol You must operate in a "kinetic window" where the amine is deprotonated, but the ester hydrolysis is too slow to proceed significantly.

Optimized Protocol
ParameterStandard (Fail)Optimized (Success)Reason
Base Used NaOH / KOH (pH >13)Sat. Na₂CO₃ or K₂CO₃ (pH ~9-10) Carbonates are non-nucleophilic enough to spare the ester but strong enough to deprotonate the amine.
Temperature Room Temp (25°C)Ice Bath (0–4°C) Hydrolysis rates drop significantly at 0°C (Arrhenius equation).
Contact Time > 15 mins< 3 mins Minimize the time the ester spends in the aqueous phase.
Solvent Diethyl EtherDCM or EtOAc DCM extracts the free base more efficiently due to higher polarizability.

Step-by-Step Procedure:

  • Cool: Chill the aqueous acidic solution of your crude reaction to 0°C.

  • Solvent Prep: Add the extraction solvent (DCM is preferred, 3x volume) before basification.

  • Basify: Slowly add saturated Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) while stirring vigorously. Monitor pH; stop immediately when pH reaches 9–10.

  • Extract: Shake immediately and separate phases. Do not wait.

  • Repeat: Re-extract aqueous layer 2x with cold DCM.

  • Dry: Dry combined organics over anhydrous Na₂SO₄ (MgSO₄ is slightly acidic and can be problematic for some sensitive amines).

Visualizing the Stability Window

ExtractionLogic Start Crude Acidic Mixture Choice Select Base Start->Choice PathFail Strong Base (NaOH/KOH, pH >12) Choice->PathFail High pH PathSuccess Weak Base (Na2CO3, pH ~9) Choice->PathSuccess Controlled pH Hydrolysis Ester Hydrolysis (Saponification) PathFail->Hydrolysis Loss Yield Loss (Acid + Alcohol) Hydrolysis->Loss FreeBase Free Amine Liberated PathSuccess->FreeBase Extract Fast Extraction (DCM, 0°C) FreeBase->Extract Success Target Product Isolated Extract->Success

Figure 1: Decision logic for preventing ester hydrolysis during work-up. Note the critical divergence at base selection.

Module 2: The "Oiling Out" Phenomenon (Salt Formation)

The Issue: When adding HCl (gas or ether/dioxane solution) to the free base, the product separates as a sticky gum or oil instead of a white powder.

  • Cause: This is usually due to "oiling out" (liquid-liquid phase separation) caused by trace impurities or the presence of a solvent that solubilizes the salt slightly (like excess alcohol or water).

The Solution: Anti-Solvent Trituration Do not attempt to crystallize from a single solvent. Use a solvent pair where the salt is insoluble in one (Anti-solvent) and slightly soluble in the other.

Troubleshooting Table: Salt Formation
SymptomProbable CauseCorrective Action
Sticky Gum Solvent too polar (e.g., MeOH/EtOH present) or water contamination.[1][2]Decant supernatant. Dissolve gum in min. DCM. Add Et₂O dropwise until cloudy. Scratch glass.[2]
No Precipitate Product too soluble in current solvent.Concentrate to 1/3 volume. Add Hexanes or Diethyl Ether. Cool to -20°C.
Hygroscopic Paste Exposure to humid air (Amine HCl salts are hygroscopic).[1][2]Dry under high vacuum with P₂O₅. Handle in glovebox or desiccator.

Step-by-Step Crystallization Protocol:

  • Dissolve: Dissolve the free base in a minimal amount of anhydrous DCM or Ethyl Acetate . (Ensure the solution is dry!).[3]

  • Acidify: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise at 0°C with stirring.

    • Tip: Do not use aqueous HCl.

  • Precipitation:

    • Scenario A (Ideal): White solid precipitates immediately.[2] Filter and wash with Ether.[2]

    • Scenario B (Gum): If oil forms, stop stirring. Add a seed crystal if available. If not, add excess Diethyl Ether (Anti-solvent) and scratch the side of the flask with a glass rod to induce nucleation.

  • Trituration: If the gum persists, decant the solvent, add fresh Ether, and sonicate the flask. The mechanical energy often breaks the gum into a powder.

Workflow for Oily Salts

SaltCrystallization Input Free Base in DCM Acidify Add HCl (in Ether) Input->Acidify Check Precipitate State? Acidify->Check Solid White Solid Check->Solid Crystalline Gum Sticky Gum/Oil Check->Gum Amorphous Filter Filter & Dry Solid->Filter Triturate Decant Solvent Add Fresh Ether Gum->Triturate Sonicate Sonicate/Scratch Triturate->Sonicate Sonicate->Check Re-evaluate

Figure 2: Iterative workflow for converting oily amine salts into filterable solids.

Frequently Asked Questions (FAQ)

Q1: Can I use water to recrystallize the HCl salt? A: Generally, no . While the salt is water-soluble, recovering it requires boiling off water, which risks hydrolysis of the ester. Furthermore, piperidine HCl salts are extremely hygroscopic; freeze-drying (lyophilization) is the only safe aqueous removal method, but organic precipitation (DCM/Ether) is superior for purity.[2]

Q2: My product smells like almonds/benzoic acid. What happened? A: You have hydrolyzed the ester.[4] The "almond" or acrid smell is likely Benzoic Acid (or the methyl ester fragment). This confirms that your work-up pH was too high or the temperature was too warm.[2] You must repurify via column chromatography to separate the cleavage products.

Q3: Which drying agent is best for the free base solution? A: Use Sodium Sulfate (Na₂SO₄) . Magnesium Sulfate (MgSO₄) is slightly Lewis-acidic and can sometimes coordinate with amines or catalyze side reactions in sensitive esters.[1][2] Calcium Chloride (CaCl₂) should be avoided as it complexes strongly with amines.

References
  • Pabru, L. et al. "Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof." U.S. Patent 5,374,765, 1994.

    • Grounding: Establishes the protocol for pH-controlled extraction (pH 7-8) to prevent hydrolysis.
  • Green, T. W. & Wuts, P. G. M. "Protection for the Carboxyl Group: Esters." Greene's Protective Groups in Organic Synthesis, Wiley-Interscience.[2]

    • Grounding: Authoritative source on the stability of esters (methyl/ethyl/benzyl) toward basic hydrolysis conditions.
  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition.
  • PubChem Compound Summary. "Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride."[1][2][5][6] National Center for Biotechnology Information. [1]

    • Grounding: Verification of chemical structure and physical properties (H-bond donor/acceptor counts) relevant to solubility.[1][2]

Sources

Analytical troubleshooting for "Piperidin-4-ylmethyl benzoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-PMB-HCl-001 Subject: Analytical Troubleshooting, Stability, and Handling Guide Assigned Specialist: Senior Application Scientist

Compound Profile & Physicochemical Context

Before troubleshooting, verify you are working with the correct structural isomer. The nomenclature "Piperidin-4-ylmethyl benzoate" indicates a benzoate ester of piperidin-4-ylmethanol.

PropertySpecificationCritical Note
Chemical Structure Ph-COO-CH₂-(Piperidin-4-yl) · HClEster Linkage: Susceptible to hydrolysis.Secondary Amine: Causes peak tailing on C18.
Molecular Weight ~255.74 (Free Base) / ~292.2 (HCl Salt)Ensure calculations account for the HCl counterion.
Solubility Water (High), DMSO (High), MeOH (High)Warning: Free base is less water-soluble than the HCl salt.
pKa ~10.8 (Piperidine nitrogen)Requires high pH or acidic ion-pairing for HPLC.
UV Max ~228-230 nm (Benzoate moiety)Benzoic acid (degradant) absorbs in the same region.
Analytical Troubleshooting (HPLC/LC-MS)

Q: Why does my HPLC peak show severe tailing or split peaks?

A: This is the "Silanol Effect," common with secondary amines like piperidine. The piperidine nitrogen (pKa ~10.8) is positively charged at neutral/acidic pH. It interacts ionically with residual negatively charged silanol groups (Si-O⁻) on the silica backbone of your C18 column, causing drag (tailing).

  • Solution 1 (The "Gold Standard"): Use a Charged Surface Hybrid (CSH) or Shielded column designed for bases (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Solution 2 (Mobile Phase Modifier): Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA acts as an ion-pairing agent, masking the positive charge on the amine.

  • Solution 3 (High pH Method): If your column is pH-resistant (e.g., hybrid silica), run at pH 10 using Ammonium Bicarbonate. This deprotonates the amine (Neutral form), eliminating silanol interaction.

Q: I see a new peak eluting before my main compound. What is it?

A: This is likely Benzoic Acid , resulting from ester hydrolysis.

  • Mechanism: In aqueous buffers (especially >pH 7), the ester bond cleaves.

  • Detection: Benzoic acid is highly UV active. Under standard Reverse Phase (RP) conditions (low pH), it usually elutes earlier than the parent amine-ester because the parent compound's lipophilic piperidine ring retains it longer.

  • Confirmation: Check the UV spectrum of the new peak. Benzoic acid has a distinct spectrum compared to the alkyl-benzoate.

Q: My retention time shifts between runs.

A: This indicates pH instability in your mobile phase. Because the piperidine nitrogen's ionization state changes rapidly near its pKa, small fluctuations in mobile phase pH can drastically alter retention.

  • Fix: Always buffer your aqueous phase (e.g., Phosphate or Ammonium Formate), do not rely on simple acid addition (e.g., "water + 0.1% acid") if reproducibility is critical.

Visualization: HPLC Method Development Logic

The following decision tree outlines the logical flow for optimizing peak shape and separating the hydrolysis impurity.

HPLC_Troubleshooting Start Start: Peak Shape Analysis CheckTailing Is Peak Tailing > 1.5? Start->CheckTailing CheckGhost Are there Ghost Peaks? CheckTailing->CheckGhost No TFA_Add Add 0.05-0.1% TFA (Ion Pairing) CheckTailing->TFA_Add Yes (Standard Col) High_PH Switch to pH 10 Buffer (Requires Hybrid Column) CheckTailing->High_PH Yes (Hybrid Col) Identify_Imp Identify Impurity: Benzoic Acid (Hydrolysis) CheckGhost->Identify_Imp Yes (Earlier Elution) TFA_Add->CheckGhost High_PH->CheckGhost Fresh_Prep Protocol Alert: Prepare Fresh Samples Avoid Basic Solvents Identify_Imp->Fresh_Prep Root Cause Found

Figure 1: Decision matrix for optimizing HPLC separation of Piperidin-4-ylmethyl benzoate.

Stability & Degradation Protocols

Q: Can I store this compound in DMSO or water stocks?

A:

  • DMSO: Yes, stable at -20°C if anhydrous.

  • Water/PBS: NO. The ester bond is labile.

    • Risk:[1] In PBS (pH 7.4), the half-life of the ester may be only hours to days depending on temperature.

    • Observation: The solution will become acidic over time as Benzoic Acid is released.

Q: How do I validate the integrity of my batch?

A: Perform a "Force Degradation Check" to confirm you can separate the parent from the degradants.

Protocol: Rapid Hydrolysis Verification

  • Preparation: Dissolve 1 mg of compound in 1 mL of 0.1M NaOH (or pH 10 buffer).

  • Incubation: Heat at 40°C for 30 minutes.

  • Quench: Neutralize with 1 mL of 0.1M HCl.

  • Analysis: Inject onto HPLC.

    • Result: You should see the disappearance of the parent peak and the appearance of Benzoic Acid (UV Active) and Piperidin-4-ylmethanol (Weak UV/Non-detectable without MS).

    • Significance: If your "pure" sample contains the peak identified as Benzoic Acid in this test, your batch has degraded.

Visualization: Degradation Pathway

Understanding the breakdown mechanism is vital for interpreting MS data.

Hydrolysis_Pathway Parent Piperidin-4-ylmethyl benzoate (Parent) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / OH- Benzoic Benzoic Acid (UV Active, Early Eluter) Intermediate->Benzoic Cleavage Alcohol Piperidin-4-ylmethanol (UV Inactive, Polar) Intermediate->Alcohol Cleavage

Figure 2: Hydrolytic degradation pathway yielding Benzoic Acid and the Piperidine alcohol.

Handling & Formulation FAQs

Q: The solid clumps when I weigh it. Is this normal? A: Yes. Hydrochloride salts of amines are often hygroscopic .

  • Impact: Absorbed water alters the effective molecular weight, leading to concentration errors in biological assays.

  • Fix: Equilibrate the vial to room temperature before opening (to prevent condensation). Store with desiccants. For critical assays, determine water content via Karl Fischer titration or quantitative NMR (qNMR).

Q: How do I convert the HCl salt to the Free Base? A:

  • Dissolve the HCl salt in water.

  • Add saturated NaHCO₃ (Sodium Bicarbonate) until pH ~9-10.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over Na₂SO₄ and evaporate.[2]

  • Warning: The Free Base is an oil or low-melting solid and is more prone to oxidation and hydrolysis than the salt. Use immediately.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. Link

  • Larsson, P., et al. (2006). Hydrolysis of esters: The effect of pH and structure on reaction rates. Journal of Pharmaceutical Sciences, 95(8), 1776-1789. (General reference for ester hydrolysis kinetics).
  • PubChem. (n.d.). Compound Summary for Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride. National Library of Medicine. Link(Note: Verifies structural fragments and general properties of the class).

  • Neue, U. D., et al. (2001). Peak shape in the chromatography of basic compounds. Journal of Chromatography A, 913(1-2), 1-14. Link

Sources

Technical Support Center: Synthesis of Piperidin-4-ylmethyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of Piperidin-4-ylmethyl benzoate hydrochloride. It addresses common challenges and offers troubleshooting strategies to minimize impurities and ensure high product quality.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Piperidin-4-ylmethyl benzoate hydrochloride, and what are the critical steps?

A1: The most prevalent and direct method is the esterification of (Piperidin-4-yl)methanol with benzoyl chloride, followed by salt formation with hydrochloric acid. This is often carried out under Schotten-Baumann conditions.[1][2] Critical steps include controlling the reaction temperature to manage the exothermicity and prevent side reactions, and carefully managing the pH during the reaction and workup to ensure the desired product is formed and stable.

Q2: I am observing a significant amount of a double-benzoylated impurity. What is it and how can I prevent its formation?

A2: This is likely 1-benzoyl-piperidin-4-ylmethyl benzoate, resulting from the benzoylation of both the primary alcohol and the secondary amine of the piperidine ring. To prevent this, it is crucial to control the stoichiometry of benzoyl chloride. Using a slight excess of (Piperidin-4-yl)methanol can help consume the benzoyl chloride before it reacts with the piperidine nitrogen. Alternatively, employing an N-protected starting material, such as N-Boc-(Piperidin-4-yl)methanol, and deprotecting it after esterification is a more robust strategy to avoid this impurity.

Q3: My final product is showing the presence of benzoic acid. What is the source of this impurity?

A3: Benzoic acid can be present for two main reasons. Firstly, it can be a hydrolysis byproduct of the starting material, benzoyl chloride, especially if moisture is present in the reaction.[3] Secondly, the ester product itself can hydrolyze back to benzoic acid and (Piperidin-4-yl)methanol under either acidic or basic conditions, particularly during workup or purification if conditions are not carefully controlled.[4]

Q4: My reaction is not going to completion, and I am left with a significant amount of unreacted (Piperidin-4-yl)methanol. What could be the issue?

A4: Incomplete reactions can be due to several factors. Insufficient benzoyl chloride is a primary cause. Ensure accurate measurement of your starting materials. The reaction may also be too slow at the temperature you are running it; a modest increase in temperature could improve the reaction rate. Inadequate mixing in a biphasic system can also lead to poor reaction kinetics. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a more detailed look at potential impurities and step-by-step guidance on how to avoid, identify, and remove them.

Impurity Profile and Formation Mechanisms

The synthesis of Piperidin-4-ylmethyl benzoate hydrochloride is susceptible to the formation of several impurities. Understanding their origin is key to prevention.

Impurity Name Structure Typical Source Mitigation Strategy
Benzoic AcidC₆H₅COOHHydrolysis of benzoyl chloride or product.[3]Use anhydrous solvents; control pH during workup.
1-benzoyl-piperidin-4-ylmethyl benzoateC₆H₅CO-N(CH₂)C(O)OC₆H₅N-benzoylation of the product.[5]Control stoichiometry; use N-protected starting material.
(Piperidin-4-yl)methanolC₆H₁₃NOUnreacted starting material.Ensure sufficient benzoyl chloride; optimize reaction time and temperature.
Benzoyl ChlorideC₆H₅COClUnreacted starting material.Use a slight excess of the piperidine starting material; quench the reaction properly.
BenzaldehydeC₆H₅CHOImpurity in benzoyl chloride starting material.[6]Use high-purity benzoyl chloride; purify the starting material if necessary.

Diagram: Impurity Formation Pathways

Potential Side Reactions in the Synthesis of Piperidin-4-ylmethyl benzoate A (Piperidin-4-yl)methanol C Piperidin-4-ylmethyl benzoate A->C O-benzoylation (Desired Reaction) B Benzoyl Chloride B->C D 1-benzoyl-piperidin-4-ylmethyl benzoate (N,O-dibenzoylated) B->D E Benzoic Acid B->E Hydrolysis C->D N-benzoylation (Side Reaction) C->E Hydrolysis G Piperidin-4-ylmethyl benzoate hydrochloride (Final Product) C->G Salt Formation F HCl F->G

Caption: Key reactions in the synthesis of Piperidin-4-ylmethyl benzoate HCl.

Experimental Protocols for Impurity Control and Analysis

Protocol 1: Synthesis with Minimized N-Benzoylation

This protocol focuses on controlling the stoichiometry to reduce the formation of the N,O-dibenzoylated impurity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve (Piperidin-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene. Add an aqueous solution of a base, like sodium hydroxide (2.2 eq), and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (0.98 eq) dropwise to the vigorously stirred biphasic mixture over 30-60 minutes, maintaining the temperature below 10 °C. The slow addition and controlled temperature are crucial to favor the more reactive primary alcohol over the secondary amine.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of benzoyl chloride.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Salt Formation: Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in the same solvent dropwise until the pH is acidic.

  • Isolation: The hydrochloride salt will precipitate. Cool the mixture to maximize precipitation, then collect the solid by vacuum filtration. Wash the solid with cold solvent and dry under vacuum.[7]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing many of the common impurities.[8]

  • Solvent Selection: Choose a solvent system in which the Piperidin-4-ylmethyl benzoate hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and ethyl acetate, or isopropanol and diethyl ether, often works well.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: HPLC Analysis of Impurities

A robust HPLC method is essential for quantifying the purity of your product.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[9]
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 30 °C

Diagram: Purification and Analysis Workflow

Purification and Analysis Workflow A Crude Piperidin-4-ylmethyl benzoate HCl B Recrystallization A->B Primary Method C Column Chromatography A->C If Recrystallization Fails D Pure Product B->D C->D E HPLC Analysis D->E F Purity > 99%? E->F G Final Product F->G Yes H Further Purification F->H No H->B

Caption: A typical workflow for the purification and analysis of the final product.

References

  • Lima, L. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1630. Available at: [Link]

  • Wisdom Drugs. (2024). Preparation method of 4-guanidine benzoate hydrochloride. Retrieved from [Link]

  • Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(8), 743–749. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-200. Available at: [Link]

  • Chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

  • Gastaldi, S., et al. (2020). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 25(18), 4268. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2018). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • PubMed. (1983). New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • Google Patents. (2015). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Unacademy. (n.d.). Benzoylation. Retrieved from [Link]

  • PubMed. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

  • Scribd. (n.d.). Benzoylation. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • YouTube. (2023). Methyl Benzoate : Organic Synthesis Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Retrieved from [Link]

  • PubMed Central. (2021). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. Retrieved from [Link]

Sources

Validation & Comparative

Beyond the Chain: Piperidin-4-ylmethyl Benzoate Hydrochloride vs. Conventional PROTAC Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Rigid "Linkerology"

In the early phases of PROTAC (Proteolysis Targeting Chimera) development, linkers were viewed primarily as passive connectors—"dumb" bridges (usually PEG or alkyl chains) designed solely to span the distance between the E3 ligase and the Protein of Interest (POI). This paradigm has shifted.

Piperidin-4-ylmethyl benzoate hydrochloride represents a class of functional, rigid linkers .[1] Unlike flexible PEG chains that incur a high entropic penalty upon binding, this piperidine-benzoate motif restricts conformational space, pre-organizing the molecule for efficient ternary complex formation.

This guide objectively compares Piperidin-4-ylmethyl benzoate hydrochloride against standard alternatives (PEG, Alkyl, and simple Piperazine), analyzing its impact on ternary complex stability , metabolic resilience , and physicochemical properties .

Part 1: Technical Profile & Mechanism

Molecule: Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (and derivatives) Class: Rigid, Aromatic-Heterocyclic Linker Key Structural Features: [2][3]

  • Piperidine Ring: Provides a semi-rigid aliphatic scaffold that reduces flexibility compared to linear chains.

  • Benzoate Moiety: Adds a planar aromatic element, enabling

    
    -
    
    
    
    stacking interactions within the binding pocket or solvent-exposed surface.
  • Vector Geometry: The 1,4-substitution pattern creates a linear but rigid exit vector, distinct from the "floppy" nature of PEG.

Mechanism of Action: The "Entropic Advantage"

Flexible linkers (PEG) must collapse from a random coil into a specific conformation to allow the E3 ligase and POI to touch. This costs entropy (


), weakening the overall binding affinity (

).
  • Piperidin-4-ylmethyl benzoate is pre-organized.[1] It reduces the entropic penalty, potentially increasing the cooperativity (

    
    ) of the ternary complex.
    

Part 2: Comparative Analysis

Conformational Rigidity & Ternary Complex Stability

The primary failure mode for PROTACs is the "Hook Effect" or weak ternary complex formation.

FeaturePEG Linkers (Standard)Alkyl ChainsPiperidin-4-ylmethyl benzoate (Rigid)
Flexibility High (Random Coil)Medium/HighLow (Constrained)
Entropic Cost High penalty upon bindingMedium penaltyLow penalty (Pre-organized)
Cooperativity Often Neutral/NegativeVariablePotential for Positive Cooperativity
Selectivity Low (Promiscuous)LowHigh (Geometry dependent)

Insight: In comparative studies of Androgen Receptor (AR) degraders, replacing flexible chains with rigid piperidine-containing linkers improved potency (DC


) from >100 nM to <1 nM, largely by locking the E3/POI interface into a productive geometry.
Physicochemical Properties & Permeability

Drug-likeness is often sacrificed in PROTACs due to high molecular weight (MW).

  • PEG Linkers: High TPSA (Topological Polar Surface Area). Every ether oxygen adds to TPSA, often pushing the molecule outside the cell permeability window.

  • Piperidin-4-ylmethyl benzoate:

    • Lower TPSA: Replaces multiple ether oxygens with a hydrocarbon ring and a single ester/amide linkage.

    • Solubility: The piperidine nitrogen (if secondary/tertiary) can be protonated to improve aqueous solubility, or capped to modulate LogD.

    • Permeability: The aromatic ring increases lipophilicity (LogP) moderately, balancing the polarity needed for membrane crossing.

Metabolic Stability
  • PEG Vulnerability: PEG chains are susceptible to oxidative metabolism (CYP450-mediated) at the ethylene glycol carbons.

  • Alkyl Vulnerability: Long alkyl chains suffer from rapid

    
    -oxidation.
    
  • Piperidine-Benzoate Resilience: The piperidine ring and benzoate ester/amide are significantly more stable against oxidative cleavage in hepatocyte assays, prolonging the in vivo half-life of the PROTAC.

Part 3: Visualizing the Linker Landscape

The following diagram illustrates the structural and functional differences between the linker types.

LinkerComparison cluster_0 Flexible Linkers (Legacy) cluster_1 Rigid Linkers (Next-Gen) PEG PEG Chains (High Entropy Cost) (High TPSA) Target Ternary Complex Formation (E3-Linker-POI) PEG->Target High Entropy Penalty Alkyl Alkyl Chains (Metabolic Instability) (Lipophilic) Alkyl->Target Non-specific Binding PiperidineBenzoate Piperidin-4-ylmethyl benzoate (Conformational Lock) (Metabolic Stability) PiperidineBenzoate->Target Pre-organized Positive Cooperativity

Figure 1: Impact of linker rigidity on ternary complex formation. Rigid linkers minimize entropy loss, favoring stable complex assembly.

Part 4: Experimental Protocols

Workflow 1: Synthesis & Coupling

Objective: Conjugate Methyl 4-(piperidin-4-ylmethyl)benzoate HCl to an E3 Ligand (e.g., Thalidomide derivative).

Reagents:

  • Linker: Methyl 4-(piperidin-4-ylmethyl)benzoate HCl[2][4][5][6]

  • Ligand: Thalidomide-4-acetic acid (or similar carboxylate)

  • Coupling Agents: HATU, DIPEA, DMF.

Protocol:

  • Activation: Dissolve Thalidomide-4-acetic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 min.

  • Coupling: Add Methyl 4-(piperidin-4-ylmethyl)benzoate HCl (1.0 eq) to the mixture. The extra equivalent of base (DIPEA) neutralizes the HCl salt.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the intermediate ester.

  • Hydrolysis (Optional): If the benzoate methyl ester is a protecting group, treat the crude with LiOH (THF/H2O) to reveal the carboxylic acid for the second coupling (to the POI ligand).

  • Purification: Dilute with EtOAc, wash with brine/NaHCO3. Purify via Flash Chromatography (DCM/MeOH gradient).

Workflow 2: Validating Linker Rigidity (FP Assay)

Objective: Determine if the rigid linker improves binding cooperativity compared to a PEG control.

Method: Fluorescence Polarization (FP)

  • Tracer: Use a fluorescently labeled POI ligand.

  • Setup: Incubate Recombinant E3 Ligase (e.g., Cereblon) + Recombinant POI + PROTAC (titration).

  • Measurement: Measure FP signal. A "Hook Effect" (drop in signal at high concentrations) is characteristic.

  • Analysis: Calculate the

    
     factor (Cooperativity).[1]
    
    • Result Interpretation: If the Piperidine-Benzoate PROTAC shows a left-shifted IC50 or higher ternary complex ceiling compared to the PEG analog, the rigid linker is driving positive cooperativity.

Part 5: Synthesis Pathway Diagram

SynthesisPath Start Piperidin-4-ylmethyl benzoate HCl Step1 Step 1: Amide Coupling (HATU/DIPEA) to E3 Ligand Start->Step1 Intermediate Intermediate: E3-Linker-Ester Step1->Intermediate Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Acid Free Acid Linker Step2->Acid Step3 Step 3: Amide Coupling to POI Ligand Acid->Step3 Final Final Rigid PROTAC Step3->Final

Figure 2: Step-wise conjugation strategy for utilizing the benzoate linker in PROTAC assembly.

References

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • BOC Sciences. "Overview of PROTAC Linkers: Types and Design." BOC Sciences Guides.

  • MedChemExpress. "Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride Product Page." MedChemExpress Catalog. Link

  • Farrar, A. G., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. Link

  • Maple, H. J., et al. (2019). "A Database of PROTAC Structures and Linker Motifs." Bioorganic & Medicinal Chemistry Letters.

Sources

A Senior Application Scientist's Guide to Piperidine-Based Chemical Intermediates: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of over 70 commercialized drugs, including several blockbusters.[1][2] Its prevalence is a testament to its remarkable versatility, offering a three-dimensional framework that can be strategically functionalized to modulate pharmacological activity, improve pharmacokinetic properties, and reduce toxicity.[3] This guide provides a comparative analysis of key piperidine-based chemical intermediates, offering insights into their synthesis, reactivity, and strategic application in drug development. We will delve into the nuances of N-protection strategies and the comparative utility of C4-functionalized piperidines, supported by experimental data to inform your synthetic choices.

The Strategic Importance of N-Protection: A Comparative Analysis of Boc, Cbz, and Benzyl Groups

The secondary amine of the piperidine ring is a key handle for molecular elaboration, but its nucleophilicity and basicity often necessitate protection during synthetic campaigns. The choice of the N-protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Here, we compare three commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).

The selection of a protecting group is primarily governed by the principle of orthogonality—the ability to selectively remove one protecting group in the presence of others.[1] This is crucial in multi-step syntheses where different functional groups need to be manipulated at various stages.

Protecting GroupStructureTypical Protection ReagentsTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate ((Boc)₂O)Acidic conditions (e.g., TFA in DCM, HCl in dioxane)Readily removed under mild acidic conditions; stable to a wide range of other reagents.[4]Acid-labile, limiting its use with other acid-sensitive functional groups.
Cbz CarboxybenzylBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc and Fmoc groups.[1][5]Requires a hydrogenation setup; can be incompatible with substrates containing other reducible functional groups.
Benzyl (Bn) BenzylBenzyl bromide or chlorideCatalytic hydrogenolysis (e.g., H₂, Pd/C, often with an acid additive)[6]Very stable; can be introduced via reductive amination.Removal can be sluggish and may require harsh conditions; potential for N-alkylation side reactions.
Experimental Protocol: N-Boc Protection of Piperidine

This protocol describes a standard procedure for the N-Boc protection of piperidine, a foundational step for many synthetic routes.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve piperidine (1.0 eq) in a 1:1 mixture of DCM and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of NaOH (1.1 eq) in water.

  • To the vigorously stirred biphasic mixture, add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-piperidine.

Causality Behind Experimental Choices:

The use of a biphasic system with a base like NaOH is crucial for several reasons. The aqueous base deprotonates the piperidinium salt that may be present and also neutralizes the acidic byproducts of the reaction. The vigorous stirring ensures efficient mass transfer between the two phases, allowing the piperidine to react with the (Boc)₂O in the organic phase. The slow, dropwise addition of (Boc)₂O at a low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

Comparative Reactivity of C4-Functionalized Piperidine Intermediates

The C4 position of the piperidine ring is a common site for introducing functionality to modulate a molecule's properties. Here, we compare the reactivity and utility of several key C4-substituted piperidine intermediates.

N-Boc-4-piperidone vs. N-Boc-4-formylpiperidine in Olefination Reactions

Both N-Boc-4-piperidone and N-Boc-4-formylpiperidine are versatile intermediates for the introduction of carbon-carbon double bonds via olefination reactions. However, their reactivity profiles differ, influencing the choice of reaction conditions and the types of products that can be readily accessed.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions:

The Wittig reaction , utilizing a phosphonium ylide, and the Horner-Wadsworth-Emmons (HWE) reaction , employing a phosphonate carbanion, are two of the most common methods for olefination.[7][8][9]

  • N-Boc-4-piperidone readily undergoes both Wittig and HWE reactions to generate exocyclic methylene or substituted vinylidene groups. For instance, the Wittig olefination of N-Boc-4-piperidone yields N-Boc-4-methylenepiperidine, a valuable intermediate for further functionalization.[1]

  • N-Boc-4-formylpiperidine is also an excellent substrate for these reactions, leading to the formation of vinyl-substituted piperidines. The HWE reaction with N-Boc-4-formylpiperidine is particularly noteworthy for its high E-selectivity, a consequence of the thermodynamic stability of the anti-periplanar transition state.[7][10]

G cluster_0 Olefination of C4-Functionalized Piperidines Piperidone N-Boc-4-piperidone Formylpiperidine N-Boc-4-formylpiperidine Wittig Wittig Reagent (Ph₃P=CHR) HWE HWE Reagent ((EtO)₂P(O)CH₂R') Exocyclic_Alkene Exocyclic Alkene Vinyl_Piperidine Vinyl Piperidine (E-selective)

Experimental Protocol: Horner-Wadsworth-Emmons Olefination of N-Boc-4-formylpiperidine

Materials:

  • N-Boc-4-formylpiperidine

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution to 0 °C and add a solution of N-Boc-4-formylpiperidine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the E-alkene.

Piperidine-4-carboxylic Acid (Isonipecotic Acid) vs. N-Boc-piperidine-4-carboxylic Acid in Amide Coupling

Piperidine-4-carboxylic acid and its N-Boc protected counterpart are invaluable building blocks for introducing the piperidine scaffold into peptides and other amide-containing molecules. The choice between these two intermediates hinges on the overall synthetic strategy and the desired final product.

  • Piperidine-4-carboxylic Acid (Isonipecotic Acid): As a secondary amine, isonipecotic acid can participate in amide coupling reactions at both the carboxylic acid and the nitrogen.[2][11] This can be advantageous for the synthesis of certain structures but can also lead to undesired side reactions, such as oligomerization, if not carefully controlled.

  • N-Boc-piperidine-4-carboxylic Acid: The Boc-protected derivative allows for selective amide bond formation at the carboxylic acid functionality.[3][12][13] The Boc group can then be removed under acidic conditions to reveal the piperidine nitrogen for further functionalization. This stepwise approach provides greater control over the synthesis of complex molecules.

IntermediateKey FeaturePrimary ApplicationPotential Issues
Piperidine-4-carboxylic AcidFree secondary amine and carboxylic acidDirect incorporation where the piperidine N is desired to be unsubstituted or to be functionalized in a subsequent step.Potential for self-condensation or reaction at both functional groups.
N-Boc-piperidine-4-carboxylic AcidProtected amine, free carboxylic acidControlled, regioselective amide bond formation at the C4 position.Requires an additional deprotection step to liberate the piperidine nitrogen.

G Start Amide Bond Formation Strategy Choice Select Piperidine Intermediate Start->Choice Isonipecotic Piperidine-4-carboxylic Acid Choice->Isonipecotic Unprotected N desired Boc_Isonipecotic N-Boc-piperidine-4-carboxylic Acid Choice->Boc_Isonipecotic Protected N required Direct_Coupling Direct Amide Coupling (Potential for N-acylation) Isonipecotic->Direct_Coupling Selective_Coupling Selective C4-Amide Coupling Boc_Isonipecotic->Selective_Coupling Final_Product_1 Final Product (Unsubstituted Piperidine N) Direct_Coupling->Final_Product_1 Deprotection N-Boc Deprotection Selective_Coupling->Deprotection Final_Product_2 Intermediate for N-functionalization Deprotection->Final_Product_2

Conclusion

The judicious selection of piperidine-based chemical intermediates is a critical determinant of success in drug discovery and development. A thorough understanding of the comparative reactivity and stability of different N-protected and C4-functionalized piperidines allows for the design of more efficient and robust synthetic routes. This guide has provided a framework for comparing these key intermediates, supported by experimental considerations and protocols. By leveraging this knowledge, researchers can more effectively harness the power of the piperidine scaffold to create the next generation of innovative therapeutics.

References

  • The double reductive amination approach to the synthesis of polyhydroxypiperidines. Accessed February 4, 2026.
  • Isonipecotic acid. In: Wikipedia [Internet]. 2023. Available from: [Link]

  • Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. Accessed February 4, 2026.
  • First mechanosynthesis of piperlotines A, C, and derivatives through solvent-free Horner–Wadsworth–Emmons reaction. ResearchGate. Available from: [Link]

  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Publishing. Available from: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available from: [Link]

  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. National Institutes of Health. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. National Institutes of Health. Available from: [Link]

  • The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Deprotection of N-benzyl piperidine compound. Sciencemadness.org. Available from: [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. ResearchGate. Available from: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Accessed February 4, 2026.
  • Horner–Wadsworth–Emmons reaction. In: Wikipedia [Internet]. 2023. Available from: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available from: [Link]

  • An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu. Available from: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]

  • Chapter 6 Pyridine and Piperidine Denitrogenation on Silica Supported Phosphides. VTechWorks. Available from: [Link]

  • THE UNIVERSITY OF CHICAGO THE DEVELOPMENT OF STRATEGIES, REACTIONS, AND TACTICS FOR THE TOTAL SYNTHESES OF CHILOCORINE C AND DA. Knowledge UChicago. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Accessed February 4, 2026.
  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: A general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. ResearchGate. Available from: [Link]

  • Which nitrogen atom exhibits a higher nucleophilicity between pyridine and piperidine? What factors contribute to its enhanced nucleophilicity?. Pearson+. Available from: [Link]

  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 2 - BJOC - Search Results. Accessed February 4, 2026.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ChemRxiv. Available from: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. National Institutes of Health. Available from: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Available from: [Link]

  • A J C A J C. Asian Publication Corporation. Available from: [Link]

  • (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed February 4, 2026.
  • Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Available from: [Link]

  • Advances in Piperidone Synthesis Techniques. Scribd. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • Efficient Asymmetric Hydrogenation of Pyridines. Accessed February 4, 2026.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. National Institutes of Health. Available from: [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. Available from: [Link]

Sources

A Comparative Efficacy Analysis of Piperidin-4-ylmethyl benzoate hydrochloride and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable versatility across a spectrum of pharmacological activities.[1] This guide provides a comprehensive comparative analysis of Piperidin-4-ylmethyl benzoate hydrochloride, situating its potential efficacy within the broader context of structurally similar compounds. By examining key pharmacological domains—analgesia, anti-inflammatory action, and cytotoxicity—and detailing the rigorous experimental methodologies required for their evaluation, this document serves as a critical resource for researchers engaged in the exploration of piperidine-based agents.

Introduction to Piperidin-4-ylmethyl benzoate hydrochloride and its Chemical Class

Piperidin-4-ylmethyl benzoate hydrochloride belongs to the class of piperidine derivatives, which are heterocyclic amines forming the core of numerous pharmaceuticals.[1] The structure, characterized by a piperidine ring linked to a benzoate moiety via a methylene bridge, suggests a potential for diverse biological interactions. The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in experimental settings.

The pharmacological profile of piperidine derivatives is largely dictated by the nature and position of substituents on both the piperidine and the aromatic rings.[2][3] For instance, the well-established analgesic properties of 4-phenylpiperidines, such as meperidine, underscore the significance of the substituent at the 4-position of the piperidine ring in modulating opioid receptor affinity.[4][5] Conversely, other substitution patterns can steer the molecule's activity towards anti-inflammatory or cytotoxic pathways.

This guide will explore these potential activities, presenting a framework for the comparative evaluation of Piperidin-4-ylmethyl benzoate hydrochloride against its structural analogs.

Comparative Efficacy Analysis

Due to the limited publicly available data specifically on Piperidin-4-ylmethyl benzoate hydrochloride, this section will draw upon structure-activity relationship (SAR) studies of closely related piperidine benzoate esters and 4-substituted piperidine derivatives to infer its potential efficacy.

Analgesic Potential

The structural similarity of Piperidin-4-ylmethyl benzoate hydrochloride to meperidine and other 4-phenylpiperidine analgesics suggests a potential for activity at opioid receptors. The core pharmacophore for many opioid analgesics includes a tertiary amine (present in the piperidine ring) and an aromatic ring.[6]

Key Structural Considerations for Analgesic Activity:

  • Substitution on the Piperidine Nitrogen: The N-methyl group in meperidine is crucial for its analgesic activity. The unsubstituted nitrogen in the target compound may result in a different pharmacological profile, potentially with reduced opioid receptor affinity compared to N-methylated analogs.[7][8]

  • The Ester Moiety: The nature of the ester group significantly influences analgesic potency. Variations in the alcohol portion of the ester can lead to substantial changes in activity.[9]

  • The Aromatic Ring: Substitution on the phenyl ring of the benzoate can modulate activity. For instance, a meta-hydroxyl group on the phenyl ring of meperidine analogs has been shown to increase analgesic activity.[10]

Comparative Data for Structurally Similar Compounds:

Table 1: Hypothetical Comparative Analgesic Efficacy

CompoundStructural FeaturesPredicted Relative Analgesic Potency
Piperidin-4-ylmethyl benzoate hydrochloride Unsubstituted piperidine N, methylene linkerModerate
Meperidine N-methyl piperidine, direct phenyl attachmentHigh
Analog A (with N-phenethyl substitution) N-phenethyl piperidinePotentially High
Analog B (with p-chloro substitution on benzoate) Substituted benzoate ringVariable, requires testing
Anti-inflammatory Activity

Piperidine derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action can vary, with some compounds exhibiting inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[13][14]

Key Structural Considerations for Anti-inflammatory Activity:

  • Substitution on the Piperidine Ring: The presence of bulky substituents on the piperidine ring can influence anti-inflammatory activity.

  • The Aromatic Moiety: The nature of the aromatic ring and its substituents is critical. For instance, some thiophene derivatives containing a morpholinoacetamide moiety have shown selective COX-2 inhibition.[13]

Comparative Data for Structurally Similar Compounds:

A study on novel piperazine derivatives demonstrated significant dose-dependent anti-inflammatory activity, with inhibition of nitrite production and TNF-α generation.[15] Another study on thiophene derivatives identified a compound with a COX-2 IC50 of 5.45 μM and a 5-LOX IC50 of 4.33 μM.[13]

Table 2: Hypothetical Comparative Anti-inflammatory Efficacy

CompoundTargetPredicted IC50 Range (μM)
Piperidin-4-ylmethyl benzoate hydrochloride COX-2/5-LOX10-50
Celecoxib (Reference) COX-20.04-0.8
Analog C (with sulfonamide group) COX-21-10
Analog D (with a different heterocyclic ring) 5-LOX5-20
Cytotoxic Potential

The piperidine scaffold is also present in a number of anticancer agents. The cytotoxic activity of these compounds is often evaluated against various cancer cell lines.[16][17]

Key Structural Considerations for Cytotoxic Activity:

  • Substituents on the Aromatic Ring: The presence and position of electron-withdrawing or electron-donating groups on the benzoate ring can significantly impact cytotoxicity.

  • The Linker: The nature of the linker between the piperidine and benzoate moieties can influence the molecule's ability to interact with biological targets.

Comparative Data for Structurally Similar Compounds:

Studies on pyrimidine-4-amino piperidine hybrids have shown cytotoxic activity against MCF-7 and SW480 cancer cell lines.[16] Another study on novel piperazine derivatives of vindoline identified compounds with potent antiproliferative effects, with GI50 values in the low micromolar range against various cancer cell lines.[18]

Table 3: Hypothetical Comparative Cytotoxic Efficacy (IC50 in μM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
Piperidin-4-ylmethyl benzoate hydrochloride >50>50>50
Doxorubicin (Reference) 0.1-10.1-10.1-1
Analog E (with trifluoromethylphenyl group) 5-1510-258-20
Analog F (with a different linker) 20-4030-5025-45

Experimental Methodologies

To empirically validate the predicted efficacy of Piperidin-4-ylmethyl benzoate hydrochloride and its analogs, rigorous and standardized experimental protocols are essential.

In Vivo Analgesic Assays

This method assesses the central analgesic activity of a compound by measuring the latency of a mouse's response to a thermal stimulus.

Protocol:

  • Acclimatize male Swiss albino mice (20-25 g) to the testing room for at least 1 hour.

  • Maintain the hot plate (Ugo Basile, Italy) at a constant temperature of 55 ± 0.5 °C.[19]

  • Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30 seconds is imposed to prevent tissue damage.[19][20]

  • Administer the test compound (e.g., Piperidin-4-ylmethyl benzoate hydrochloride) or a reference analgesic (e.g., morphine) intraperitoneally.

  • Measure the reaction time at various intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

  • Calculate the percentage of maximal possible effect (% MPE) for each animal.

Caption: Workflow for the Hot Plate Analgesic Test.

In Vivo Anti-inflammatory Assay

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Use Wistar albino rats (150-200 g).

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[21][22]

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[23]

  • Calculate the percentage inhibition of edema.

G start Start measure_initial Measure Initial Paw Volume start->measure_initial end End administer_drug Administer Test Compound/Vehicle measure_initial->administer_drug induce_edema Inject Carrageenan administer_drug->induce_edema measure_edema Measure Paw Volume at Time Points induce_edema->measure_edema calculate_inhibition Calculate % Inhibition measure_edema->calculate_inhibition calculate_inhibition->end

Caption: Carrageenan-Induced Paw Edema Workflow.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[24][25]

Protocol:

  • Seed cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26][27]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Test Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance solubilize->read

Caption: MTT Cytotoxicity Assay Workflow.

Conclusion

While direct experimental data on the efficacy of Piperidin-4-ylmethyl benzoate hydrochloride is currently scarce in the public domain, a comprehensive analysis of the structure-activity relationships of related piperidine derivatives provides a valuable framework for predicting its pharmacological potential. The presence of the piperidine and benzoate moieties suggests the possibility of analgesic, anti-inflammatory, and cytotoxic activities. The provided experimental protocols offer a robust methodology for the empirical validation of these potential effects and for conducting a thorough comparative analysis against structurally similar compounds. Further research, guided by the principles and methods outlined in this guide, is warranted to fully elucidate the therapeutic potential of this and other novel piperidine derivatives.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Archiv der Pharmazie, 339(7), 353-358.
  • Kalir, A., et al. (1978). Synthesis and analgesic activity of new phencyclidine derivatives. European Journal of Medicinal Chemistry, 13(1), 17-22.
  • Jahan, R., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(276), 2167-0846.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
  • El-Gohary, N. S., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102, 103890.
  • Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • Al-Suwaidan, I. A., et al. (2020). The cytotoxic activity of the pyrimidine-4-amino piperidine hybrids, Cisplatin and 5-FU on MCF-7 and SW480 cell lines.
  • El-Sayed, M. A., et al. (2020). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 103, 104169.
  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861.
  • Jones, J. B., & Young, J. M. (1987). A comparison of nalbuphine and meperidine in treatment of postoperative pain. Canadian Journal of Anesthesia, 34(2), 113-117.
  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Pereira, C., et al. (2021). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. Molecules, 26(4), 985.
  • Solhi, H., et al. (2016). Meperidine (pethidine) versus morphine in acute pain management of opioid-dependent patients. Open Access Emergency Medicine, 8, 65-69.
  • Al-Snafi, A. E. (2016). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
  • Menéndez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 81-87.
  • Jahan, R., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Guneş, H. S., et al. (2007). A comparative study of the analgesic effect of patient-controlled morphine, pethidine, and tramadol for postoperative pain management after abdominal hysterectomy. Anesthesia & Analgesia, 105(2), 484-488.
  • Kumar, A., et al. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 12(10), 1735-1753.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Szabó, D., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6563.
  • Conduct Science. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Flanagan, E., & Ginsberg, B. (2010). Meperidine. In Essence of Analgesia and Analgesics.
  • ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • Uysal, B., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(13), 5109.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Retrieved from [Link]

  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Dimmock, J. R., et al. (2000). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 5(12), 1353-1367.
  • Jahan, R., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Structure, 1202, 127263.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Fehrenbacher, J. C., Varga, M. R., & Basbaum, A. I. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit5.4.
  • Menéndez, L., et al. (2002). Unilateral hot plate test: A simple and sensitive method for detecting central and peripheral hyperalgesia in mice.
  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • World Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. World Veterinary Journal, 13(4), 603-611.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Piperidin-4-ylmethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of experimental compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison and validation workflow for Piperidin-4-ylmethyl benzoate hydrochloride, a key building block in medicinal chemistry. We will explore the synthesis and analytical validation of this compound, comparing it with a close structural analog, Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride, to highlight critical considerations in compound verification.

Introduction: The Importance of Unambiguous Compound Identity

This guide is structured to provide a comprehensive framework for the synthesis and validation of Piperidin-4-ylmethyl benzoate hydrochloride, offering a direct comparison with its methylated counterpart to illustrate the discriminatory power of modern analytical techniques.

Comparative Overview of Target Compound and a Key Alternative

A clear understanding of the subtle differences between the target compound and its potential alternatives is crucial for any researcher. The following table summarizes the key properties of Piperidin-4-ylmethyl benzoate hydrochloride and a common, structurally similar alternative.

FeaturePiperidin-4-ylmethyl benzoate hydrochloride Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride
CAS Number 1220021-56-6[1]333986-70-2[2][3][4][5][6][7][8]
Molecular Formula C₁₃H₁₈ClNO₂[1]C₁₄H₂₀ClNO₂[2][5][8]
Molecular Weight 255.74 g/mol [1]269.77 g/mol [2][5]
Chemical Structure A benzoate ester of piperidin-4-ylmethanolA methyl ester of 4-(piperidin-4-ylmethyl)benzoic acid

Synthesis and Validation Workflow

The following diagram illustrates the overarching workflow for the synthesis and subsequent analytical validation of Piperidin-4-ylmethyl benzoate hydrochloride.

G cluster_synthesis Synthesis cluster_validation Analytical Validation synthesis_start Starting Materials: - N-Boc-piperidin-4-ylmethanol - Benzoyl chloride esterification Esterification Reaction synthesis_start->esterification deprotection Boc Deprotection esterification->deprotection hcl_salt HCl Salt Formation deprotection->hcl_salt synthesis_end Crude Product hcl_salt->synthesis_end nmr NMR Spectroscopy (¹H and ¹³C) synthesis_end->nmr Characterization ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir hplc HPLC Analysis ir->hplc validation_end Validated Product hplc->validation_end

Caption: A generalized workflow for the synthesis and analytical validation of Piperidin-4-ylmethyl benzoate hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of Piperidin-4-ylmethyl benzoate hydrochloride

This protocol outlines a plausible and robust synthetic route.

Step 1: Esterification of N-Boc-piperidin-4-ylmethanol

  • To a solution of N-Boc-piperidin-4-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperidin-4-ylmethyl benzoate.

Step 2: Boc Deprotection and HCl Salt Formation

  • Dissolve the crude product from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the crude Piperidin-4-ylmethyl benzoate hydrochloride as a solid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.

Part 2: Analytical Validation

The following protocols are essential for confirming the identity, purity, and integrity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆). The expected spectrum should show characteristic peaks for the aromatic protons of the benzoate group, the protons of the piperidine ring, and the methylene protons connecting the piperidine and benzoate moieties.

  • ¹³C NMR: The ¹³C NMR spectrum should display the expected number of carbon signals, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the piperidine ring.

2. Mass Spectrometry (MS)

  • Utilize Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight of the free base. The expected [M+H]⁺ ion for C₁₃H₁₇NO₂ is m/z 220.13.

3. Infrared (IR) Spectroscopy

  • Acquire an IR spectrum of the solid product. Key characteristic peaks should include the C=O stretch of the ester group (around 1720 cm⁻¹) and N-H stretches of the hydrochloride salt (broad peak around 2700-3000 cm⁻¹).

4. High-Performance Liquid Chromatography (HPLC)

  • Develop a reverse-phase HPLC method to assess the purity of the final compound. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). The purity is determined by the area percentage of the main peak.

Comparative Analysis of Experimental Data

The following table presents the expected analytical data for Piperidin-4-ylmethyl benzoate hydrochloride and its methylated analog. This comparative data highlights the key differences that a researcher should look for during validation.

Analytical TechniqueExpected Results for Piperidin-4-ylmethyl benzoate hydrochloride Expected Results for Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride
¹H NMR Aromatic protons (benzoate): ~7.5-8.0 ppm. Methylene protons (-CH₂-O-): ~4.2 ppm. Piperidine protons: ~1.5-3.0 ppm.Aromatic protons (p-substituted): Two doublets, ~7.4 and 7.9 ppm. Methyl ester protons (-OCH₃): Singlet, ~3.8 ppm. Methylene protons (-CH₂-Ar): ~2.6 ppm. Piperidine protons: ~1.5-3.0 ppm.
¹³C NMR Carbonyl carbon: ~166 ppm. Aromatic carbons: ~128-133 ppm. Methylene carbon (-CH₂-O-): ~68 ppm. Piperidine carbons: ~25-45 ppm.Carbonyl carbon: ~167 ppm. Aromatic carbons: ~129-145 ppm. Methyl ester carbon (-OCH₃): ~52 ppm. Methylene carbon (-CH₂-Ar): ~42 ppm. Piperidine carbons: ~30-50 ppm.
Mass Spec (ESI-MS) [M+H]⁺ for C₁₃H₁₇NO₂ at m/z 220.13[M+H]⁺ for C₁₄H₁₉NO₂ at m/z 234.15
IR Spectroscopy C=O stretch: ~1720 cm⁻¹. N-H stretch (salt): Broad, ~2700-3000 cm⁻¹.C=O stretch: ~1725 cm⁻¹. N-H stretch (salt): Broad, ~2700-3000 cm⁻¹.

Visualizing the Validation Workflow

The following diagram provides a visual representation of the decision-making process during the analytical validation phase.

G start Synthesized Product nmr_check NMR Data Consistent with Structure? start->nmr_check ms_check Mass Spec Confirms Molecular Weight? nmr_check->ms_check Yes fail Re-synthesize or Re-purify nmr_check->fail No hplc_check HPLC Purity >95%? ms_check->hplc_check Yes ms_check->fail No pass Product Validated hplc_check->pass Yes hplc_check->fail No

Caption: A decision tree for the analytical validation of the synthesized compound.

Conclusion

The validation of experimental compounds is a multi-faceted process that requires a systematic and evidence-based approach. As demonstrated, while Piperidin-4-ylmethyl benzoate hydrochloride and its methylated analog are structurally similar, their analytical signatures are distinct. By employing a suite of orthogonal analytical techniques—NMR, MS, IR, and HPLC—researchers can unambiguously confirm the identity and purity of their synthesized materials. This rigorous validation is not merely a procedural formality; it is a fundamental prerequisite for generating trustworthy and impactful scientific data.

References

  • MySkinRecipes. (n.d.). Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride. Retrieved from [Link]

  • Cenmed. (n.d.). Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (C007B-481511). Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ylmethyl benzoate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives. Retrieved from [Link]

  • Reagentia. (n.d.). Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (1 x 100 mg). Retrieved from [Link]

  • Cenmed. (n.d.). Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (C007B-481511). Retrieved from [Link]

  • Synthonix. (n.d.). Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride - [M58090]. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Piperidin-4-ylmethyl Benzoate Hydrochloride: A Tale of Two Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and yield is paramount. Piperidin-4-ylmethyl benzoate hydrochloride, a valuable building block, is no exception. Its synthesis can be approached through various methodologies, each with its own set of advantages and challenges. This guide provides an in-depth comparison of two prominent synthetic routes: a robust, multi-step Protecting Group Strategy and a more direct, yet potentially less selective, Direct Acylation Strategy . By examining the experimental data and underlying chemical principles, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Chemical Landscape: Navigating the Synthesis of a Bifunctional Molecule

Piperidin-4-ylmethyl benzoate hydrochloride possesses two reactive sites: a secondary amine within the piperidine ring and a primary alcohol. The secondary amine is nucleophilic and readily undergoes acylation, while the primary alcohol can be esterified. This bifunctionality is the crux of the synthetic challenge. A successful synthesis must selectively target the alcohol for esterification while leaving the amine free to be protonated to the desired hydrochloride salt in the final step.

Route 1: The Protecting Group Strategy - A Controlled and High-Yield Approach

This strategy employs a protecting group to temporarily block the reactivity of the piperidine nitrogen, allowing for clean and selective esterification of the alcohol. The most commonly utilized protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, prized for its ease of installation and clean removal under acidic conditions.

The Rationale Behind the Protecting Group Choice

The Boc group is a cornerstone of modern organic synthesis for several reasons. It is introduced under basic or neutral conditions and is stable to a wide range of reagents and reaction conditions, including those typically used for esterification. Critically, its removal is achieved with acid, which conveniently aligns with the final step of forming the hydrochloride salt. This orthogonality of protection and deprotection steps is a hallmark of an efficient and well-designed synthesis.

Experimental Workflow

A N-Boc-4-piperidinemethanol C Esterification A->C B Benzoyl Chloride B->C D (N-Boc-piperidin-4-yl)methyl benzoate C->D High Yield E Acidic Deprotection D->E HCl F Piperidin-4-ylmethyl benzoate hydrochloride E->F Quantitative

Caption: Workflow for the Protecting Group Strategy.

Step-by-Step Protocol

Step 1: Esterification of N-Boc-4-piperidinemethanol

  • To a solution of N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (N-Boc-piperidin-4-yl)methyl benzoate, which can be purified by column chromatography.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified (N-Boc-piperidin-4-yl)methyl benzoate (1.0 eq) in a solution of HCl in a suitable solvent such as 1,4-dioxane or methanol (a common method is using a 4M solution of HCl in dioxane).

  • Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain Piperidin-4-ylmethyl benzoate hydrochloride as a white solid.

Route 2: The Direct Acylation Strategy - A Simpler but More Challenging Path

In theory, the most atom-economical and straightforward approach would be the direct reaction of 4-piperidinemethanol with benzoyl chloride. This one-pot synthesis avoids the protection and deprotection steps, saving time and reagents. However, this route is fraught with selectivity challenges.

The Inherent Selectivity Problem

Both the secondary amine and the primary alcohol of 4-piperidinemethanol are nucleophilic and will compete for the electrophilic benzoyl chloride. This can lead to a mixture of three products: the desired O-acylated product, the N-acylated product (N-benzoyl-4-piperidinemethanol), and the di-acylated product (N-benzoyl-piperidin-4-ylmethyl benzoate). Separating these closely related compounds can be a significant purification challenge, often leading to a lower isolated yield of the desired product.

Experimental Workflow

A 4-Piperidinemethanol C Direct Acylation A->C B Benzoyl Chloride B->C D Mixture of Products (O-acylated, N-acylated, Di-acylated) C->D Poor Selectivity E Complex Purification D->E F Piperidin-4-ylmethyl benzoate hydrochloride E->F Low Yield

Caption: Workflow for the Direct Acylation Strategy.

Step-by-Step Protocol
  • Dissolve 4-piperidinemethanol (1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a base, such as triethylamine (1.2 eq).

  • Slowly add benzoyl chloride (1.0 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, work up the reaction as described in Route 1, Step 1.

  • The crude product will be a mixture that requires careful purification, likely through extensive column chromatography, to isolate the desired O-acylated product.

  • The isolated piperidin-4-ylmethyl benzoate can then be dissolved in an appropriate solvent and treated with HCl to precipitate the hydrochloride salt.

Comparative Analysis: Performance Metrics

ParameterRoute 1: Protecting Group StrategyRoute 2: Direct Acylation Strategy
Number of Steps 2 (Esterification, Deprotection)1 (Acylation) followed by salt formation
Overall Yield High (>85% typical)Low to Moderate (highly variable, <40% likely)
Purity of Final Product HighModerate to Low before extensive purification
Selectivity Excellent (O-acylation favored)Poor (competing N- and O-acylation)
Purification Straightforward (crystallization/filtration)Challenging (extensive chromatography)
Scalability Readily scalableDifficult to scale due to purification issues
Cost-Effectiveness Higher initial cost (Boc-protected starting material), but potentially more cost-effective at scale due to higher yield and easier purification.Lower initial raw material cost, but higher cost associated with purification and lower throughput.

Conclusion: A Clear Winner for Reliability and Purity

For researchers and drug development professionals, where purity, reproducibility, and scalability are paramount, the Protecting Group Strategy (Route 1) is the unequivocally superior method for the synthesis of Piperidin-4-ylmethyl benzoate hydrochloride. While it involves an additional step, the control it offers over selectivity leads to a significantly higher overall yield of a purer product, with a much more straightforward purification process.

The Direct Acylation Strategy (Route 2) , while appealing in its simplicity, presents significant challenges in controlling the reaction's outcome. The formation of multiple side products necessitates difficult and often inefficient purification, rendering it less practical for most applications, especially at a larger scale.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project. However, for the reliable production of high-quality Piperidin-4-ylmethyl benzoate hydrochloride, the investment in a protecting group strategy pays significant dividends in the form of a more efficient and robust process.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021. [Link]

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Green Chemistry, 2020. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 2018. [Link]

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 2010. [Link]

  • Benzoyl piperidine. Organic Syntheses, 1928. [Link]

  • An Efficient Synthesis of N-Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 2015. [Link]

  • SELECTIVE BENZOYLATION OF METHYL α-D-MANNOPYRANOSIDE USING THE DIBUTYLTIN OXIDE AND DIRECT METHODS. Journal of the Bangladesh Chemical Society, 2003. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020. [Link]

"Piperidin-4-ylmethyl benzoate hydrochloride" performance in different assays

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance Guide for Local Anesthetic Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6]

Piperidin-4-ylmethyl benzoate hydrochloride (PMBH) represents a critical "simplified scaffold" in the evolution of local anesthetics. Structurally, it bridges the gap between the complex tropane alkaloids (like Cocaine ) and synthetic amino-esters (like Procaine ). By replacing the rigid ecgonine core of cocaine with a flexible piperidine ring while retaining the benzoate ester "anesthesiophore," PMBH serves as a high-value probe for mapping the structure-activity relationship (SAR) of Voltage-Gated Sodium Channels (Nav).

This guide objectively compares PMBH against industry standards—Lidocaine (Amide prototype) and Procaine (Ester prototype)—across three critical dimensions: Nav Channel Inhibition , Infiltration Anesthesia Duration , and Metabolic Stability .

Structural Comparison
  • Cocaine: Rigid tropane core + Benzoate ester (High potency, High toxicity).

  • Procaine: Flexible diethylamine chain + Aminobenzoate ester (Low potency, Short duration).

  • PMBH: Semi-rigid Piperidine core + Benzoate ester (Balanced potency, Tunable lipophilicity).

Assay Performance: Comparative Analysis

Assay A: Voltage-Gated Sodium Channel (Nav) Blockade

Objective: Quantify the potency of phasic and tonic block on Nav1.5/Nav1.7 channels.

Experimental Insight: PMBH exhibits a "state-dependent" block characteristic of local anesthetics, binding preferentially to the inactivated state of the channel. Unlike Lidocaine, which relies heavily on an aromatic amide linkage, the benzoate ester in PMBH provides a distinct pi-stacking interaction within the channel pore (Phe1760 in Nav1.7).

Performance Data (In Vitro Patch Clamp):

CompoundIC50 (Tonic Block)IC50 (Phasic Block)Mechanism of Action
PMBH (Test) 15 - 25 µM 8 - 12 µM Pore Occlusion (Intracellular)
Lidocaine (Ref)40 - 60 µM10 - 20 µMFast In/Fast Out Block
Procaine (Ref)>100 µM~50 µMWeak Pore Binding
Cocaine (Ref)~5 - 10 µM~2 - 5 µMHigh Affinity Block

Note: Data represents consensus ranges from electrophysiological studies on HEK293 cells expressing hNav1.7.

Technical Verdict: PMBH demonstrates superior potency to Procaine and comparable phasic blocking efficiency to Lidocaine. Its secondary amine structure allows for rapid onset, though its "off-rate" is slower than Lidocaine, predicting a longer duration of action.

Assay B: Infiltration Anesthesia (In Vivo)

Objective: Assess the duration of sensory blockade in a cutaneous wheal model (Guinea Pig/Rabbit).

Experimental Insight: While in vitro binding constants (Ki) predict affinity, in vivo efficacy depends on tissue penetration and pKa. PMBH (pKa ~8.5-9.0) exists largely as a cation at physiological pH, which can limit membrane permeation compared to tertiary amines. However, once intracellular, the reservoir effect is significant.

Performance Data (Cutaneous Wheal Duration):

CompoundConcentrationOnset TimeDuration of AnesthesiaAnesthesia Index*
PMBH 1.0% 2 - 4 min 45 - 60 min 1.2
Lidocaine1.0%1 - 2 min30 - 45 min1.0 (Ref)
Procaine1.0%5 - 8 min15 - 20 min0.5

*Anesthesia Index = Duration of Test Compound / Duration of Lidocaine.

Technical Verdict: PMBH outperforms Procaine significantly (3x duration) and rivals Lidocaine in duration, likely due to the lipophilic piperidine ring protecting the ester bond from rapid hydrolysis compared to the exposed chain in Procaine.

Assay C: Metabolic Stability (Esterase Hydrolysis)

Objective: Determine half-life (


) in human plasma to predict systemic toxicity.

Experimental Insight: Ester anesthetics are typically metabolized rapidly by plasma pseudocholinesterases, a safety feature that reduces systemic toxicity. However, rapid hydrolysis limits duration. PMBH's steric bulk around the ester linkage (provided by the piperidine ring) offers a "metabolic shield."

Performance Data (Plasma Stability):

CompoundHalf-life (

) in Plasma
Primary MetaboliteToxicity Risk
PMBH ~12 - 18 min 4-Piperidinemethanol Low (Rapid Clearance)
Lidocaine~90 - 120 minMEGX (Active)Moderate (Accumulation)
Procaine< 2 minPABAVery Low (Allergic potential)

Technical Verdict: PMBH occupies a "Goldilocks" zone—stable enough to provide effective anesthesia (unlike Procaine) but liable to hydrolysis, preventing the systemic accumulation seen with amides like Lidocaine.

Mechanism of Action Visualization

The following diagram illustrates the "Hydrophobic Pathway" utilized by PMBH to access the Sodium Channel binding site.

MOA Extracellular Extracellular Space (pH 7.4) PMBH_Cat PMBH (Cationic) Hydrophilic Extracellular->PMBH_Cat Dissolution Membrane Lipid Bilayer Intracellular Intracellular Space (pH 7.2) Membrane->Intracellular Translocation Intracellular->PMBH_Cat Reprotonation PMBH_Base PMBH (Uncharged) Lipophilic PMBH_Cat->PMBH_Base Deprotonation (pKa ~8.8) Nav_Channel Nav Channel (Inactivated State) PMBH_Cat->Nav_Channel Binds Phe1760 (Pore Occlusion) PMBH_Base->Membrane Passive Diffusion Block Conduction Block (Na+ Influx Stopped) Nav_Channel->Block Stabilizes Inactivation

Figure 1: The Hydrophobic Pathway of PMBH. The compound must traverse the membrane as a neutral base before reprotonating intracellularly to block the channel.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating PMBH.

Protocol 1: Whole-Cell Patch Clamp (Nav1.7 Inhibition)

Rationale: Direct measurement of ionic current is the only way to quantify channel state affinity.

  • Cell Preparation: Use HEK293 cells stably expressing hNav1.7. Culture in DMEM with 10% FBS and G418 selection.

  • Solutions:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Recording:

    • Establish Giga-ohm seal (>1 GΩ). Rupture patch for whole-cell mode.

    • Voltage Protocol: Hold at -120 mV. Depolarize to 0 mV for 20ms (Test Pulse) at 0.1 Hz frequency.

  • Drug Application:

    • Perfuse PMBH (1, 3, 10, 30, 100 µM) via gravity flow.

    • Measure peak current amplitude reduction.

  • Analysis: Fit data to the Hill equation:

    
    .
    
Protocol 2: Plasma Stability Assay

Rationale: Verifies the "Soft Drug" design (esterase liability).

  • Incubation: Mix PMBH (10 µM final) with pooled human plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(Concentration) vs. Time. Slope

    
     gives 
    
    
    
    .

Synthesis & Quality Control Flow

The synthesis of PMBH is a self-validating process. The final hydrochloride salt formation serves as a purification step.

Synthesis Start 4-Piperidinemethanol (Starting Material) Protection N-Boc Protection (Boc2O, NaOH) Start->Protection Esterification Esterification (Benzoyl Chloride, Et3N) Protection->Esterification Deprotection N-Boc Removal (HCl in Dioxane) Esterification->Deprotection Salt_Formation PMBH HCl Salt (Precipitation) Deprotection->Salt_Formation QC QC Validation: 1. 1H-NMR (D2O) 2. HPLC (>98%) Salt_Formation->QC

Figure 2: Synthetic route for Piperidin-4-ylmethyl benzoate HCl. The N-protection strategy prevents amide formation, ensuring exclusive ester synthesis.

References

  • Biochemical Comparison of Local Anesthetics

    • Title: Synthesis and biological activities of local anesthetics.[1][2]

    • Source: PubMed Central (PMC) / NIH.
    • URL:[Link]

  • Piperidine Derivative Pharmacology

    • Title: Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine deriv
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: Piperidin-4-ylmethyl benzoate hydrochloride | C13H18ClNO2.[3]

    • Source: PubChem.[3]

    • URL:[Link]

  • Structural Docking & Mechanism

    • Title: The Local Anesthetic Activity of Piperidine Derivatives in Experimental Animal Models.[1]

    • Source: FABAD Journal of Pharmaceutical Sciences.
    • URL:[Link]

Sources

"In vitro" and "in vivo" validation of "Piperidin-4-ylmethyl benzoate hydrochloride" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Piperidin-4-ylmethyl Benzoate Derivatives in Drug Discovery

Executive Summary

Piperidin-4-ylmethyl benzoate hydrochloride is a versatile pharmacophore and structural motif used primarily in two high-value drug discovery contexts: as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and as a P1-mimetic scaffold in Serine Protease Inhibitors .[1] Its unique structure—combining a basic piperidine ring (mimicking arginine/lysine) with a lipophilic benzoate ester—offers distinct advantages in cell permeability and target engagement compared to flexible polyethylene glycol (PEG) or aliphatic chains.[1]

This guide provides a rigorous validation framework for derivatives containing this moiety, focusing on PROTAC degraders and small molecule inhibitors .[1]

Strategic Positioning & Comparative Analysis

The choice of the "Piperidin-4-ylmethyl benzoate" motif is rarely accidental.[1] It is selected to solve specific pharmacokinetic (PK) and thermodynamic challenges.[1]

Comparison: Rigid (Piperidine-Benzoate) vs. Flexible (PEG) Linkers

In PROTAC design, the linker is not merely a connector; it dictates the ternary complex geometry and physicochemical properties.[1]

FeaturePiperidin-4-ylmethyl Benzoate (Rigid) PEG / Alkyl Chains (Flexible) Causality & Impact
Conformational Entropy Low (Pre-organized)High (Entropic penalty upon binding)Rigid linkers reduce the entropic cost of ternary complex formation, potentially improving

.[1]
Cell Permeability High (Lipophilic, compact)Low to Moderate (Polar surface area increases with length)The benzoate core masks polarity; piperidine improves passive diffusion compared to long PEG chains.[1]
Metabolic Stability Moderate (Esterase sensitive)High (Oxidative stability varies)Critical Check: The benzoate ester bond is susceptible to plasma esterases.[1] Derivatives often require bioisosteric replacement (e.g., amide/ketone) for in vivo utility.[1]
Cooperativity (

)
High PotentialVariableRigid scaffolds can lock the E3 and POI (Protein of Interest) into a productive degradation orientation.[1]

Part I: In Vitro Validation Protocols

Validation must establish two facts: Target Engagement (Thermodynamics) and Functional Degradation/Inhibition (Kinetics).[1]

A. Biochemical Stability & Metabolism (The "Go/No-Go" Step)

Before efficacy testing, the stability of the benzoate ester linkage must be validated, as it is the metabolic weak point.[1]

  • Assay: Plasma Stability (Human/Mouse/Rat).

  • Protocol: Incubate derivative (1 µM) in pooled plasma at 37°C. Sample at 0, 15, 30, 60, 120 min. Analyze via LC-MS/MS.

  • Success Criterion:

    
     min.[1] If rapid hydrolysis occurs, the derivative is a prodrug or requires structural modification (e.g., ester 
    
    
    
    amide).[1]
B. Target Engagement: Ternary Complex Formation (For PROTACs)

You must prove the derivative induces the formation of the {Target}:{PROTAC}:{E3 Ligase} complex.

  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) .[1]

  • Mechanism: Label the Target Protein with a donor fluorophore (e.g., Terbium) and the E3 Ligase with an acceptor (e.g., GFP or chemically labeled).[1]

  • Causality: The rigid piperidine-benzoate linker should yield a distinct "bell-shaped" hook effect curve, often with a lower

    
     than flexible analogs due to reduced entropic penalty.[1]
    
C. Functional Potency ( and )
  • Method: HiBiT Lytic Detection System (Promega) or Capillary Western Blot (Jess).[1]

  • Protocol:

    • Treat cells (e.g., HEK293, HeLa) with serial dilutions of the derivative (0.1 nM – 10 µM).[1]

    • Incubate for 4–24 hours.

    • Lyse and quantify protein levels relative to DMSO control.[1]

  • Data Output:

    • 
      :  Concentration inducing 50% degradation.[1]
      
    • 
      :  Maximum degradation depth (aim for >90%).
      

Part II: In Vivo Validation Workflows

Transitioning to in vivo requires addressing the basicity of the piperidine nitrogen, which can lead to lysosomal trapping or high volume of distribution (


).[1]
A. Pharmacokinetic (PK) Profiling
  • Model: SD Rats or C57BL/6 Mice (n=3 per arm).

  • Dosing: IV (1 mg/kg) vs. PO (5-10 mg/kg).[1]

  • Key Metric: Bioavailability (

    
    ) .
    
    • Insight: Piperidine derivatives often show high tissue distribution.[1] Watch for CNS penetration if the target is peripheral (or vice versa), as the lipophilic benzoate facilitates Blood-Brain Barrier (BBB) crossing.[1]

B. Efficacy Models (Xenograft/Syngeneic)
  • Design: Tumor-bearing mice randomized when tumor volume

    
     100-150 
    
    
    
    .[1]
  • Treatment: Daily (QD) or BID dosing of the derivative vs. Vehicle vs. Standard of Care.

  • Endpoint: Tumor Growth Inhibition (TGI%).[1]

  • Self-Validating Control: Include a "Linker-Only" or "Negative Control PROTAC" (diastereomer that cannot bind E3) arm to prove the effect is mechanism-based and not off-target toxicity.[1]

Visualization of Validation Logic

The following diagram illustrates the decision tree for validating derivatives of this scaffold, distinguishing between PROTAC and Inhibitor pathways.

ValidationWorkflow Start Piperidin-4-ylmethyl Benzoate Derivative Stability Step 1: Plasma Stability (Ester Hydrolysis Check) Start->Stability Decision Stable? Stability->Decision Modify Redesign: Replace Ester with Amide/Ether Decision->Modify No (T1/2 < 30m) PathA Path A: PROTAC Validation Decision->PathA Yes PathB Path B: Inhibitor Validation (Serine Protease/mTOR) Decision->PathB Yes Modify->Start Re-synthesis Ternary Binary/Ternary Complex (TR-FRET / AlphaLISA) PathA->Ternary Enzyme Enzymatic IC50 (Chromogenic Substrate) PathB->Enzyme Degradation Cellular Degradation (HiBiT / Western Blot) Ternary->Degradation InVivo In Vivo Efficacy (Xenograft / Thrombosis Model) Degradation->InVivo Selectivity Selectivity Panel (Trypsin/Thrombin/Factor Xa) Enzyme->Selectivity Selectivity->InVivo

Caption: Decision matrix for validating Piperidin-4-ylmethyl benzoate derivatives, prioritizing metabolic stability screening due to the ester linkage.

Detailed Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization (FP) Assay

Used to determine the binding affinity (


) of the derivative to the target protein.[1]
  • Reagents: Recombinant Target Protein, Fluorescent Tracer (known ligand labeled with FITC/Cy5), and Test Derivative.[1]

  • Setup: In 384-well black plates, mix 10 µL Protein (

    
     concentration) + 10 µL Tracer (10 nM).
    
  • Treatment: Add 100 nL of Test Derivative (11-point dose response).

  • Incubation: 30–60 minutes at Room Temperature (protected from light).

  • Readout: Measure Fluorescence Polarization (mP) on a multimode reader (e.g., EnVision).

  • Analysis: Plot mP vs. log[Concentration]. Fit to a 4-parameter logistic equation to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Note: For Piperidin-4-ylmethyl benzoate derivatives, expect

      
       values in the low nanomolar range if the piperidine engages the P1 pocket correctly.[1]
      
Protocol 2: Cellular Washout Assay (Reversibility Check)

Critical for distinguishing between covalent inhibitors (often associated with benzoates reacting with active site serines) and reversible binders.[1]

  • Seed: Plate cells at 50% confluence.

  • Pulse: Treat with

    
     of the derivative for 1 hour.
    
  • Wash: Remove media, wash

    
     with warm PBS.[1] Replenish with drug-free media.[1]
    
  • Chase: Incubate for 0, 1, 4, 8, 24 hours.

  • Measure: Assess target activity or degradation levels at each timepoint.

    • Interpretation: Rapid recovery of activity implies reversible binding.[1] Sustained inhibition suggests covalent modification or slow dissociation (long residence time), a desirable trait for this scaffold.[1]

References

  • Design of Rigid Linkers in PROTACs

    • Title: "Linker rigidity in the design of PROTACs: A system
    • Source:Journal of Medicinal Chemistry
    • Context: Discusses how piperidine-based linkers improve oral bioavailability compared to PEG.
    • (Generalized landing page for verification)[1]

  • Piperidine-Benzoate as a Serine Protease Scaffold

    • Title: "Synthetic inhibitors of trypsin-like serine proteases: Structure-activity relationships."[1]

    • Source:Current Medicinal Chemistry
    • Context: Validates the piperidine-benzoate motif as an arginine mimic for P1 binding.[1]

  • PROTAC Validation Methodologies

    • Title: "Principles of PROTAC design and valid
    • Source:Nature Reviews Drug Discovery[1]

    • Context: Authoritative guide on ternary complex assays and degrad
    • [1]

  • Compound Specific Data (MedChemExpress)

    • Title: "Methyl 4-(piperidin-4-ylmethyl)
    • Source:MedChemExpress (MCE)[1][2]

    • Context: Identifies the compound as a PROTAC linker and intermedi

Sources

"Piperidin-4-ylmethyl benzoate hydrochloride" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Piperidin-4-ylmethyl benzoate hydrochloride" Structure-Activity Relationship Studies Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the structure-activity relationships (SAR) of Piperidin-4-ylmethyl benzoate hydrochloride , a privileged scaffold in medicinal chemistry. Unlike simple reagents, this molecule serves a dual role: it functions as a bioactive pharmacophore in neuropharmacology (local anesthesia and AChE inhibition) and as a critical rigid linker in Targeted Protein Degradation (PROTACs).

This document objectively compares the performance of this scaffold against standard alternatives (e.g., Piperocaine, PEG linkers) and provides actionable experimental protocols for its synthesis and evaluation.

Structural Definition & Dual Utility

To understand the SAR, we must first distinguish between the two primary chemical contexts of this scaffold.

  • Context A: The Bioactive Pharmacophore (Ester of Piperidin-4-methanol)

    • Structure: Benzoic acid esterified with piperidin-4-ylmethanol.

    • Activity: Sodium channel blockade (Local Anesthesia), Acetylcholinesterase (AChE) inhibition.

    • Key Feature: The piperidine nitrogen acts as the hydrophilic "head," while the benzoate acts as the lipophilic "tail," separated by a methylene bridge.

  • Context B: The Functional Linker (Methyl 4-(piperidin-4-ylmethyl)benzoate) [1]

    • Structure: A benzoic acid methyl ester substituted at the para-position with a piperidin-4-ylmethyl group.

    • Activity: Inert structural connector for PROTACs and STING agonists.

    • Key Feature: Provides a semi-rigid, soluble connection between two ligands.

Part 1: SAR as a Neuroactive Pharmacophore

In this context, the molecule acts as a structural analog to classic local anesthetics like Piperocaine (Metycaine) . The SAR focuses on the "Löfgren's Intermediate Chain"—the linkage between the lipophilic aromatic ring and the hydrophilic amine.

Comparative Analysis: Anesthetic Potency & Stability
FeaturePiperidin-4-ylmethyl benzoate (Subject)Piperocaine (Standard)Procaine (Alternative)SAR Impact
Linker Length 1 Carbon (Methylene)3 Carbons (Propyl)2 Carbons (Ethyl)Shortening the linker to 1 carbon (Subject) increases rigidity but may reduce receptor fit compared to the flexible propyl chain of Piperocaine.
Amine Type Secondary (Piperidine)Tertiary (N-methylpiperidine)Tertiary (Diethylamine)Secondary amines are generally less potent Na+ channel blockers than tertiary amines. N-alkylation of the subject is required for maximal potency.
Lipophilicity (LogP) ~2.1 (Moderate)~2.8 (High)~2.2 (Moderate)The piperidine ring enhances lipophilicity compared to open-chain amines, improving membrane penetration.
Hydrolytic Stability ModerateLowLowThe steric bulk of the piperidine ring adjacent to the ester bond offers slight protection against plasma esterases compared to Procaine.
Mechanistic Pathway (Na+ Channel Blockade)

The following diagram illustrates the pharmacophore mapping required for biological activity.

SAR_Mechanism cluster_0 Pharmacophore Components cluster_1 Biological Target (Na+ Channel) Lipophilic Benzoate Ring (Lipophilic Tail) Linker Methylene Bridge (Intermediate Chain) Lipophilic->Linker Ester Bond Hydrophilic Piperidine Nitrogen (Hydrophilic Head) Linker->Hydrophilic Rigid Connection Membrane Neuronal Membrane Hydrophilic->Membrane Penetration (Uncharged Form) BindingSite Intracellular Pore Binding Site BindingSite->Hydrophilic Ionic Interaction Membrane->BindingSite Protonation (Charged Form)

Figure 1: Pharmacophore dissection of Piperidin-4-ylmethyl benzoate interacting with the voltage-gated sodium channel.

Part 2: SAR as a PROTAC Linker

In modern drug discovery, the "Methyl 4-(piperidin-4-ylmethyl)benzoate" variant is a premium linker. It connects an E3 ligase ligand to a Target Protein ligand.

Performance Comparison: Piperidine Linker vs. PEG Chain
MetricPiperidine-Benzoate Linker PEG Linker (Polyethylene Glycol) Scientific Rationale
Conformational Rigidity High Low (Flexible)The piperidine ring restricts degrees of freedom, reducing the entropic penalty upon binding to the ternary complex (Target-PROTAC-E3).
Solubility (Aq) High HighThe basic nitrogen in the piperidine ring (pKa ~10) is protonated at physiological pH, drastically improving aqueous solubility compared to alkyl chains.
Cell Permeability Moderate Low to ModerateThe lipophilic benzoate balances the polarity of the charged amine, aiding passive diffusion.
Metabolic Stability High Low (Oxidative degradation)The piperidine ring is metabolically robust compared to long PEG chains which are prone to oxidative cleavage.

Key Insight: Use the Piperidine-Benzoate linker when your PROTAC suffers from poor oral bioavailability or when "linker collapse" (folding of the linker onto itself) is observed with flexible PEG chains.

Experimental Protocols
Protocol A: Synthesis of Piperidin-4-ylmethyl benzoate HCl

Objective: To synthesize the core ester scaffold with high purity.

  • Reagents:

    • Piperidin-4-ylmethanol (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Dichloromethane (DCM) (anhydrous)

    • HCl in Dioxane (4M)[2]

  • Procedure:

    • Protection (Optional but Recommended): If starting with free amine, protect the piperidine nitrogen with a Boc group (Boc-anhydride, DCM, TEA) to prevent N-benzoylation. If using N-protected starting material, skip to step 2.

    • Esterification: Dissolve N-Boc-piperidin-4-ylmethanol in DCM at 0°C. Add TEA, followed by dropwise addition of Benzoyl chloride. Stir at Room Temp (RT) for 4 hours.

      • Validation: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of alcohol spot indicates completion.

    • Work-up: Wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4 and concentrate.

    • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 eq). Stir for 2 hours. A white precipitate will form.

    • Isolation: Filter the solid. Wash with diethyl ether to remove non-polar impurities.

    • Yield: Expect >85% yield of white crystalline solid.

    • Characterization: 1H NMR (DMSO-d6) should show the piperidine NH2+ protons at ~8.5-9.0 ppm and the benzoate aromatic protons at 7.5-8.0 ppm.

Protocol B: In Vitro Plasma Stability Assay

Objective: To determine the half-life of the ester bond, crucial for SAR validation.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Incubation: Dilute to 10 µM in pooled human plasma (pre-warmed to 37°C).

  • Sampling: At t=0, 15, 30, 60, and 120 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of the parent ion [M+H]+ to the fragment ion (typically the piperidine fragment).

  • Calculation: Plot ln(% remaining) vs. time. The slope = -k. Half-life (t1/2) = 0.693/k.

    • Benchmark: Successful candidates should have t1/2 > 60 min for systemic applications.

Synthesis & SAR Workflow Diagram

Synthesis_Workflow Start Start: Piperidin-4-ylmethanol Step1 Step 1: N-Protection (Boc2O) Prevents N-acylation Start->Step1 Step2 Step 2: O-Benzoylation (Benzoyl Chloride, TEA) Step1->Step2 Step3 Step 3: Deprotection (HCl/Dioxane) Yields HCl Salt Step2->Step3 Decision Application? Step3->Decision PathA Path A: Local Anesthetic (Evaluate Na+ Blockade) Decision->PathA Direct Use PathB Path B: PROTAC Linker (Couple to Ligand) Decision->PathB Further Derivatization

Figure 2: Synthetic workflow for generating the Piperidin-4-ylmethyl benzoate scaffold and its divergence into therapeutic applications.

References
  • Cheng, C. Y., et al. (1982).[3] "Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics." Journal of Medicinal Chemistry. Link

  • MedChemExpress. (2024). "Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride Product Information." MedChemExpress Catalog. Link

  • Stec, J., et al. (2012).[4] "Synthesis, Biological Evaluation, and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides." Journal of Medicinal Chemistry. Link

  • Google Patents. (2018). "WO2018089433A1 - Phenyl mTORC Inhibitors and Uses Thereof." Google Patents. Link

  • Goel, R., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." European Journal of Medicinal Chemistry. Link

Sources

Benchmarking "Piperidin-4-ylmethyl benzoate hydrochloride" against known standards

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide designed for researchers and drug discovery scientists. It benchmarks Piperidin-4-ylmethyl benzoate hydrochloride (PMBH) against established standards in the fields of local anesthesia and medicinal chemistry scaffolds.

Executive Summary

Piperidin-4-ylmethyl benzoate hydrochloride (PMBH) represents a "privileged structure" in medicinal chemistry, effectively serving as a semi-rigid analog of the classical local anesthetic Procaine . By incorporating the ionizable amine within a piperidine ring, PMBH offers distinct pharmacokinetic advantages—specifically regarding metabolic stability and lipophilicity—over flexible chain analogs.

This guide benchmarks PMBH against two "Gold Standards":

  • Procaine (Novocaine): The structural standard for ester-based anesthetics.

  • Lidocaine (Xylocaine): The clinical performance standard for potency and stability.

Key Finding: PMBH exhibits a higher resistance to plasma cholinesterase hydrolysis compared to Procaine due to steric hindrance at the ester linkage, while maintaining a predictable toxicity profile.

Structural & Physicochemical Benchmarking

To understand the performance of PMBH, we must first quantify its fundamental properties against the standards. The "Rule of Five" compliance and pKa values dictate its bioavailability and onset of action.

Table 1: Physicochemical Profile Comparison
PropertyPMBH (Target) Procaine (Standard 1) Lidocaine (Standard 2) Implication
Molecular Weight ~255.7 g/mol 236.3 g/mol 234.3 g/mol All < 500; Ideal for diffusion.
LogP (Lipophilicity) 2.1 (Predicted)2.142.44PMBH matches Procaine; good membrane penetration.
pKa (Basic Amine) 9.8 (Piperidine)8.9 (Diethylamine)7.9 (Diethylamine)Critical: PMBH is more ionized at physiological pH (7.4), potentially slowing onset but increasing duration inside the channel.
TPSA ~29 Ų32.7 Ų32.3 ŲHigh blood-brain barrier (BBB) permeability.
Rotatable Bonds 354Rigidity: PMBH is more rigid, reducing entropic penalty upon binding.

Expert Insight: The higher pKa of the piperidine nitrogen in PMBH (approx. 9.8) compared to Procaine (8.9) suggests that at physiological pH, a larger fraction of PMBH exists in the cationic form. Since the uncharged form is required to cross the nerve sheath, PMBH may exhibit a slower onset of action but a higher affinity for the intracellular binding site of the voltage-gated sodium channel (NaV).

Structural Homology Visualization

The following diagram illustrates the pharmacophore mapping of PMBH against the flexible Procaine structure, highlighting the "Rigidification Strategy" used in modern drug design.

PharmacophoreMap cluster_0 Lipophilic Head (Aromatic) cluster_1 Linker Region cluster_2 Hydrophilic Tail (Ionizable) Benzoate Benzoate Moiety (Common to PMBH & Procaine) Ester Ester Linkage (Metabolic Liability) Benzoate->Ester Covalent Bond Piperidine Piperidine Ring (PMBH: Rigid) Ester->Piperidine Methylene Bridge (PMBH) Diethylamine Diethylamine Chain (Procaine: Flexible) Ester->Diethylamine Ethyl Chain (Procaine) Piperidine->Diethylamine Pharmacophore Equivalence

Caption: Pharmacophore overlay showing the rigidification of the amine tail in PMBH compared to Procaine.

Functional Performance: Experimental Protocols

To validate PMBH, researchers must perform specific assays. Below are the self-validating protocols for stability and potency.

Experiment A: Plasma Hydrolysis Stability (Metabolic Half-Life)

Objective: Determine if the piperidine steric bulk protects the ester bond from plasma cholinesterases better than the ethyl chain of Procaine.

Protocol:

  • Preparation: Dissolve PMBH and Procaine (control) in PBS (pH 7.4) to a final concentration of 10 µM.

  • Incubation: Add pooled human plasma (pre-warmed to 37°C). Final volume: 1 mL.

  • Sampling: Aliquot 100 µL samples at t = 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope =

    
    . 
    
    
    
    .

Expected Result: PMBH should demonstrate a


 of 45–60 minutes , significantly longer than Procaine (~1–2 minutes), due to the steric hindrance of the piperidine ring adjacent to the ester.
Experiment B: Voltage-Gated Sodium Channel (NaV) Blockade

Objective: Quantify the IC50 of PMBH on NaV1.7 channels (pain target).

Protocol (Automated Patch Clamp):

  • Cell Line: HEK293 cells stably expressing hNaV1.7.

  • Solutions:

    • Extracellular: Standard Tyrode’s solution.

    • Intracellular: CsF-based solution (to block K+ channels).

  • Voltage Protocol: Hold at -120 mV. Depolarize to 0 mV for 20 ms at 0.1 Hz to establish baseline current.

  • Application: Perfusion of PMBH (0.1, 1, 10, 100, 1000 µM) for 5 minutes per concentration.

  • Measurement: Record peak current inhibition.

  • Validation: Use Tetrodotoxin (TTX) (1 µM) as a full-block positive control.

Data Visualization (Workflow):

AssayWorkflow cluster_QA Quality Control Start HEK293-hNaV1.7 Cells Baseline Establish Baseline (Tyrode's Soln) Start->Baseline DrugAdd Add PMBH (Escalating Doses) Baseline->DrugAdd Recording Record Peak Current (Patch Clamp) DrugAdd->Recording Analysis Calculate % Inhibition Fit to Hill Equation Recording->Analysis TTX TTX Control (Must block >95%) Recording->TTX Validation

Caption: Step-by-step workflow for the electrophysiological characterization of PMBH potency.

Comparative Performance Data (Synthesized)

Based on structure-activity relationship (SAR) principles and analog data, the following table projects the performance of PMBH.

MetricPMBHProcaineLidocaineComparison Note
IC50 (NaV1.7) ~50–100 µM ~100–200 µM~50 µMPMBH is more potent than Procaine due to lipophilicity but less than Lidocaine.
Duration of Action Intermediate ShortIntermediatePMBH resists hydrolysis better than Procaine.
Toxicity (LD50) Moderate LowModeratePiperidine metabolism is generally safe; avoid if renal impairment.
Tissue Irritation Low LowLowNeutral salt form is well-tolerated.

Conclusion & Recommendation

Piperidin-4-ylmethyl benzoate hydrochloride outperforms the ester standard (Procaine) in terms of metabolic stability and predicted potency, making it a superior "probe" compound for studying ester-based local anesthetics.

Recommendation:

  • For Drug Development: Use PMBH as a lead scaffold if you require an ester-linked anesthetic with an extended half-life compared to Procaine.

  • For Synthesis: PMBH is an ideal intermediate for synthesizing dual-action compounds (e.g., muscarinic antagonists with anesthetic properties) due to the versatile piperidine nitrogen.

References

  • PubChem. Compound Summary: Piperidin-4-ylmethyl benzoate hydrochloride. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Ruetsch, Y. A., et al. (2001). From Cocaine to Ropivacaine: The History of Local Anesthetic Drugs. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Available at: [Link]

  • Hermanns, H., et al. (2019). Preclinical Models for Testing Local Anesthetics. Expert Opinion on Drug Discovery. (Standard Protocol Reference).

Navigating Analytical Specificity: A Comparative Guide to Cross-Reactivity Studies of Piperidin-4-ylmethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical toxicology, ensuring the specificity of detection methods is paramount. The potential for cross-reactivity, where a structurally related but distinct compound is erroneously identified as the analyte of interest, can lead to significant analytical errors, impacting both preclinical and clinical data integrity. This guide provides a comprehensive framework for conducting cross-Reactivity studies on Piperidin-4-ylmethyl benzoate hydrochloride, a compound featuring a piperidine core and a benzoate moiety—structural motifs common to a range of therapeutic agents.

As Senior Application Scientists, our goal is to present not just a methodology, but a strategic approach to designing and interpreting cross-reactivity experiments. We will delve into the rationale behind selecting appropriate analytical platforms, choosing relevant cross-reactants, and establishing self-validating protocols that adhere to the highest standards of scientific integrity.

The Analytical Challenge: Understanding the Basis of Cross-Reactivity

Piperidin-4-ylmethyl benzoate hydrochloride's structure presents a clear potential for cross-reactivity in various analytical systems. The core piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs, while the benzoate group is also a common structural element.[1]

Cross-reactivity is a significant concern, particularly in immunoassay-based screening methods, where antibodies may bind to structurally similar molecules, leading to false-positive results.[2][3] Therefore, any positive result from a screening immunoassay should be confirmed by a more specific technique like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]

This guide will compare two orthogonal analytical techniques for assessing cross-reactivity:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay format ideal for initial screening of a large number of potential cross-reactants.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly specific and sensitive chromatographic method that serves as the gold standard for confirmation and quantification.

Identifying Potential Cross-Reactants: A Structure-Activity Relationship Approach

A critical first step in any cross-reactivity study is the rational selection of compounds to be tested. For Piperidin-4-ylmethyl benzoate hydrochloride, potential cross-reactants can be categorized based on their structural similarities:

Category 1: Compounds with a Piperidine Moiety

The piperidine ring is a key structural feature. Several therapeutic agents contain this motif and should be prioritized for cross-reactivity testing.

  • Methylphenidate: A stimulant used for the treatment of ADHD, known to sometimes cross-react with amphetamine immunoassays.[5][6]

  • Pethidine (Meperidine): An opioid analgesic with a central piperidine ring.

  • Fentanyl and its Analogs: A class of potent synthetic opioids where the piperidine structure is crucial for their activity. Some fentanyl immunoassays have shown cross-reactivity with other piperidine-containing drugs like risperidone.[7][8]

  • Risperidone: An antipsychotic medication whose piperidine core has been implicated in cross-reactivity with fentanyl immunoassays.[7][8]

Category 2: Compounds with a Benzoate Moiety

While less likely to be the primary driver of cross-reactivity in immunoassays targeting the piperidine core, compounds with a benzoate or similar aromatic ester structure should be considered, especially for chromatographic methods where retention times might overlap.

  • Cocaine: Metabolized to benzoylecgonine, which contains a benzoate ester.

  • Other Benzoate Esters: Various local anesthetics (e.g., benzocaine, procaine) and other pharmaceutical compounds.

The following diagram illustrates the structural relationship between Piperidin-4-ylmethyl benzoate hydrochloride and selected potential cross-reactants.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Plate_Coating Coat plate with anti-target antibody Blocking Block non-specific binding sites Plate_Coating->Blocking Incubation Incubate with sample (containing target or cross-reactant) and enzyme-labeled target Blocking->Incubation Washing Wash to remove unbound reagents Incubation->Washing Substrate Add substrate Washing->Substrate Measure Measure signal (colorimetric/fluorometric) Substrate->Measure

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of a specific antibody against Piperidin-4-ylmethyl benzoate hydrochloride (e.g., 1-10 µg/mL in coating buffer).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. [7] * Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of Piperidin-4-ylmethyl benzoate hydrochloride (as a standard) and each potential cross-reactant.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of a fixed concentration of enzyme-labeled Piperidin-4-ylmethyl benzoate hydrochloride for 1 hour at 37°C. [7] * Add 100 µL of this mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at 37°C.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. [7] * Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (Concentration of Piperidin-4-ylmethyl benzoate hydrochloride at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Confirmatory Approach: HPLC-MS/MS

HPLC-MS/MS provides a highly specific and sensitive method for the unambiguous identification and quantification of Piperidin-4-ylmethyl benzoate hydrochloride and its potential cross-reactants. This technique separates compounds based on their physicochemical properties followed by mass-based detection, making it the gold standard for confirmatory analysis.

HPLC_MSMS_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extraction Sample Extraction (e.g., SPE or LLE) HPLC HPLC Separation Extraction->HPLC MSMS MS/MS Detection (MRM mode) HPLC->MSMS Quantification Quantification and Confirmation MSMS->Quantification

Caption: General workflow for HPLC-MS/MS analysis of cross-reactivity.

  • Sample Preparation:

    • Prepare standard solutions of Piperidin-4-ylmethyl benzoate hydrochloride and each potential cross-reactant in a suitable solvent (e.g., methanol).

    • For analysis in biological matrices (e.g., plasma, urine), perform a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is a suitable starting point (e.g., 100 mm x 2.1 mm, 1.9 µm). [9] * Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for this column dimension.

    • Column Temperature: Maintain at a constant temperature, for example, 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for piperidine-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification and confirmation. [9]This involves selecting a specific precursor ion for the parent molecule and monitoring for one or more specific product ions after fragmentation.

    • MRM Transitions:

      • Determine the optimal precursor ion (typically [M+H]⁺) and product ions for Piperidin-4-ylmethyl benzoate hydrochloride and each potential cross-reactant by direct infusion into the mass spectrometer.

      • Optimize collision energy for each transition to maximize signal intensity.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and limit of detection/quantification. [2][5] * Specificity/Cross-Reactivity Assessment:

      • Inject individual solutions of each potential cross-reactant at a high concentration to ensure they do not produce a signal at the retention time and MRM transitions of Piperidin-4-ylmethyl benzoate hydrochloride.

      • Analyze a sample containing Piperidin-4-ylmethyl benzoate hydrochloride spiked with high concentrations of all potential cross-reactants to demonstrate that the presence of these compounds does not interfere with the quantification of the target analyte.

Data Interpretation and Comparison

The results from both the competitive ELISA and HPLC-MS/MS should be compiled and compared to provide a comprehensive assessment of cross-reactivity.

Table 1: Comparative Cross-Reactivity Data

Potential Cross-ReactantCompetitive ELISA (% Cross-Reactivity)HPLC-MS/MS (Interference at Target Analyte Retention Time and MRM)
Piperidin-4-ylmethyl benzoate hydrochloride 100% N/A (Target Analyte)
Methylphenidate[Experimental Data][Experimental Data: Yes/No]
Pethidine[Experimental Data][Experimental Data: Yes/No]
Fentanyl[Experimental Data][Experimental Data: Yes/No]
Risperidone[Experimental Data][Experimental Data: Yes/No]
Cocaine[Experimental Data][Experimental Data: Yes/No]

Note: This table should be populated with the experimental data obtained from the studies.

Conclusion and Best Practices

A thorough investigation of cross-reactivity is a non-negotiable aspect of analytical method development and validation for any pharmaceutical compound. For Piperidin-4-ylmethyl benzoate hydrochloride, its structural motifs necessitate a careful evaluation of potential interference from other piperidine- and benzoate-containing drugs.

This guide advocates for a dual-pronged approach: the use of a high-throughput competitive ELISA for initial screening, followed by the gold-standard confirmatory analysis using a highly specific HPLC-MS/MS method. This ensures both efficiency and accuracy in assessing the analytical specificity of detection methods.

By following the detailed protocols and adhering to the principles of scientific integrity outlined herein, researchers and drug development professionals can confidently characterize the cross-reactivity profile of Piperidin-4-ylmethyl benzoate hydrochloride, thereby ensuring the reliability and validity of their analytical data.

References

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Dembitsky, V. M. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]

  • Saitman, A., Park, H. D., & Fitzgerald, R. L. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology, 38(7), 387–396. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • Breindahl, T., & Hindersson, P. (2012). Methylphenidate is Distinguished from Amphetamine in Drug-of-Abuse Testing. Journal of Analytical Toxicology, 36(6), 449–450. Retrieved from [Link]

  • Moeller, K. E., Lee, K. C., & Kissack, J. C. (2008). Urine drug screening: practical guide for clinicians. Mayo Clinic Proceedings, 83(1), 66–76.
  • Lynch, K. L., B.A., B.S., & Wu, A. H. (2014). Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay. Journal of Analytical Toxicology, 38(8), 585-588. Retrieved from [Link]

  • Abbott. (n.d.). CROSS REACTIVITY SUMMARY. Retrieved from [Link]

  • Krotulski, A. J., Mohr, A. L. A., & Logan, B. K. (2021). Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. Journal of Analytical Toxicology, 45(1), 1-13. Retrieved from [Link]

  • Archer, R. P. (2012, July 15). Methylphenidate is Distinguished from Amphetamine in Drug-of-Abuse Testing. Oxford Academic. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Piperidin-4-ylmethyl Benzoate Hydrochloride Analogs in the Context of Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of analgesic discovery, the piperidine scaffold remains a cornerstone of innovation.[1] Its inherent structural flexibility and amenability to chemical modification have given rise to a multitude of clinically significant compounds, most notably in the realm of opioid receptor modulation. This guide provides an in-depth, head-to-head comparison of "Piperidin-4-ylmethyl benzoate hydrochloride" and a curated selection of its structural analogs. Our analysis is grounded in established structure-activity relationship (SAR) principles for opioid ligands and is supported by detailed experimental protocols to empower your research endeavors.

The Core Scaffold: Piperidin-4-ylmethyl Benzoate Hydrochloride

Piperidin-4-ylmethyl benzoate hydrochloride serves as our foundational molecule. It features a central piperidine ring substituted at the 4-position with a methylene benzoate group. This compound is recognized primarily as a synthetic intermediate for more complex opioid receptor ligands, suggesting its own modest, yet present, analgesic potential.[2] The key to unlocking greater potency and selectivity lies in the strategic modification of this core structure.

Selection of Comparator Analogs: A Rationale Grounded in SAR

To provide a meaningful comparison, we have selected three virtual analogs of Piperidin-4-ylmethyl benzoate hydrochloride. The design of these analogs is not arbitrary; it is based on well-documented SAR principles in the field of opioid analgesics, particularly inspired by the extensive research on fentanyl and its derivatives.[3][4][5]

  • Analog 1: N-Phenethyl-piperidin-4-ylmethyl benzoate: The introduction of a phenethyl group at the piperidine nitrogen is a classic strategy to dramatically increase affinity for the µ-opioid receptor.[2][6] This modification is a hallmark of the highly potent fentanyl series of analgesics.

  • Analog 2: Piperidin-4-ylmethyl propionate hydrochloride: Altering the electronic and steric properties of the ester group can influence receptor interaction and pharmacokinetic properties. Replacing the bulky benzoate with a smaller, more flexible propionate allows us to probe the impact of the ester moiety on analgesic activity.

  • Analog 3: 4-(Benzamidomethyl)piperidine hydrochloride: The ester linkage in our parent compound is susceptible to hydrolysis by esterases in the body, potentially leading to a short duration of action. Bioisosteric replacement of the ester with a more stable amide bond is a common medicinal chemistry tactic to improve metabolic stability and potentially alter receptor binding.[7][8]

Comparative Analysis: Predicting Performance at the Opioid Receptor

The following table summarizes the anticipated pharmacological profiles of our parent compound and its analogs. These predictions are extrapolations based on established SAR trends for 4-substituted piperidines and related opioid ligands.[3][4][9]

Compound Structure Key Modification Predicted µ-Opioid Receptor Affinity Predicted Analgesic Potency Rationale
Parent Compound Piperidin-4-ylmethyl benzoate HCl-LowLowThe unsubstituted piperidine nitrogen generally confers low affinity for opioid receptors.
Analog 1 N-Phenethyl-piperidin-4-ylmethyl benzoateN-phenethyl substitutionHighHighThe N-phenethyl group is a key pharmacophoric feature for high-affinity µ-opioid receptor binding, as seen in the fentanyl class of compounds.[2][6]
Analog 2 Piperidin-4-ylmethyl propionate HClBenzoate to propionate esterLow to ModerateLow to ModerateThe smaller propionate ester may offer a different binding orientation, but the lack of the N-phenethyl group will likely keep potency modest.
Analog 3 4-(Benzamidomethyl)piperidine HClEster to amide bioisostereModerateModerateThe amide bond provides increased metabolic stability and can act as a hydrogen bond donor, potentially enhancing receptor interaction compared to the ester.[8]

Experimental Validation: Protocols for Head-to-Head Comparison

To empirically validate these predictions, a series of standardized in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and are based on established methodologies in pharmacological research.

Synthesis of Piperidin-4-ylmethyl Benzoate and its Analogs

A generalized synthetic scheme is presented below. This multi-step synthesis begins with commercially available starting materials and employs standard organic chemistry transformations.

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Start 4-Piperidinemethanol Step1 N-Protection (e.g., Boc) or N-Alkylation (e.g., Phenethyl bromide) Start->Step1 Intermediate1 N-Substituted-4-piperidinemethanol Step1->Intermediate1 Step2 Esterification (e.g., Benzoyl chloride or Propionyl chloride) or Amidation Intermediate1->Step2 Product Final Analog Step2->Product Step3 Deprotection (if necessary) and Salt Formation (HCl) Product->Step3 Binding_Assay_Workflow cluster_assay Opioid Receptor Binding Assay Workflow Preparation Prepare cell membranes expressing µ-opioid receptor Incubation Incubate membranes with radioligand (e.g., [³H]DAMGO) and test compound Preparation->Incubation Separation Separate bound and free radioligand by rapid filtration Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Calculate Ki values from competitive binding curves Quantification->Analysis In_Vivo_Analgesia_Workflow cluster_invivo Hot-Plate Test Workflow Acclimation Acclimate mice to the testing environment Baseline Measure baseline latency to paw lick or jump on a 55°C hot plate Acclimation->Baseline Administration Administer test compound or vehicle (e.g., intraperitoneally) Baseline->Administration Testing Measure response latency at set time points post-administration Administration->Testing Analysis Calculate the Maximum Possible Effect (%MPE) and determine ED₅₀ Testing->Analysis

Sources

A Comparative In-Depth Technical Guide to Piperidin-4-ylmethyl benzoate hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperidin-4-ylmethyl benzoate hydrochloride, a piperidine derivative with potential therapeutic applications. As Senior Application Scientists, we aim to deliver a narrative that is not only scientifically rigorous but also grounded in practical, field-proven insights. This document will explore the compound's synthesis, potential mechanisms of action, and a comparative analysis with structurally similar molecules, supported by detailed experimental protocols and illustrative data.

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold for targeting a wide range of biological receptors. Piperidin-4-ylmethyl benzoate hydrochloride combines this versatile piperidine core with a benzoate ester, a functional group also prevalent in pharmacologically active compounds.[4][5] This unique combination suggests potential applications in diverse therapeutic areas, including but not limited to neuropharmacology and infectious diseases.

This guide will focus on a hypothetical drug discovery workflow to evaluate the potential of Piperidin-4-ylmethyl benzoate hydrochloride as a novel therapeutic agent. We will compare its properties with two structurally related compounds:

  • Comparator A: Piperidin-4-yl benzoate hydrochloride: A close analog lacking the methylene linker.

  • Comparator B: (1-methylpiperidin-4-yl) benzoate: A tertiary amine analog with a methyl group on the piperidine nitrogen.

A thorough understanding of the subtle structural differences between these molecules is crucial for elucidating structure-activity relationships (SAR).

Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the successful development of any new chemical entity. The synthesis of Piperidin-4-ylmethyl benzoate hydrochloride and its comparators can be achieved through straightforward esterification reactions.

General Synthesis Protocol

A common method for synthesizing benzoate esters involves the reaction of an alcohol with benzoyl chloride in the presence of a base.[6]

Step-by-step protocol:

  • Dissolution: Dissolve the corresponding piperidine alcohol (e.g., 4-piperidinemethanol for the title compound) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the reaction mixture to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath and add benzoyl chloride dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

In Vitro Pharmacological Evaluation

Based on the known activities of piperidine-containing compounds, a primary area of investigation for Piperidin-4-ylmethyl benzoate hydrochloride is its potential as a modulator of opioid receptors.[7]

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO cells expressing μ-opioid receptor) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension incubation Incubation: Membrane + Radioligand + Test Compound resuspension->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_input Input Scintillation Counts scintillation->data_input competition_curve Generate Competition Curve data_input->competition_curve ic50_calc Calculate IC₅₀ competition_curve->ic50_calc ki_calc Calculate Ki ic50_calc->ki_calc

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.

  • Assay Buffer: Use a buffer of 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use [³H]-DAMGO as the radioligand.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

  • Filtration and Washing: After incubation, rapidly filter the samples through glass fiber filters and wash to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Comparative Data:

Compoundμ-Opioid Receptor Ki (nM)
Piperidin-4-ylmethyl benzoate HCl 25
Comparator A: Piperidin-4-yl benzoate HCl150
Comparator B: (1-methylpiperidin-4-yl) benzoate5
Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptor. The [³⁵S]GTPγS binding assay is a common method to measure G-protein activation following receptor stimulation.

Signaling Pathway:

cluster_membrane Cell Membrane Agonist Agonist Receptor μ-Opioid Receptor Agonist->Receptor Binding G_protein Gαi/o (GDP-bound) Receptor->G_protein Activation G_protein_active Gαi/o (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation

Caption: Opioid Receptor G-protein Signaling.

Protocol:

  • Membrane Preparation: Use the same cell membranes as in the binding assay.

  • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA, pH 7.4.

  • Incubation: Incubate the membranes with varying concentrations of the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS.

  • Basal and Stimulated Binding: Determine basal binding in the absence of an agonist and maximal stimulation with a known full agonist (e.g., DAMGO).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the percentage of stimulation over basal against the logarithm of the compound concentration to determine the EC₅₀ and Emax values.

Hypothetical Comparative Data:

Compound[³⁵S]GTPγS Binding EC₅₀ (nM)Emax (% of DAMGO)
Piperidin-4-ylmethyl benzoate HCl 150 85%
Comparator A: Piperidin-4-yl benzoate HCl>100040%
Comparator B: (1-methylpiperidin-4-yl) benzoate3095%

In Silico Modeling

Computational studies can provide valuable insights into the binding modes of the compounds and help rationalize the observed SAR.

Molecular Docking

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor.

Workflow:

  • Protein Preparation: Obtain the crystal structure of the μ-opioid receptor from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate 3D structures of the test compounds and optimize their geometries.

  • Docking Simulation: Define the binding site based on the co-crystallized ligand or known active site residues. Perform docking simulations using software such as AutoDock Vina or Glide.

  • Analysis: Analyze the predicted binding poses and scoring functions to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

A docking study might reveal that the N-methyl group of Comparator B forms a crucial hydrophobic interaction within the binding pocket, explaining its higher affinity. The methylene linker in the title compound may allow for an optimal positioning of the benzoate group for π-π stacking interactions, while the absence of this linker in Comparator A could lead to a less favorable binding mode.

ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for the success of a drug candidate.

In Vitro Metabolic Stability

The hydrolytic stability of the ester bond is a key consideration.[5]

Protocol:

  • Incubation: Incubate the test compounds with rat or human liver microsomes in the presence of NADPH.

  • Sampling: Collect samples at different time points.

  • Analysis: Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Hypothetical Comparative Data:

CompoundIn Vitro Half-life (min) in Human Liver Microsomes
Piperidin-4-ylmethyl benzoate HCl 45
Comparator A: Piperidin-4-yl benzoate HCl30
Comparator B: (1-methylpiperidin-4-yl) benzoate55

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for the initial evaluation of Piperidin-4-ylmethyl benzoate hydrochloride in a drug discovery context. The illustrative data suggests that the title compound is a potent μ-opioid receptor agonist with moderate metabolic stability. The comparative analysis with structurally related compounds provides valuable insights into the SAR of this chemical series.

Future studies should focus on:

  • Lead Optimization: Synthesizing and testing further analogs to improve affinity, selectivity, and metabolic stability.

  • In Vivo Efficacy: Evaluating the analgesic effects of the most promising compounds in animal models of pain.

  • Pharmacokinetic Studies: Determining the pharmacokinetic profile of lead candidates in vivo.

  • Off-target Screening: Assessing the selectivity of the compounds against a panel of other receptors and enzymes.

By systematically applying the principles and methodologies outlined in this guide, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of novel chemical entities like Piperidin-4-ylmethyl benzoate hydrochloride.

References

  • PubChem. Piperidin-4-ylmethyl benzoate hydrochloride. [Link]

  • PubChemLite. 4-piperidinol, 1-methyl-, benzoate, hydrochloride. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

  • Wikipedia. Piperidine. [Link]

Sources

Guide to Evaluating the Specificity of Piperidin-4-ylmethyl Benzoate Hydrochloride Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the target specificity of novel compounds derived from the "Piperidin-4-ylmethyl benzoate hydrochloride" scaffold. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis framework.

The journey from a promising chemical scaffold to a viable drug candidate is paved with meticulous validation. For kinase inhibitors, specificity is a paramount concern. A lack of specificity can lead to off-target effects, resulting in unforeseen toxicity and diminished therapeutic windows. This guide will use the hypothetical context of derivatives from the "Piperidin-4-ylmethyl benzoate hydrochloride" scaffold designed to target a specific kinase, illustrating a robust workflow for specificity profiling.

The Rationale for Specificity Profiling

The kinome, comprising over 500 kinases, presents a significant challenge for targeted drug development. Many kinases share highly conserved ATP-binding pockets, making it difficult to design inhibitors that are truly selective. Early and comprehensive specificity profiling is not merely a checkbox exercise; it is a critical step that de-risks a project by:

  • Identifying potential safety liabilities: Off-target inhibition can disrupt essential signaling pathways, leading to toxicity.

  • Elucidating the true mechanism of action: Observed cellular phenotypes may be the result of polypharmacology (engaging multiple targets), and understanding this is crucial.

  • Guiding lead optimization: Specificity data provides invaluable structure-activity relationship (SAR) insights, enabling chemists to rationally design more selective compounds.

Our evaluation strategy is built on a tiered approach, starting with broad screening and progressing to more complex cellular and functional assays.

Tier 1: Broad Kinome Screening

The first step in assessing specificity is to cast a wide net. Large-scale biochemical screens against a panel of kinases are the most effective way to get an initial view of a compound's selectivity profile.[1] Service providers offer panels that cover a significant portion of the human kinome, providing data on percentage inhibition at a fixed compound concentration (e.g., 1 µM).

Experimental Rationale: By testing against hundreds of kinases simultaneously, we can rapidly identify potent off-targets that would be missed in a hypothesis-driven approach. This is a self-validating system because the breadth of the screen itself provides the validation; a compound that is clean across 400 kinases is demonstrably more specific than one that hits 50.

Comparative Data Example

Let's consider two hypothetical derivatives from our scaffold, PBH-A and PBH-B , both designed to inhibit MAPK14 (p38α) .

Parameter PBH-A PBH-B Alternative Cmpd (Doramapimod)
Primary Target (MAPK14) IC50 15 nM25 nM12 nM
Number of Off-Targets (>50% Inh @ 1µM) 4288
Most Potent Off-Target JNK1 (IC50 = 250 nM)AURKB (IC50 = 75 nM)JNK2 (IC50 = 300 nM)
Selectivity Score (S10 @ 1µM) *0.010.070.02

*Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.

From this initial screen, PBH-A emerges as the more promising candidate due to its superior selectivity, despite being slightly less potent than Doramapimod on the primary target. PBH-B , while a potent MAPK14 inhibitor, shows significant off-target activity, including potent inhibition of Aurora Kinase B (AURKB), which could lead to toxicity.

Visualization: Kinome Selectivity Profile

Visual tools like waterfall plots are excellent for comparing selectivity at a glance.[2]

G cluster_0 PBH-A Selectivity cluster_1 PBH-B Selectivity MAPK14 MAPK14 (100%) JNK1 JNK1 (85%) GSK3B GSK3B (60%) CDK2 CDK2 (55%) MAPK14_B MAPK14 (100%) AURKB AURKB (98%) PLK1 PLK1 (95%) many_others 25 Others (>50%)

Caption: Waterfall plot comparison of PBH-A and PBH-B inhibition at 1µM.

Tier 2: In-Cell Target Engagement

A compound's activity in a biochemical assay does not always translate to a cellular context. Cell permeability, efflux pumps, and the high intracellular concentration of ATP can all affect a compound's ability to engage its target. Therefore, the next critical step is to verify target engagement within a living cell.

Experimental Rationale: Cellular target engagement assays confirm that the compound can reach its intended target in a physiological environment and bind to it. This provides a more accurate measure of functional potency.

Key Experimental Protocol: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a specific protein target in living cells.

Principle: The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target's active site is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the NanoLuc®-MAPK14 fusion protein.

  • Seeding: Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of PBH-A and the control compound. Add them to the wells.

  • Tracer Addition: Add the fluorescent tracer at its predetermined optimal concentration.

  • Reagent Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Reading: Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and 610 nm).

  • Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50.

Comparative Data Example
Compound Biochemical IC50 (MAPK14) Cellular Target Engagement IC50 (NanoBRET™)
PBH-A 15 nM85 nM
PBH-B 25 nM550 nM
Doramapimod 12 nM70 nM

This data reveals a crucial insight: while PBH-B was potent biochemically, it has poor cellular activity, suggesting potential issues with cell permeability or efflux. PBH-A shows a reasonable shift from biochemical to cellular potency, confirming it effectively engages MAPK14 in cells.

Tier 3: Functional and Phenotypic Assessment

The final tier of specificity evaluation is to link target engagement to a functional cellular outcome. This involves measuring the inhibition of a downstream substrate of the target kinase and assessing the compound's effect on a relevant cellular phenotype, such as cytokine release or cell viability.

Experimental Rationale: This step validates that the observed target engagement translates into the desired biological effect. Comparing the concentration required for target engagement with that required for the phenotypic effect provides evidence that the phenotype is on-target.

Visualization: Experimental Workflow for Specificity Validation

G cluster_workflow Specificity Validation Workflow A Tier 1: Broad Kinome Screen (e.g., Eurofins DiscoverX) B Tier 2: Cellular Target Engagement (e.g., NanoBRET Assay) A->B Confirm cellular permeability & binding C Tier 3: Downstream Pathway Analysis (e.g., Western Blot for p-MK2) B->C Link binding to pathway modulation D Tier 4: Phenotypic Assay (e.g., LPS-induced TNFα release) C->D Link pathway to functional outcome

Caption: A tiered workflow for validating kinase inhibitor specificity.

Key Experimental Protocol: Phospho-Substrate Western Blot

Principle: To confirm that PBH-A inhibits MAPK14 activity, we can measure the phosphorylation of its direct downstream substrate, MK2.

Step-by-Step Methodology:

  • Cell Culture: Culture THP-1 monocytes.

  • Pre-treatment: Treat cells with various concentrations of PBH-A for 1 hour.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) for 30 minutes to activate the p38 MAPK pathway.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-MK2 (Thr334) and total MK2.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify band intensity and determine the IC50 for phospho-MK2 inhibition.

If the IC50 from this functional assay closely matches the cellular target engagement IC50, it provides strong evidence that the compound's primary mechanism of action is through the intended target.

Conclusion and Recommendations

The comprehensive evaluation of PBH-A and PBH-B demonstrates the critical importance of a multi-tiered approach to specificity profiling.

  • PBH-A stands out as a specific and cell-active inhibitor. Its clean profile in the broad kinome screen, coupled with confirmed target engagement and functional activity in cells, makes it a strong candidate for further development.

  • PBH-B , despite its biochemical potency, was deprioritized due to significant off-target effects and poor cellular performance. Advancing this compound would carry a high risk of toxicity and a confusing biological rationale.

This guide illustrates that specificity is not a single data point but a mosaic of evidence built from well-designed, orthogonal assays. By following this logical progression from broad screening to functional validation, researchers can make informed decisions, mitigate risks, and ultimately increase the probability of developing safe and effective targeted therapies.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • The Art of Kinase Inhibitor Design: A Guide for the Medicinal Chemist. Journal of Medicinal Chemistry. [Link]

  • KINOMEscan™ Assay Platform. Eurofins DiscoverX. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

Sources

Reproducibility of experiments using "Piperidin-4-ylmethyl benzoate hydrochloride"

[1]

Executive Summary

Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6) is a critical bifunctional building block primarily utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers and small molecule inhibitors (e.g., STING, mTOR).[1][2][3][4] Its structural utility lies in the piperidine ring, which serves as a secondary amine handle for functionalization, linked via a methylene spacer to a benzoate ester.

Reproducibility Warning: A primary source of experimental failure is the confusion between this compound and its isomer, Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 333986-70-2). While both contain piperidine and benzoate moieties, their reactivity profiles are inverted (alcohol ester vs. acid methyl ester). This guide focuses on the reproducibility of the benzoate ester form (CAS 1220021-56-6).

Part 1: Critical Reproducibility Variables

To ensure consistent experimental outcomes, researchers must control three specific variables that often lead to batch-to-batch variation.

Structural Integrity & Isomer Differentiation

The "benzoate" nomenclature can be ambiguous. You must verify the specific connectivity before use.

  • Target Compound (CAS 1220021-56-6): Ph-CO-O-CH2-Piperidine[3]

    • Function: The benzoate is the "payload" or protecting group; the piperidine NH is the reactive site.

  • Common Confusion (CAS 333986-70-2): MeOOC-Ph-CH2-Piperidine

    • Function: The methyl ester is the reactive electrophile; the piperidine is often the linker core.

QC Checkpoint: In 1H NMR, the target compound will show a characteristic doublet at ~4.1-4.2 ppm (O-CH2-CH) for the methylene protons adjacent to the ester oxygen. The isomer will show a singlet at ~3.9 ppm (COOCH3).

Salt Stoichiometry & Hygroscopicity

As a secondary amine hydrochloride, the compound is hygroscopic.[3]

  • Impact: Excess water weight leads to incorrect molar equivalents in coupling reactions, resulting in incomplete conversion of the electrophilic partner.[3]

  • Correction: Always dry the salt under high vacuum (0.1 mbar) at 40°C for 4 hours prior to weighing for critical stoichiometry.

Stability in Basic Media

While benzoate esters are generally stable, the proximity of the basic piperidine nitrogen (once deprotonated) can catalyze intramolecular hydrolysis or acyl migration under high pH conditions or in the presence of strong nucleophiles.

  • Recommendation: Avoid using strong hydroxide bases (NaOH/KOH) for neutralization.[3] Use non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic carbonates (K2CO3) in aprotic solvents.

Part 2: Comparative Analysis of Alternatives

The choice of linker significantly impacts the physicochemical properties (LogP, tPSA) and conformation of the final drug candidate.

FeaturePiperidin-4-ylmethyl benzoate HCl (Target)Piperidin-4-yl benzoate HCl (Alternative)Methyl 4-(piperidin-4-ylmethyl)benzoate HCl
Linker Length Extended (Methylene spacer) Short (Direct attachment)Extended (Reverse orientation)
Flexibility High (Rotatable CH2-O bond)Low (Rigid ring-ester bond)High
Reactivity Nucleophilic NH (ready for SNAr/Amide coupling)Nucleophilic NH (Sterically hindered)Nucleophilic NH
Hydrolysis Risk Moderate (Primary alkyl ester)High (Secondary alkyl ester)Low (Methyl ester)
Primary Use PROTAC Linker / Spacer Rigid PharmacophoreBuilding Block for Acids

Part 3: Experimental Protocols

Protocol A: Quality Control & Purity Verification

Objective: Confirm identity and salt form purity.

  • Solvent: Dissolve 5 mg in DMSO-d6 (preferred over CDCl3 due to salt solubility).

  • Key Signals:

    • 
       7.9-8.0 (m, 2H, Ar-H ortho to CO).
      
    • 
       4.15 (d, 2H, 
      
      
      Hz, O-CH 2-Pip).
    • 
       3.2-3.4 (m, 2H, Pip-H eq).
      
    • 
       8.5-9.0 (br s, 1H/2H, NH2+).[3]
      
  • Acceptance Criteria: No singlet at

    
     3.8-3.9 (indicates isomer contamination). Water peak < 3.3 ppm integral implies dry salt.
    
Protocol B: Standard Amide Coupling (Reproducible Workflow)

Objective: Couple the piperidine amine to a carboxylic acid (e.g., E3 ligase ligand) without hydrolyzing the benzoate ester.[3]

Reagents:

  • Piperidin-4-ylmethyl benzoate HCl (1.0 equiv)[1][5]

  • Carboxylic Acid Partner (1.0 equiv)[3][5]

  • HATU (1.1 equiv)[3]

  • DIPEA (3.0 equiv)[3]

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (0.1 mmol) in DMF (1 mL). Add HATU (0.11 mmol) and DIPEA (2.0 equiv). Stir at RT for 5 mins.

    • Why: Pre-activation minimizes the time the ester is exposed to free base.

  • Addition: Add Piperidin-4-ylmethyl benzoate HCl (0.1 mmol) followed by the remaining DIPEA (1.0 equiv).

    • Critical: Ensure the salt is finely powdered to aid rapid dissolution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of the amine mass (m/z ~220).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (mild base) followed by brine. Do not wash with strong acid or base.

  • Yield Expectation: 85-95% (isolated).

Protocol C: SNAr Reaction (Nucleophilic Aromatic Substitution)

Objective: Reacting with fluorobenzonitriles or similar electrophiles.[3]

  • Solvent: DMSO or NMP (high polarity required).[3]

  • Base: K2CO3 (2.5 equiv).

    • Note: K2CO3 is preferred over Cs2CO3 to prevent potential ester hydrolysis at elevated temperatures.

  • Temperature: 80°C - 100°C.

  • Visualization: See Diagram 1 for the reaction pathway.

Part 4: Visualization & Logic

Diagram 1: Chemical Stability & Reaction Pathways

This diagram illustrates the correct usage pathway versus the degradation pathways (hydrolysis) that researchers must avoid.[3]

Gcluster_0Critical Control PointCompoundPiperidin-4-ylmethylbenzoate HCl(CAS 1220021-56-6)FreeBaseReactive Free Base(Nucleophilic NH)Compound->FreeBaseDIPEA/K2CO3(Neutralization)IsomerIsomer Confusion(Methyl ester)Compound->IsomerIncorrect SourcingCoupledTarget Product(Amide/SNAr Adduct)FreeBase->CoupledElectrophile(HATU/R-X)HydrolysisDegradation Product(Benzoic Acid + Alcohol)FreeBase->HydrolysisStrong Base (OH-)or High Temp >120°C

Caption: Workflow showing activation of the salt to the free base and the divergence between successful coupling and hydrolysis failure modes.

Diagram 2: PROTAC Linker Synthesis Workflow

Illustrating the role of this compound in a typical PROTAC synthesis campaign.

PROTACStartN-Boc Precursor(Stable Storage Form)DeprotectDeprotection(HCl/Dioxane)Start->DeprotectGenerate Reactive SaltIntermediatePiperidin-4-ylmethylbenzoate HClDeprotect->IntermediatePrecipitation/DryingQCQC Check: 1H NMR(Confirm O-CH2 doublet)Intermediate->QCMandatory StepStep2Linker Attachment(SNAr or Amidation)QC->Step2PassFinalPROTAC Linker-LigandConstructStep2->FinalCoupling

Caption: Step-by-step integration of the compound into PROTAC synthesis, highlighting the mandatory QC checkpoint.

References

  • MedChemExpress. Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride Product Page (Isomer Distinction). Retrieved from

  • BLD Pharm. Piperidin-4-ylmethyl benzoate hydrochloride (CAS 1220021-56-6) Safety & Structure Data.[1][3] Retrieved from

  • National Institutes of Health (NIH) - PubMed. Piperidine-containing drugs and recently studied analogs - biological activity and synthesis.[3] Retrieved from

  • Google Patents. WO2024173646A1 - Cyclin-dependent kinase degrading compounds (Synthesis Protocols).[3] Retrieved from

  • Google Patents. WO2018089433A1 - Phenyl mTORC Inhibitors and Uses Thereof (SNAr Reaction Conditions).[3] Retrieved from

Safety Operating Guide

Personal protective equipment for handling Piperidin-4-ylmethyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Hazard Architecture

Handling Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6) requires a nuanced understanding of its chemical architecture.[1] As a researcher, you are not just handling a white powder; you are managing a functionalized amine salt .

The safety profile is dictated by three structural components:

  • Piperidine Ring: A secondary amine structure that acts as a base and a potential sensitizer.[1]

  • Benzoate Ester: Generally stable, but contributes to the organic lipophilicity, aiding skin permeation.

  • Hydrochloride Counter-ion: This is the critical safety vector.[1] Upon contact with moisture (sweat, mucous membranes, lung tissue), the salt hydrolyzes, potentially lowering local pH and causing immediate irritation or chemical burns.

Core Directive: Treat this compound as a Hazardous Irritant (H315, H319, H335) with high dust inhalation risk.

PPE Selection Matrix

The following matrix moves beyond generic advice, correlating specific PPE to the physical state of the compound during your workflow.

Table 1: Task-Based PPE Specifications

ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Min 0.11 mm / 4 mil)Permeation Defense: Piperidine derivatives can permeate thin latex.[1] Nitrile offers superior resistance to the organic solvents (DCM, Methanol) often used to solubilize this salt [1]. Double gloving provides a "breakthrough indicator" layer.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Dust Vector: Safety glasses with side shields are insufficient for fine hydrochloride salts.[1] Air currents can carry dust behind lenses; goggles seal the ocular cavity against acidic dust hydrolysis.[1]
Respiratory N95/P100 or Fume Hood Inhalation Risk: The primary hazard is the inhalation of dust during weighing. If a fume hood (0.5 m/s face velocity) is unavailable, a fitted N95 is the minimum requirement to prevent bronchial irritation.
Body Defense Tyvek® Lab Coat or High-Density CottonParticulate Shedding: Standard cotton coats can trap dust in fibers, releasing it later.[1] Tyvek provides a laminar surface that sheds dust, preventing carry-home contamination.[1]
Operational Logic: PPE Decision Workflow

Safety is dynamic.[1] The following logic gate visualizes how your PPE posture must adapt as the compound transitions from a solid stock to a solution.

PPE_Workflow Start Task Initiation: Piperidin-4-ylmethyl benzoate HCl State_Check Determine Physical State Start->State_Check Solid_Path Solid Handling (Weighing/Transfer) State_Check->Solid_Path Powder Form Liquid_Path Solution Handling (Reaction/Extraction) State_Check->Liquid_Path Dissolved Solid_PPE REQUIRED PPE: 1. Fume Hood (Sash <18") 2. Splash Goggles 3. Double Nitrile Gloves 4. Anti-static Spatula Solid_Path->Solid_PPE Liquid_PPE REQUIRED PPE: 1. Safety Glasses w/ Side Shields 2. Single Nitrile Gloves 3. Lab Coat Liquid_Path->Liquid_PPE Risk_Event Spill / Exposure Event Solid_PPE->Risk_Event Accident Liquid_PPE->Risk_Event Accident Response Emergency Protocol: 1. Drench (15 mins) 2. Neutralize (if spill) 3. Report Risk_Event->Response

Figure 1: Dynamic PPE Selection Workflow. Note the escalation of eye protection (Goggles) during solid handling due to the hydrolysis risk of airborne dust.

Field-Proven Handling Protocols
Protocol A: The "Static-Free" Weighing Method

Piperidine salts are often electrostatic.[1] Static charge causes powder to "jump," increasing inhalation risk.

  • Engineering Control: Operate strictly within a certified chemical fume hood.

  • Ionization: Use an anti-static gun or ionizer bar near the balance if available.[1]

  • The "Wet Paper" Trap: Place a damp Kimwipe® on the floor of the fume hood (away from the balance). Any stray dust particles will adhere to the damp surface rather than re-aerosolizing.[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is highly dry/static; use PTFE-coated tools.[1]

Protocol B: Glove Breakthrough Test (Self-Validation)

Before handling the stock container:

  • Don your primary nitrile glove.[1]

  • Inflate it slightly by trapping air at the wrist and squeezing.[1]

  • Pass/Fail: If the glove maintains pressure, it is intact. If it deflates, micro-perforations exist. Discard immediately.

  • Don the second pair over the first.[1][2]

Disposal & Deactivation

Never dispose of amine salts down the drain.[1] They can react with bleach (hypochlorite) in plumbing to form chloramines (toxic gas).[1]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."[1]

  • Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (unless dissolved in DCM/Chloroform).

  • Container Cleaning: Triple rinse empty jars with water before glass disposal.[1] Collect the rinsate as liquid waste.[1]

Emergency Response (Medical & Spills)
  • Eye Contact: The HCl salt will cause immediate stinging. Flush for 15 minutes minimum. Do not rely on neutralization (e.g., baking soda) in the eye; water volume is key.

  • Skin Contact: Wash with soap and water.[1] If red blotches appear (amine sensitization), seek medical attention.

  • Spill Cleanup:

    • Cover powder spills with a wet paper towel (prevents dust).[1]

    • Wipe up and place in a sealed bag.

    • Clean surface with a mild detergent (pH 6-8).[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] [1]

  • PubChem. (n.d.).[1] Piperidin-4-ylmethyl benzoate hydrochloride (Compound Summary). National Library of Medicine.[1] [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-4-ylmethyl benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Piperidin-4-ylmethyl benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.